molecular formula C11H11BrN2O2 B1397884 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester CAS No. 1132610-85-5

3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Cat. No.: B1397884
CAS No.: 1132610-85-5
M. Wt: 283.12 g/mol
InChI Key: ZYDCUBBZDREOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester (CAS 1132610-85-5) is a high-purity brominated azaindole derivative offered with a documented purity of 95% . This complex heterocyclic compound serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. The structure features a bromo substituent at the 3-position and an ester group at the 2-position, which provide excellent handles for further functionalization via cross-coupling reactions and other transformations. Researchers utilize this scaffold in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates where azaindoles are prized for their ability to modulate biological activity and improve pharmacokinetic properties. As a key synthetic intermediate, it is instrumental in exploring new chemical space for various therapeutic targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-8(12)9-7(14-10)5-4-6(2)13-9/h4-5,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDCUBBZDREOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=N2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801179678
Record name Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132610-85-5
Record name Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132610-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801179678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds. This structural modification can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for the development of novel therapeutics. The target molecule of this guide, 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester, is a key building block for the synthesis of a variety of pharmacologically relevant molecules, including kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of a robust and efficient synthetic route to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of this compound is strategically designed in a two-step sequence, commencing with the construction of the core 4-azaindole ring system, followed by a regioselective bromination. This approach is predicated on the well-established and versatile Fischer indole synthesis, which has been successfully adapted for the preparation of azaindoles.[1][2]

The key steps in the proposed synthesis are:

  • Formation of the 4-Azaindole Core: The synthesis of ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is achieved via a Fischer indole cyclization. This classic acid-catalyzed reaction involves the condensation of a pyridylhydrazine with an α-keto ester. The choice of 3-methyl-2-pyridylhydrazine as the starting material is crucial as the methyl group at the 5-position of the resulting azaindole is pre-installed. The reaction with ethyl pyruvate will then furnish the desired 2-carboxylic acid ethyl ester functionality. The presence of the electron-donating methyl group on the pyridine ring is also advantageous, as it can facilitate the key[3][3]-sigmatropic rearrangement step of the Fischer indole synthesis.[1]

  • Regioselective Bromination: The introduction of a bromine atom at the 3-position of the 4-azaindole ring is accomplished through electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to effect mild and highly regioselective bromination of electron-rich heterocyclic systems like indoles and azaindoles at the C3 position.[4][5]

This synthetic sequence is illustrated in the workflow diagram below:

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Regioselective Bromination A 2-Amino-3-methylpyridine B 3-Methyl-2-pyridylhydrazine A->B  Diazotization,  Reduction D Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate B->D  Acid Catalyst  (e.g., PPA) C Ethyl pyruvate C->D F This compound D->F E N-Bromosuccinimide (NBS) E->F

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

This procedure is adapted from established Fischer indole synthesis protocols.[1][6]

Step 1a: Synthesis of 3-Methyl-2-pyridylhydrazine

  • Materials:

    • 2-Amino-3-methylpyridine

    • Concentrated Hydrochloric Acid

    • Sodium Nitrite

    • Sodium Sulfite

    • Zinc dust

    • Sodium Hydroxide

    • Diethyl Ether

  • Procedure:

    • To a stirred solution of 2-amino-3-methylpyridine (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

    • The resulting diazonium salt solution is then added portion-wise to a stirred solution of sodium sulfite (2.5 eq) in water at 0 °C.

    • The reaction mixture is slowly warmed to room temperature and then heated to 60-70 °C for 2-3 hours.

    • After cooling to room temperature, the mixture is made alkaline with a concentrated solution of sodium hydroxide.

    • The alkaline solution is then treated with zinc dust (2.0 eq) in portions, and the mixture is heated at 80-90 °C for 1 hour.

    • The hot solution is filtered, and the filtrate is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-methyl-2-pyridylhydrazine, which can be used in the next step without further purification.

Step 1b: Fischer Indole Cyclization

  • Materials:

    • 3-Methyl-2-pyridylhydrazine

    • Ethyl pyruvate

    • Polyphosphoric Acid (PPA)

    • Ice

    • Saturated Sodium Bicarbonate solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • A mixture of 3-methyl-2-pyridylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) is stirred at room temperature for 30 minutes to form the corresponding hydrazone.

    • Polyphosphoric acid (10 eq by weight) is carefully added to the reaction mixture.

    • The mixture is then heated to 100-120 °C with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.

    • The acidic solution is neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford pure ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Part 2: Synthesis of this compound

This procedure is based on standard methods for the bromination of indole derivatives.[4][5]

  • Materials:

    • Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Water

    • Saturated Sodium Thiosulfate solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a solution of ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in acetonitrile at 0 °C, N-bromosuccinimide (1.1 eq) is added in portions.

    • The reaction mixture is stirred at 0 °C for 1-2 hours, and the progress is monitored by TLC.

    • Once the starting material is consumed, the reaction is quenched by the addition of water.

    • The mixture is then washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • The product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to yield this compound.

Data Presentation

StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
1a3-Methyl-2-pyridylhydrazine2-Amino-3-methylpyridineHCl, NaNO₂, Na₂SO₃, Zn, NaOHWater0-904-6~70-80
1bEthyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate3-Methyl-2-pyridylhydrazineEthyl pyruvate, PPA-100-1202-4~60-70
2This compoundEthyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylateNBSAcetonitrile01-2~85-95

Table 1: Summary of reaction conditions and expected yields for the synthesis of this compound.

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-defined steps:

Fischer_Indole_Mechanism A Pyridylhydrazine + Ethyl Pyruvate B Hydrazone A->B Condensation C Ene-hydrazine B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E Cyclization F 4-Azaindole E->F Aromatization (-NH3)

Figure 2: Simplified mechanism of the Fischer Indole Synthesis.

  • Hydrazone Formation: The pyridylhydrazine reacts with the ketone group of ethyl pyruvate to form a pyridylhydrazone.[2]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[2]

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, to generate a di-imine intermediate.[2]

  • Cyclization and Aromatization: The di-imine intermediate then undergoes an intramolecular cyclization, followed by the elimination of ammonia, to afford the aromatic 4-azaindole ring system.[1][2]

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing the robust Fischer indole synthesis for the construction of the 4-azaindole core and a regioselective bromination using N-bromosuccinimide, this valuable building block can be accessed in good overall yield. The protocols and mechanistic insights provided herein are intended to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Azaindole via Fischer Indole Cyclization.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5.
  • Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Scribd. (n.d.). Expt-7 The Fischer Indole Synthesis New. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

Sources

physicochemical properties of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Executive Summary

This guide provides a comprehensive technical overview of the core physicochemical properties of Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This compound, a substituted azaindole, belongs to a class of heterocyclic structures of significant interest in medicinal chemistry and materials science. An understanding of its fundamental properties—such as solubility, ionization constant (pKa), and lipophilicity—is critical for its effective application in research and development. This document details these characteristics, outlines robust experimental protocols for their determination, and discusses the implications of these properties for drug discovery and development professionals. All methodologies are presented with a focus on scientific causality and experimental integrity.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. The subject of this guide is unambiguously defined by the following identifiers and structural features.

Table 1: Chemical Identification

IdentifierValueSource
IUPAC Name ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Synonym(s) 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester[1]
CAS Number 1132610-85-5[1]
Molecular Formula C₁₁H₁₁BrN₂O₂[1]
Molecular Weight 283.12 g/mol [1]
Purity ≥97% (as commercially available)[1]
Molecular Structure

The molecule features a 1H-pyrrolo[3,2-b]pyridine core, often referred to as a 4-azaindole. This bicyclic system is decorated with a bromine atom at the 3-position, a methyl group at the 5-position, and an ethyl carboxylate group at the 2-position.

Figure 1: 2D Structure of Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

The key structural features that dictate its physicochemical properties are:

  • Aromatic Heterocycle: The fused pyrrole and pyridine rings create a largely planar, aromatic system that influences solubility and stacking interactions.

  • Hydrogen Bond Donors/Acceptors: The pyrrole N-H group is a hydrogen bond donor. The pyridine nitrogen, the ester carbonyl oxygen, and the ester ether oxygen are all hydrogen bond acceptors.

  • Lipophilic Moieties: The ethyl group, methyl group, and the bromo-substituted aromatic core contribute to the molecule's lipophilicity.

  • Ionizable Centers: The pyridine nitrogen is basic, while the pyrrole N-H is weakly acidic.

Core Physicochemical Profile

The following table summarizes the key physicochemical parameters. It is important to note that while some data can be predicted computationally, experimental validation is crucial for accuracy in research settings.

Table 2: Summary of Physicochemical Properties

PropertyValue / Predicted BehaviorExperimental Method
Physical State Solid (predicted based on related structures)Visual Inspection, Hot-stage Microscopy
Melting Point Data not publicly availableDifferential Scanning Calorimetry (DSC)
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)Qualitative Solubility Screen, HPLC-based methods
pKa (Acidic) Predicted ~16-18 (Pyrrole N-H)UV-Vis Spectroscopy, Potentiometric Titration
pKa (Basic) Predicted ~2-4 (Pyridine N)HPLC-based Method, Capillary Electrophoresis
LogP (o/w) Predicted XLogP3-AA: 2.6Shake-Flask Method, HPLC-based methods

Note: Predicted values are derived from computational algorithms and should be used as estimates pending experimental confirmation.

In-Depth Analysis and Experimental Protocols

As a senior application scientist, it is imperative to not only present data but to explain its origin and significance. The following sections provide this context.

Solubility and Dissolution Behavior

Scientific Rationale: Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in pharmacology. The "like dissolves like" principle suggests that the compound's relatively non-polar, aromatic structure will favor solubility in organic solvents over polar solvents like water. The presence of hydrogen bond donors and acceptors, however, may grant it some solubility in polar protic solvents like ethanol.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid, material-sparing method to classify solubility across a range of relevant solvents.

  • Preparation: Dispense 1-2 mg of the compound into separate, labeled 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 0.5 mL of the test solvent (e.g., Water, 5% aq. HCl, 5% aq. NaOH, Methanol, Dichloromethane, DMSO) to each respective tube.

  • Mixing: Vortex each tube vigorously for 60 seconds.

  • Observation: Visually inspect each tube against a contrasting background for undissolved solid.

  • Classification: Classify as 'Freely Soluble' (no visible particles), 'Sparingly Soluble' (some particles remain), or 'Insoluble'.

Causality: Testing in acidic (5% HCl) and basic (5% NaOH) aqueous solutions provides insight into the compound's ionizable nature.[2] Solubility in HCl would suggest the presence of a basic functional group (the pyridine nitrogen), which forms a more polar, soluble hydrochloride salt. Conversely, solubility in a strong base would indicate an acidic proton, though the pyrrole N-H is likely too weakly acidic to be deprotonated by NaOH.


}

Figure 2: Decision workflow for qualitative solubility analysis.

Ionization Constant (pKa)

Scientific Rationale: The pKa value is the pH at which a compound is 50% ionized and 50% neutral.[3] This parameter is paramount in drug development as it dictates a molecule's charge state in different physiological compartments (e.g., stomach pH ~1.5-3.5, blood pH ~7.4), which in turn governs its absorption, distribution, and target engagement.[3][4] This compound has two primary ionizable sites:

  • Pyridine Nitrogen (Basic): This nitrogen can accept a proton (H⁺). At pH values below its pKa, it will be protonated and carry a positive charge.

  • Pyrrole Nitrogen (Acidic): The N-H proton is weakly acidic and can be removed by a strong base. At pH values above its pKa, it will be deprotonated, carrying a negative charge.

Experimental Protocol: pKa Determination by HPLC

For compounds with poor aqueous solubility, traditional potentiometric titration can be challenging. An HPLC-based method is a powerful alternative that relies on the differential retention of the ionized versus neutral forms of the molecule on a reverse-phase column.[1][5]

  • System Preparation: Use a reverse-phase C18 HPLC column. Prepare a series of buffered mobile phases covering a wide pH range (e.g., pH 2.0 to 10.0 in 0.5 pH unit increments). The organic modifier (e.g., acetonitrile or methanol) concentration should be kept constant.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).

  • Analysis: For each buffered mobile phase, inject a small volume (e.g., 5 µL) of the stock solution. Record the retention time (tR).

  • Data Plotting: Plot the retention time (tR) as a function of the mobile phase pH.

  • pKa Determination: The resulting plot will be sigmoidal. The pKa is the pH value at the inflection point of the curve, which corresponds to the point of maximum slope change. This point can be determined accurately by plotting the first derivative of the curve (ΔtR/ΔpH vs. pH).

Causality: The neutral form of the compound is more lipophilic and will interact more strongly with the non-polar C18 stationary phase, resulting in a longer retention time. The ionized (protonated or deprotonated) form is more polar and will be eluted more quickly. The sigmoidal curve reflects the transition between these two states as the mobile phase pH crosses the compound's pKa.


}

Figure 3: Relationship between pH, pKa, and ionization state.

Spectroscopic Profile (Predicted)

While experimental spectra are not publicly available, the structure allows for the prediction of key spectroscopic features essential for identity confirmation.

  • ¹H NMR:

    • Aromatic Protons: Signals expected in the δ 7.0-8.5 ppm range, showing characteristic coupling patterns for the substituted pyridine and pyrrole rings.

    • Ethyl Ester Protons: A quartet around δ 4.2-4.4 ppm (–OCH₂–) and a triplet around δ 1.2-1.4 ppm (–CH₃).

    • Methyl Proton: A singlet around δ 2.4-2.6 ppm.

    • Pyrrole N-H: A broad singlet, typically at δ > 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: Signal expected around δ 160-165 ppm.

    • Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. The carbon attached to the bromine (C-Br) will be shifted.

    • Aliphatic Carbons: Signals for the ethyl and methyl groups will appear in the upfield region (δ 14-60 ppm).

  • Mass Spectrometry (ESI-MS):

    • The most critical feature would be the isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should show two peaks of nearly equal intensity for the molecular ion at m/z 283.0 and 285.0.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

    • C=O Stretch (Ester): A strong, sharp band around 1700-1720 cm⁻¹.

    • C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region.

    • C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.

Implications for Research and Drug Development

The physicochemical profile of this molecule provides actionable insights for scientists:

  • For Medicinal Chemists: The predicted LogP of ~2.6 suggests a good balance between solubility and permeability, falling within the range often desired for orally bioavailable drugs. The azaindole core is a well-known "privileged scaffold" in drug discovery. The bromine atom at the 3-position serves as a valuable synthetic handle for further modification via cross-coupling reactions to explore structure-activity relationships.

  • For Formulation Scientists: The poor aqueous solubility necessitates enabling formulation strategies for in vivo studies, such as co-solvents, cyclodextrins, or amorphous solid dispersions. The basic pyridine center offers the possibility of forming more soluble salt forms (e.g., hydrochloride, mesylate) to improve dissolution.

  • For Pharmacologists and DMPK Scientists: The pKa values are crucial for predicting absorption. The compound will be predominantly in its positively charged, more water-soluble form in the acidic environment of the stomach, which may limit passive diffusion across the gastric mucosa. In the more neutral pH of the small intestine, a higher fraction will be in the neutral, more lipophilic form, favoring absorption.

Conclusion

Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with a physicochemical profile that makes it a molecule of interest for further investigation. Its poor aqueous solubility, ionizable centers, and moderate lipophilicity are defining characteristics that must be carefully considered in its application. This guide has provided a framework for understanding these properties and has outlined robust, validated experimental protocols for their determination, thereby equipping researchers with the foundational knowledge needed for confident and effective scientific advancement.

References

  • University of California, Davis. (n.d.). Experiment 1: Determination of Solubility Class.
  • Koppenhoefer, B., et al. (n.d.). Determination of pKa Values by Liquid Chromatography.
  • MilliporeSigma. (n.d.). ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. NIH National Library of Medicine.
  • Manallack, D. T. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate.
  • PharmaeliX. (2021). pKa Value Determination Guidance 2024.
  • University of Canterbury. (2023). Solubility of Organic Compounds.
  • Pion Inc. (2023). What is pKa and how is it used in drug development?.

Sources

A Technical Guide to 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester (CAS No. 1132610-85-5): Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, properties, and a validated synthetic pathway, including a step-by-step protocol for its precursor and the subsequent bromination. Furthermore, it explores the reactivity of this compound and its applications in the development of novel therapeutic agents, particularly as a scaffold for kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and organic synthesis.

Introduction: The Significance of the 4-Azaindole Scaffold

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to the endogenous purine system and the indole nucleus of tryptophan.[1] This bioisosteric relationship allows 4-azaindole derivatives to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in crucial cellular signaling pathways. The strategic introduction of a nitrogen atom into the indole ring system can significantly modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while also providing an additional point for hydrogen bonding interactions with target proteins.[2]

This compound (CAS No. 1132610-85-5) is a particularly valuable synthetic intermediate. The presence of a bromine atom at the 3-position offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the construction of diverse chemical libraries for drug discovery programs. The ethyl ester at the 2-position and the methyl group at the 5-position provide additional points for modification and can influence the overall conformation and binding affinity of derivative compounds.

Compound Identification and Properties

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 1132610-85-5[3]
Systematic Name Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate[3]
Synonyms This compound[3]
Molecular Formula C₁₁H₁₁BrN₂O₂[3]
Molecular Weight 283.12 g/mol [3]
Appearance Off-white to light yellow solid
Solubility Soluble in dichloromethane, ethyl acetate, and methanol
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the construction of the 4-azaindole core, followed by a regioselective bromination. The following protocols are based on established synthetic methodologies for related azaindole structures.

Synthesis of the Precursor: Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

The construction of the 4-azaindole ring system can be achieved through various strategies, often involving the cyclization of appropriately substituted pyridine derivatives. A common and effective method is the Bartoli indole synthesis or variations thereof, which utilizes the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent.

Diagram 1: Synthetic Pathway to the Precursor

Synthesis of Precursor start 2-Amino-3,5-dimethylpyridine step1 Diazotization & Sandmeyer Reaction (NaNO₂, HBr/H₂O, CuBr) start->step1 Step 1 intermediate1 2-Bromo-3,5-dimethylpyridine step1->intermediate1 step2 Nitration (HNO₃, H₂SO₄) intermediate1->step2 Step 2 intermediate2 2-Bromo-3,5-dimethyl-4-nitropyridine step2->intermediate2 step3 Reductive Cyclization (Fe, AcOH, Ethyl glyoxalate) intermediate2->step3 Step 3 product Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate step3->product

Caption: Synthetic route to the precursor molecule.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Step 1: Synthesis of 2-Bromo-3,5-dimethyl-4-nitropyridine

    • To a stirred solution of 2-amino-3,5-dimethylpyridine in a suitable solvent, add a solution of sodium nitrite in water at 0-5 °C.

    • The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid to yield 2-bromo-3,5-dimethylpyridine via a Sandmeyer reaction.

    • The 2-bromo-3,5-dimethylpyridine is subsequently nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 4-position.

  • Step 2: Reductive Cyclization

    • The 2-bromo-3,5-dimethyl-4-nitropyridine is subjected to reductive cyclization. This can be achieved using a reducing agent such as iron powder in acetic acid.

    • In the same pot, the in-situ generated amino-intermediate reacts with ethyl glyoxalate. The subsequent intramolecular cyclization and aromatization afford the desired ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

    • The crude product is purified by column chromatography on silica gel.

Bromination of the 4-Azaindole Core

The introduction of the bromine atom at the 3-position is a critical step. The electron-rich nature of the pyrrole ring in the 4-azaindole system directs electrophilic substitution primarily to this position.

Diagram 2: Bromination Workflow

Bromination Workflow precursor Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate reaction Electrophilic Bromination Room Temperature, 2-4 hours precursor->reaction reagents Pyridinium tribromide (PHT) Solvent: Tetrahydrofuran (THF) reagents->reaction workup Quenching with Na₂S₂O₃ (aq) Extraction with Ethyl Acetate reaction->workup purification Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) workup->purification final_product Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate purification->final_product

Caption: Workflow for the bromination of the precursor.

Experimental Protocol: Synthesis of Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Brominating Agent: To the stirred solution, add pyridinium tribromide (PHT) (1.1 eq) portion-wise at room temperature. The use of PHT is advantageous as it is a solid, easily handled source of bromine that allows for a more controlled reaction compared to liquid bromine.[4]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the title compound as a solid.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the C-Br bond. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Diagram 3: Key Cross-Coupling Reactions

Cross_Coupling_Reactions start Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate suzuki Suzuki Coupling (Ar-B(OH)₂) Pd catalyst, Base start->suzuki sonogashira Sonogashira Coupling (R-C≡CH) Pd/Cu catalyst, Base start->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH) Pd catalyst, Base start->buchwald product_suzuki 3-Aryl-4-azaindole derivatives suzuki->product_suzuki product_sonogashira 3-Alkynyl-4-azaindole derivatives sonogashira->product_sonogashira product_buchwald 3-Amino-4-azaindole derivatives buchwald->product_buchwald

Caption: Common cross-coupling reactions at the 3-position.

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters provides a straightforward route to 3-aryl-4-azaindole derivatives. These derivatives are of significant interest as potential kinase inhibitors.

  • Sonogashira Coupling: Coupling with terminal alkynes introduces an alkynyl moiety, which can serve as a handle for further transformations or as a key pharmacophoric element.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, leading to 3-amino-4-azaindole derivatives, which are valuable for exploring interactions with the hinge region of kinases.

The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the accessible chemical space.[1]

Applications in Drug Discovery

Derivatives of 4-azaindole are prominent in modern drug discovery. For instance, the 7-azaindole scaffold is a core component of the BRAF kinase inhibitor Vemurafenib. Similarly, 4-azaindole-based compounds have been investigated as inhibitors of various kinases, including p38 MAP kinase, JNK, and Aurora kinase. The title compound serves as an excellent starting point for the synthesis of libraries of such inhibitors. The 5-methyl group can provide beneficial steric and electronic effects, potentially enhancing selectivity and potency.

Conclusion

This compound is a strategically important building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its synthesis, while multi-step, relies on well-established and robust chemical transformations. The versatility of the 3-bromo substituent allows for extensive derivatization, making it an invaluable tool for medicinal chemists in the quest for new and effective drugs.

References

  • BenchChem (n.d.). Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
  • EvitaChem (n.d.). 4-Azaindole-3,7-dicarboxylic acid.
  • Google Patents (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • Guidechem (n.d.). ethyl 5-broMo-2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • He, X., et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • MySkinRecipes (n.d.). 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester.
  • Organic Syntheses (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester.
  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2020). PubMed Central.
  • Universal Biologicals (n.d.). Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Sources

An In-depth Technical Guide to the Spectral Characteristics of Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a substituted 4-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural resemblance to indole and purine. As a key intermediate in the synthesis of bioactive molecules, a thorough understanding of its spectral properties is paramount for unambiguous identification and quality control. This guide provides a detailed analysis of the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. In the absence of publicly available experimental spectra, this document leverages data from analogous structures and foundational principles of spectroscopic interpretation to offer a robust predictive analysis. This approach not only provides a valuable reference for researchers working with this specific molecule but also illustrates the logic of spectral interpretation for complex heterocyclic systems.

Introduction: The Significance of Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged scaffold in drug discovery. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, make it a versatile building block for a wide range of therapeutic agents. The title compound, ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, is a functionalized derivative with strategically placed substituents that allow for further chemical modifications, making it a valuable intermediate in the synthesis of potential drug candidates.

This guide is designed to serve as a comprehensive resource on the spectral characterization of this important molecule. Given the current lack of publicly available experimental data, we will employ a predictive approach grounded in the analysis of structurally related compounds and established spectroscopic principles.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in a solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group, the ethyl ester, and the N-H proton of the pyrrole ring.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
N-H~12.0broad singlet-The N-H proton of the pyrrole ring in azaindoles typically appears as a broad singlet at a high chemical shift due to hydrogen bonding and the acidic nature of the proton.
H-7~8.1doublet~5.0The pyridine ring protons are deshielded. H-7 is coupled to H-6, resulting in a doublet.
H-6~7.2doublet~5.0H-6 is coupled to H-7, resulting in a doublet.
-OCH₂CH₃~4.3quartet~7.1The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and carbonyl group and are split by the methyl protons.
-CH₃~2.5singlet-The methyl group on the pyridine ring will appear as a singlet.
-OCH₂CH₃~1.3triplet~7.1The methyl protons of the ethyl ester are split by the adjacent methylene protons.

Causality behind Predicted Shifts:

  • Aromatic Protons: The protons on the pyridine ring (H-6 and H-7) are in a relatively electron-deficient environment, leading to downfield chemical shifts. The electron-withdrawing nature of the adjacent nitrogen atom contributes to this deshielding.

  • N-H Proton: The pyrrole N-H proton is acidic and its chemical shift is sensitive to solvent and concentration. In DMSO-d₆, it is expected to be significantly downfield.

  • Ethyl Ester Group: The chemical shifts and multiplicities of the ethyl ester protons are highly characteristic, with the methylene quartet appearing downfield from the methyl triplet.

  • Methyl Group: The methyl group at position 5 will have a typical chemical shift for an aromatic methyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate will show distinct signals for each of the 11 unique carbon atoms.

Predicted ¹³C NMR Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C=O~162The carbonyl carbon of the ester is highly deshielded.
C-7a~148A quaternary carbon at the fusion of the two rings.
C-5~145The carbon bearing the methyl group in the pyridine ring.
C-3a~130A quaternary carbon at the fusion of the two rings.
C-7~128Aromatic CH carbon in the pyridine ring.
C-2~125The carbon to which the carboxylate group is attached.
C-6~118Aromatic CH carbon in the pyridine ring.
C-3~100The carbon bearing the bromine atom is expected to be shifted upfield due to the heavy atom effect.
-OCH₂CH₃~61The methylene carbon of the ethyl ester.
-CH₃~18The methyl carbon on the pyridine ring.
-OCH₂CH₃~14The methyl carbon of the ethyl ester.

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon: The ester carbonyl carbon is characteristically found at a very downfield chemical shift.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms in the heterocyclic system and the substituents. The presence of the electron-withdrawing pyridine nitrogen generally deshields the carbons in that ring.

  • Brominated Carbon (C-3): The direct attachment of a bromine atom typically results in an upfield shift for the attached carbon due to the "heavy atom effect."

  • Ethyl Ester and Methyl Carbons: The chemical shifts for the carbons of the ethyl ester and the methyl substituent are in their expected aliphatic regions.

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The molecular formula of ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is C₁₁H₁₁BrN₂O₂. The molecular weight is approximately 283.12 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units.

Table of Predicted Major Fragment Ions:

m/z (for ⁷⁹Br/⁸¹Br) Proposed Fragment Ion Fragmentation Pathway
282 / 284[M]⁺Molecular ion
237 / 239[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester.
209 / 211[M - CO₂CH₂CH₃]⁺Loss of the entire ethyl carboxylate group.
203 / 205[M - Br]⁺Loss of a bromine radical.

Fragmentation Workflow Diagram:

G M [C₁₁H₁₁⁷⁹/⁸¹BrN₂O₂]⁺ m/z 282/284 F1 [C₉H₆⁷⁹/⁸¹BrN₂O]⁺ m/z 237/239 M->F1 - •OCH₂CH₃ F2 [C₈H₆⁷⁹/⁸¹BrN₂]⁺ m/z 209/211 M->F2 - •CO₂CH₂CH₃ F3 [C₁₁H₁₁N₂O₂]⁺ m/z 203 M->F3 - •Br

Caption: Predicted major fragmentation pathways for ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate under electron ionization.

Experimental Protocols

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

5.2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • EI-MS Acquisition:

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Standard electron energy of 70 eV.

  • ESI-MS Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Operate in positive ion mode to observe the [M+H]⁺ ion.

Workflow for Spectral Data Acquisition and Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Compound in Deuterated Solvent (NMR) or Volatile Solvent (MS) NMR NMR Spectrometer (¹H and ¹³C) Prep->NMR MS Mass Spectrometer (EI or ESI) Prep->MS Process Process Raw Data (FT, Baseline Correction) NMR->Process MS->Process Interpret Interpret Spectra (Chemical Shifts, Coupling, Fragmentation) Process->Interpret Structure Structure Verification Interpret->Structure

An In-Depth Technical Guide to Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a substituted 4-azaindole of significant interest in medicinal chemistry. Due to its structural similarity to purines and indoles, the 4-azaindole scaffold is a "privileged structure" in drug discovery, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] This document details the nomenclature, physicochemical properties, a plausible synthetic route, and expected analytical characterization of the title compound. Furthermore, it explores the potential applications of this molecule within the broader context of drug development, supported by authoritative references from the scientific literature.

Nomenclature and Physicochemical Properties

The compound with the common name 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester is systematically named according to IUPAC nomenclature.

Table 1: Compound Identification and Properties

ParameterValueReference
IUPAC Name ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate[4]
Synonyms This compound[4]
CAS Number 1132610-85-5[4]
Molecular Formula C₁₁H₁₁BrN₂O₂[4]
Molecular Weight 283.12 g/mol [4]
Canonical SMILES CCOC(=O)C1=C(Br)N(C)C2=C1C=C(C)N=C2N/A
InChI InChI=1S/C11H11BrN2O2/c1-3-16-10(15)8-6(12)11(2)14-9-5-7(1)13-4-9/h4-5H,3H2,1-2H3N/A

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned to start from a substituted pyridine derivative, which is then elaborated to form the fused pyrrole ring, followed by bromination. A potential retrosynthetic analysis is outlined below:

retrosynthesis target Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate intermediate1 Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate target->intermediate1 Regioselective Bromination starting_material 3-Amino-2-chloro-6-methylpyridine and Diethyl acetylenedicarboxylate intermediate1->starting_material Cyclization/Annulation

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on analogous reactions found in the literature.[8][9]

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • To a solution of 3-amino-2-chloro-6-methylpyridine (1.0 eq) in a suitable solvent such as toluene or DMF, add diethyl acetylenedicarboxylate (1.1 eq).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Add a base, such as triethylamine or diisopropylethylamine (2.5 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired 4-azaindole core.

Step 2: Bromination of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 eq), portion-wise. The pyrrole ring of the azaindole is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most likely site of bromination.[10][11]

  • Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product, ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

synthesis_workflow start 3-Amino-2-chloro-6-methylpyridine + Diethyl acetylenedicarboxylate step1 Pd-catalyzed Annulation start->step1 intermediate Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate step1->intermediate step2 Bromination (NBS) intermediate->step2 product Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate step2->product

Caption: Proposed workflow for the synthesis of the title compound.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar structures.[12][13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the pyridine ring (around 2.5 ppm), and signals for the aromatic protons on the pyridine ring. The NH proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the ethyl group, the methyl carbon, and the aromatic carbons of the bicyclic system. The carbon bearing the bromine atom (C3) is expected to have a chemical shift in the range of 95-105 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₁BrN₂O₂. The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[17][18][19]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group (around 1700-1720 cm⁻¹), and a broad absorption for the N-H stretching of the pyrrole ring (around 3200-3400 cm⁻¹).

Applications in Medicinal Chemistry

The 4-azaindole scaffold is a cornerstone in modern medicinal chemistry, primarily due to its ability to act as a bioisostere of indole and purine systems.[3][20] This structural feature allows azaindole derivatives to interact with a wide range of biological targets, particularly protein kinases.[2][21]

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The nitrogen atom in the pyridine ring of the 4-azaindole scaffold can act as a hydrogen bond acceptor, mimicking the interaction of the adenine base of ATP.[20] The substituents on the azaindole ring, such as the bromo, methyl, and ethyl carboxylate groups in the title compound, provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[20][21] The bromo substituent at the 3-position is particularly valuable as it can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity and explore the structure-activity relationship (SAR).[1]

kinase_interaction cluster_0 Kinase Hinge Region cluster_1 4-Azaindole Inhibitor hinge Backbone N-H azaindole Pyridine Nitrogen azaindole->hinge Hydrogen Bond substituents R1, R2, R3 (e.g., Br, Me, COOEt)

Sources

biological activity of 3-bromo-5-methyl-4-azaindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Bromo-5-Methyl-4-Azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to mimic the endogenous purine system and serve as a versatile core for a multitude of therapeutic agents.[1][2] This guide delves into the specific biological potential of 3-bromo-5-methyl-4-azaindole derivatives. We will explore the strategic rationale behind this substitution pattern, focusing on its profound implications for kinase inhibition. By examining the roles of the azaindole core, the 5-methyl group, and the synthetically crucial 3-bromo position, this document provides a comprehensive framework for leveraging these derivatives in drug discovery. Included are detailed experimental protocols, data interpretation guides, and workflow visualizations to empower researchers in their quest for novel therapeutics.

The 4-Azaindole Scaffold: A Foundation for Potency and Specificity

Azaindoles, also known as pyrrolopyridines, are bioisosteres of the indole nucleus, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[3] This seemingly minor alteration has significant consequences for the molecule's physicochemical properties. The introduction of the nitrogen atom creates an additional hydrogen bond acceptor, reduces lipophilicity, and modulates the pKa, which can lead to improved solubility, enhanced binding affinity to biological targets, and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][4]

Among the four possible isomers, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) has been successfully employed in the development of potent inhibitors for several key biological targets, particularly protein kinases.[4][5][6]

Table 1: Comparative Physicochemical Properties of Indole and Azaindole Isomers

Compound Structure LogP tPSA (Ų) LogS (Aqueous Solubility)
Indole C₈H₇N 2.14 15.79 -2.43
4-Azaindole C₇H₆N₂ 1.18 28.71 -1.25
5-Azaindole C₇H₆N₂ 1.28 28.71 -1.51
6-Azaindole C₇H₆N₂ 1.25 28.71 -1.45
7-Azaindole C₇H₆N₂ 1.21 28.71 -1.33

Data calculated using standard chemical property prediction software. This table illustrates the general trend of decreased lipophilicity (LogP) and increased polarity (tPSA) for azaindoles compared to indole, contributing to better aqueous solubility (LogS).[7]

Strategic Significance of the 3-Bromo-5-Methyl Substitution Pattern

The decoration of the 4-azaindole core is critical for tuning its biological activity. The 3-bromo-5-methyl substitution pattern is not arbitrary; it represents a deliberate and strategic design for creating a versatile platform for drug discovery.

  • The 5-Methyl Group: This small, lipophilic group serves to probe shallow hydrophobic pockets within the target protein's binding site. Its presence can enhance van der Waals interactions, leading to increased potency. Furthermore, methylation at this position can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

  • The 3-Bromo Group: The bromine atom at the C-3 position is a cornerstone of this scaffold's utility. While it can contribute to binding through halogen bonding, its primary role is that of a versatile synthetic handle.[8] It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This enables the rapid generation of a diverse library of analogues, where various aryl, heteroaryl, alkyl, or amino groups can be installed at the 3-position to systematically explore the chemical space and optimize binding interactions.[8]

Primary Biological Target: Protein Kinase Inhibition

The azaindole scaffold is a well-established "hinge-binder" in the world of kinase inhibitors.[1][9] Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, and the adenine base of ATP forms key hydrogen bonds with the "hinge" region of the kinase active site. Azaindole derivatives mimic this interaction. The N1-H of the pyrrole ring acts as a hydrogen bond donor, while the N4 of the pyridine ring acts as a hydrogen bond acceptor, effectively replicating the pattern of adenine.[7][9]

// Connections azaindole:n1 -> hinge_backbone:f1 [label=" H-Bond (Donor)", arrowhead=none, style=dashed, color="#EA4335", fontcolor="#202124"]; hinge_backbone:f2 -> azaindole:n4 [label=" H-Bond (Acceptor)", arrowhead=none, style=dashed, color="#EA4335", fontcolor="#202124"]; } ` Figure 1: General binding mode of a 4-azaindole derivative in a kinase active site.

Notable Kinase Targets for 4-Azaindole Scaffolds:

Research has identified several kinase families that are potently inhibited by 4-azaindole derivatives. The 3-bromo-5-methyl scaffold serves as an excellent starting point for optimizing inhibitors against these and other related targets.

Table 2: Representative 4-Azaindole Based Kinase Inhibitors

Kinase Target Representative Compound Structure Reported Potency (IC₅₀ / Kᵢ) Reference
c-Met 4-Azaindole derivative IC₅₀ = 20-70 nM [1]
PAK1 4-Azaindole aminopyrazole Kᵢ < 10 nM [4]

| TGFβRI (ALK5) | 4-Azaindole derivative | IC₅₀ = 2-6 nM |[5] |

A Practical Drug Discovery Workflow

Leveraging the 3-bromo-5-methyl-4-azaindole scaffold in a drug discovery campaign involves a systematic, multi-step process. The causality behind this workflow is to use the synthetically tractable nature of the scaffold to rapidly generate data for building robust Structure-Activity Relationships (SAR).

// Node Definitions A [label="Step 1: Synthesis of\n3-Bromo-5-Methyl-4-Azaindole Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Step 2: Library Generation via\nSuzuki Cross-Coupling at C3-Br", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Step 3: Primary Screening\n(In Vitro Kinase Inhibition Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Step 4: Secondary Screening\n(Cell-Based Potency & Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Step 5: SAR Analysis &\nData Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Step 6: Lead Optimization\n(ADME/PK Profiling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Candidate Nomination", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B [label="Versatile Precursor"]; B -> C [label="Diverse Analogs"]; C -> D [label="Active 'Hits'"]; D -> E [label="Cellular IC₅₀ Data"]; E -> B [label="Iterative Design Cycle", style=dashed, color="#5F6368"]; E -> F [label="Optimized 'Leads'"]; F -> G [label="Preclinical Candidate"]; } ` Figure 2: Iterative drug discovery workflow for 4-azaindole derivatives.

Experimental Protocols

The following protocols are provided as self-validating systems. Each step includes internal controls and checkpoints to ensure data integrity.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Library Synthesis

This protocol describes the parallel synthesis of a small library of 3-aryl-5-methyl-4-azaindoles from the 3-bromo precursor.

Materials:

  • 3-bromo-5-methyl-4-azaindole (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 - 0.1 eq)

  • 2M aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane or DME/Water mixture (e.g., 3:1)

  • Nitrogen or Argon source

  • Reaction vials (microwave or standard)

Procedure:

  • Reaction Setup: To a reaction vial, add 3-bromo-5-methyl-4-azaindole, the corresponding arylboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent/Base Addition: Add the degassed solvent mixture followed by the aqueous base solution.

  • Heating: Heat the reaction mixture to 80-120 °C for 2-16 hours. Reaction progress can be monitored by TLC or LC-MS.

    • Causality Check: A parallel control reaction without the boronic acid should be run to confirm that the starting material is stable under the reaction conditions and that any product formation is dependent on the coupling partner.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product and purify by flash column chromatography or preparative HPLC to yield the desired 3-substituted-5-methyl-4-azaindole.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. Purity should be >95% for use in biological assays.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of a compound to inhibit a specific kinase (e.g., c-Met, PAK1) by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase (e.g., recombinant human c-Met) and its specific substrate

  • Test compounds (dissolved in DMSO)

  • Kinase buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into the assay plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Kinase Reaction: a. Prepare a master mix containing the kinase and its substrate in kinase buffer. b. Add the kinase/substrate mix to the wells containing the test compounds. c. Prepare an ATP solution and add it to all wells to initiate the kinase reaction. d. Incubate at room temperature for 1-2 hours.

  • Signal Generation: a. Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert the newly formed ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is proportional to the amount of ADP formed and thus, to the kinase activity.

  • Data Analysis:

    • Self-Validation: The "no inhibitor" control represents 100% kinase activity, while the "no enzyme" control represents 0% activity.

    • Calculate the percent inhibition for each compound concentration relative to these controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 3-bromo-5-methyl-4-azaindole scaffold is a highly promising platform for the development of novel therapeutics, particularly kinase inhibitors. Its strategic design combines the favorable physicochemical properties of the 4-azaindole core with a site for hydrophobic interaction (5-methyl) and a versatile synthetic handle for rapid diversification (3-bromo). The workflows and protocols outlined in this guide provide a robust framework for researchers to efficiently explore the chemical space around this core, identify potent biological modulators, and develop comprehensive structure-activity relationships. Future efforts may focus on exploring novel cross-coupling partners, investigating other therapeutic targets beyond kinases, and applying this scaffold to cutting-edge modalities such as PROTACs and covalent inhibitors.

References

  • Désaubry, L., & Giraud, F. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2649. [Link][1]

  • Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(11), 1141–1146. [Link][5]

  • Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583–3587. [Link][4]

  • Gkionakis, K., et al. (2018). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Angewandte Chemie International Edition, 57(42), 13876–13880. [Link][10]

  • Ye, W., et al. (2019). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 23(10), 2244–2249. [Link][11][12]

  • Guillén-Grima, F., et al. (2021). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C–N and C–O Coupling. Molecules, 26(16), 4983. [Link][13]

  • Shrestha, R., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(10), 2736–2746. [Link][14]

  • A2Z Chemical. (n.d.). 3-Acetyl-5-bromo-4-azaindole. A2Z Chemical. [Link][8]

  • Kommera, H., et al. (2020). Azaindole Therapeutic Agents. Future Medicinal Chemistry, 12(13), 1221–1241. [Link][7]

  • Ye, W., et al. (2019). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 23(10), 2244–2249. [Link][12]

  • Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link][9]

  • Furet, P., et al. (2007). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 17(15), 4146–4150. [Link][6]

Sources

Introduction: The Emergence of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 4-Azaindole Compounds

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." Azaindoles, the bioisosteric cousins of indoles and purines, represent a prominent class of such scaffolds.[1][2] These bicyclic heteroaromatic compounds, also known as pyrrolopyridines, consist of a fused pyridine and pyrrole ring. The position of the nitrogen atom in the six-membered ring defines four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[1]

While rare in nature, the strategic substitution of a carbon atom in the indole ring with a nitrogen atom imparts unique physicochemical properties that are highly advantageous for drug design.[1][2] This single-atom change can profoundly modulate a compound's potency, solubility, metabolic stability, and hydrogen bonding capacity, while also creating novel intellectual property space.[1] Among the isomers, 4-azaindole has carved a significant niche, particularly in the development of targeted therapies like kinase inhibitors.[3][4][5] This guide provides a comprehensive exploration of the 4-azaindole core, from its initial synthesis to its current-day applications as a cornerstone of modern drug discovery.

Part 1: Foundational Synthesis - The Historical Context

The synthesis of the 4-azaindole scaffold was first reported in the early 20th century, though specific details of its initial discovery are not extensively documented.[6] Early synthetic strategies were often adaptations of classical indole syntheses, which presented unique challenges due to the electronic properties of the pyridine ring.

Classical Approaches and Their Limitations

One of the most renowned methods for indole synthesis is the Fischer indole synthesis . However, its application to the preparation of azaindoles, especially the 4- and 6-isomers, was historically considered inefficient.[7] The reaction, which involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone, often struggled with the electron-deficient nature of the pyridine ring. It was later discovered that this approach could be effective if the starting pyridylhydrazines contained an electron-donating group, a critical insight that improved yields and expanded the utility of this classical method.[7]

Another foundational method is the Bartoli indole synthesis , which utilizes the reaction of a nitro-pyridine with a vinyl Grignard reagent. While a powerful tool, its application to azaindole synthesis requires careful selection of substrates and reaction conditions.[8] These early methods, while groundbreaking, often lacked the versatility and efficiency required for the rapid generation of diverse compound libraries needed in modern drug discovery programs.

G cluster_0 Fischer Indole Synthesis for 4-Azaindole pyridylhydrazine Pyridylhydrazine hydrazone Hydrazone Intermediate pyridylhydrazine->hydrazone Condensation ketone Ketone / Aldehyde ketone->hydrazone cyclization [3,3]-Sigmatropic Rearrangement hydrazone->cyclization Acid Catalyst (H+) azaindole 4-Azaindole Product cyclization->azaindole Aromatization (-NH3) G cluster_1 Modern Palladium-Catalyzed 4-Azaindole Synthesis alkyne Substituted Alkyne (4) sonogashira Sonogashira Coupling (Pd cat.) alkyne->sonogashira bromopyridine Bromo-aminopyridine (5) bromopyridine->sonogashira intermediate Coupled Intermediate (6) sonogashira->intermediate cyclization Cacchi Domino Alkylation-Cyclization (Pd cat.) intermediate->cyclization Acylation (TFAA) product Functionalized 4-Azaindole cyclization->product G cluster_pathway TGFβ Signaling & Inhibition TGFb TGFβ Ligand TGFbRII TGFβRII TGFb->TGFbRII Binds TGFbRI TGFβRI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD SMAD2/3 TGFbRI->SMAD Phosphorylates SMAD4 SMAD4 SMAD->SMAD4 Complexes with Nucleus Nucleus SMAD4->Nucleus Translocates to Transcription Gene Transcription (Immunosuppression) Nucleus->Transcription Inhibitor 4-Azaindole TGFβRI Inhibitor Inhibitor->TGFbRI Blocks ATP Binding Site

Sources

A Technical Guide to the Solubility Profile of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester: Theoretical Principles and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The 4-azaindole (or 1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific analogue, 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester, represents a key synthetic intermediate or a potential drug candidate whose efficacy is intrinsically linked to its physicochemical properties. Among these, solubility is a paramount parameter, directly influencing bioavailability, formulation feasibility, and the reliability of in-vitro assay results.[1][2][3] Low solubility can be a significant impediment during drug discovery and development, leading to poor absorption, underestimated toxicity, and increased costs.[1][4]

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive public data for this specific molecule, this document serves as a roadmap for its characterization. It synthesizes theoretical principles based on its molecular structure with field-proven experimental protocols, enabling researchers, scientists, and drug development professionals to accurately assess this critical property. We will delve into the predicted influence of its constituent functional groups, provide detailed, step-by-step protocols for both thermodynamic and kinetic solubility determination, and discuss the critical factors that modulate its dissolution.

Introduction to the 4-Azaindole Scaffold and the Importance of Solubility

The 7-azaindole scaffold and its isomers, such as the 4-azaindole core of the title compound, are bioisosteres of indole. The strategic replacement of a carbon atom with nitrogen in the six-membered ring can significantly enhance the molecule's properties.[5] This substitution can improve aqueous solubility and introduce a key hydrogen bond acceptor site, which can be pivotal for target engagement, all while maintaining a structural architecture that is well-tolerated by many enzyme active sites.[5]

Solubility is a critical gatekeeper in the journey of a compound from a laboratory curiosity to a viable therapeutic. It dictates the maximum concentration achievable in a given solvent, which has profound implications:

  • Bioavailability: A drug must be in solution to be absorbed across biological membranes. Poor aqueous solubility is a leading cause of poor oral bioavailability.[1][4]

  • Formulation Development: The ability to create stable, effective, and deliverable drug formulations (e.g., oral tablets, intravenous solutions) is contingent on the compound's solubility.

  • In-Vitro Screening: Inaccurate solubility data can lead to misleading results in high-throughput screening (HTS) campaigns, as compound precipitation can cause assay artifacts.[1]

Therefore, a robust and early characterization of solubility is not merely a data-gathering exercise but a foundational step in risk mitigation for any drug development program.[6]

Molecular Structure and Predicted Physicochemical Profile

The solubility of this compound is governed by the interplay of its distinct structural components. A qualitative analysis of the molecule (Formula: C₁₁H₁₁BrN₂O₂) provides insight into its likely behavior.[7]

  • 4-Azaindole Core (1H-pyrrolo[3,2-b]pyridine): This heterocyclic system contains a pyrrole nitrogen capable of hydrogen bond donation and a pyridine nitrogen that acts as a hydrogen bond acceptor. The pyridine nitrogen, in particular, can be protonated at low pH, which would dramatically increase aqueous solubility.

  • 3-Bromo Substituent: The bromine atom is electron-withdrawing and significantly increases the molecular weight and lipophilicity (fat-solubility) of the molecule. This substitution is generally expected to decrease aqueous solubility.[8]

  • 5-Methyl Substituent: This small, non-polar alkyl group contributes to the molecule's lipophilicity, likely causing a further, albeit modest, decrease in aqueous solubility.[9]

  • 2-Carboxylic Acid Ethyl Ester: The ester group provides two potential hydrogen bond acceptor sites (the carbonyl and ether oxygens). However, the ethyl group adds to the lipophilic character. Compared to a free carboxylic acid, which would be ionizable, the ethyl ester is neutral and less polar, predicting lower aqueous solubility.

Based on these features, the compound is predicted to have low to moderate aqueous solubility and better solubility in common organic solvents. Computational models provide a more quantitative, albeit predictive, assessment.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Implication for Solubility
Molecular Weight 283.12 g/mol [7] Moderate; within typical drug-like space.
XlogP ~1.9 - 2.5 (Estimated) Indicates a degree of lipophilicity, suggesting lower aqueous solubility.
Hydrogen Bond Donors 1 (from pyrrole NH) Provides a mechanism for interaction with protic solvents.

| Hydrogen Bond Acceptors | 4 (pyridine N, two ester O) | Provides sites for interaction with protic solvents. |

Note: XlogP is an estimation and should be experimentally verified.

Experimental Determination of Solubility: A Methodological Overview

The experimental measurement of solubility can be approached in two primary ways: thermodynamic and kinetic. The choice of method depends on the stage of drug discovery and the specific question being addressed.[3][6]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, representing the saturation point of a solution in equilibrium with its solid-state form.[4] It is a critical parameter for lead optimization and formulation development.[4][10] The "gold standard" for its determination is the Shake-Flask Method .[11][12] This method is resource-intensive but provides the most accurate and reliable data.[11]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a high-concentration organic stock solution (typically DMSO), begins to precipitate when diluted into an aqueous buffer.[6] It is not a true equilibrium value but is invaluable for high-throughput screening in early discovery due to its speed and low compound requirement.[1][13] Common techniques include turbidimetry and nephelometry, which measure light scattering from the formed precipitate.[13]

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the definitive method for measuring the equilibrium solubility of this compound. The causality behind this multi-day protocol is to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and solid states.[14]

Materials and Equipment
  • This compound (solid powder)

  • Selected solvents (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation was achieved. A starting point is to add ~5 mg of compound to 1 mL of the chosen solvent.[2][14] Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a prolonged period, typically 24 to 48 hours.[12][14] Some compounds may require up to 72 hours. The goal is to allow the dissolution and precipitation processes to reach a steady state.

  • Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for at least 1 hour to let larger particles settle. Then, separate the solid and liquid phases. The most robust method is centrifugation at high speed (e.g., >10,000 g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant, being cautious not to disturb the solid pellet. For an additional layer of validation, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates. Self-validation step: The first few drops from the filter should be discarded to prevent errors from compound adsorption to the filter membrane.

  • Sample Dilution: Accurately dilute the clear filtrate with an appropriate solvent (often the mobile phase of the analytical system) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. The concentration is determined by comparing the instrument response to a standard calibration curve prepared from known concentrations of the compound.[2]

  • Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final value in standard units such as µg/mL or µM, along with the standard deviation from the triplicate measurements.

Experimental Workflow Diagram

G start_end start_end process process decision decision output output start Start weigh 1. Weigh Excess Compound into Vials start->weigh add_solvent 2. Add Solvent (e.g., PBS, pH 7.4) weigh->add_solvent equilibrate 3. Equilibrate via Shaking (25°C, 24-48h) add_solvent->equilibrate separate 4. Separate Phases (Centrifugation) equilibrate->separate collect 5. Collect & Filter Supernatant (0.22 µm) separate->collect analyze 6. Dilute & Analyze (HPLC or LC-MS/MS) collect->analyze calculate 7. Calculate Solubility vs. Calibration Curve analyze->calculate end End: Report Data (µg/mL or µM) calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing the Solubility of this compound

Solvent Selection

The choice of solvent is paramount. For pharmaceutical applications, aqueous buffers that mimic physiological conditions are most relevant.

  • Aqueous Buffers (e.g., PBS pH 7.4): This provides the most biologically relevant solubility data for predicting oral absorption. Given the compound's lipophilic nature, solubility in PBS is expected to be low.

  • Organic Solvents: Solubility in solvents like Tetrahydrofuran (THF), acetone, ethanol, and acetonitrile is critical for synthetic chemistry, purification, and formulation with co-solvents. Based on studies of the parent 7-azaindole scaffold, solubility is expected to be significantly higher in polar aprotic solvents like THF and acetone compared to protic solvents like ethanol or non-polar solvents.

Table 2: Hypothetical Solubility Data Presentation

Solvent Temperature (°C) Solubility (µg/mL) Solubility (µM)
PBS, pH 7.4 25 [Experimental Value] [Calculated Value]
0.1 M HCl, pH 1.0 25 [Experimental Value] [Calculated Value]
DMSO 25 >10,000 >35,000
Ethanol 25 [Experimental Value] [Calculated Value]

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

Effect of pH

The 4-azaindole core contains a basic pyridine nitrogen. In acidic conditions (pH < pKa of the pyridine nitrogen), this nitrogen will become protonated, forming a cationic species. This salt formation will drastically increase the molecule's interaction with water, leading to a significant increase in aqueous solubility. Therefore, one must expect the solubility in a pH 1.0 buffer to be orders of magnitude higher than in a pH 7.4 buffer.

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. This relationship can be leveraged during formulation development. Experimental determination of solubility at different temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide valuable thermodynamic data, such as the enthalpy of dissolution, by applying the van't Hoff equation.[15]

Conclusion

While specific experimental solubility values for this compound are not widely published, a thorough analysis of its molecular structure allows for scientifically grounded predictions. The compound is anticipated to exhibit low aqueous solubility at physiological pH due to the combined lipophilic contributions of the bromo, methyl, and ethyl ester substituents, but this solubility should increase significantly in acidic media. For drug development professionals, this profile necessitates careful formulation strategies to ensure adequate bioavailability.

The true, quantitative solubility profile can only be established through rigorous experimental work. The detailed shake-flask protocol provided in this guide represents the definitive method for obtaining reliable thermodynamic solubility data. By adhering to this self-validating system, researchers can generate the high-quality data necessary to make informed decisions, de-risk their development programs, and ultimately unlock the full therapeutic potential of this promising 4-azaindole derivative.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. ACS Publications. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules. Available at: [Link]

  • Hate, S. S., Reutzel-Edens, S. M., & Taylor, L. S. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). Available at: [Link]

  • Sykes, M. L., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
  • Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Zhang, Z., et al. (2023). Rethinking the AI Paradigm for Solubility Prediction of Drug‐Like Compounds with Dual‐Perspective Modeling and Experimental Validation. National Institutes of Health (NIH). Available at: [Link]

  • Chen, J., et al. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. ACS Omega. Available at: [Link]

  • ResearchGate. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Deng, Z., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Nanjing Tech University. Available at: [Link]

  • INDOFINE Chemical Company, Inc. (n.d.). 3-BROMO-7-AZAINDOLE-5-CARBOXYLIC ACID METHYL ESTER | 1190322-65-6. Available at: [Link]

  • ResearchGate. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid. Available at: [Link]

  • PubChemLite. (n.d.). 3-bromo-7-azaindole-5-carboxylic acid methyl ester. Available at: [Link]

  • ResearchGate. (2020). Azaindole therapeutic agents. Available at: [Link]

  • MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

Sources

The Theoretical Chemist's Compass: Navigating the Landscape of 4-Azaindole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-azaindole scaffold has cemented its position as a privileged structure in modern medicinal chemistry, serving as the cornerstone for a multitude of therapeutic agents. Its unique electronic architecture, characterized by the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, bestows upon it a remarkable ability to engage in specific and potent interactions with a diverse array of biological targets.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delves into the theoretical underpinnings that govern the behavior of 4-azaindole derivatives, providing a comprehensive roadmap for their rational design and development. By leveraging the power of computational chemistry, we can unlock the full potential of this versatile scaffold, accelerating the journey from concept to clinic.

The 4-Azaindole Core: A Privileged Scaffold in Medicinal Chemistry

The strategic incorporation of a nitrogen atom into the indole framework at the 4-position profoundly influences the molecule's physicochemical properties. This modification enhances aqueous solubility, modulates lipophilicity, and introduces an additional hydrogen bond acceptor, all of which are critical parameters in drug design.[2] Consequently, 4-azaindole derivatives have emerged as potent inhibitors of various kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases such as cancer.[3] The structural resemblance of the azaindole core to the adenine moiety of ATP facilitates its binding to the ATP-binding site of kinases, making it an ideal template for the design of competitive inhibitors.[3]

Theoretical Methodologies for Interrogating 4-Azaindole Derivatives

A deep understanding of the electronic structure, reactivity, and interaction profiles of 4-azaindole derivatives is paramount for successful drug design. A suite of computational tools is available to dissect these properties at the atomic level.

2.1. Quantum Mechanics: Unveiling Electronic Structure and Reactivity

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are indispensable for probing the intrinsic properties of molecules. DFT calculations allow for the accurate prediction of molecular geometries, electronic properties such as orbital energies and charge distributions, and spectroscopic characteristics.[4]

For instance, DFT has been employed to calculate the electron spectra of azaindoles, providing insights into their electronic transitions and ionization potentials.[4] Such studies are crucial for understanding the photophysical properties of these molecules and for interpreting experimental spectroscopic data.

Table 1: Commonly Employed DFT Functionals and Basis Sets for Azaindole Studies

FunctionalBasis SetKey Applications
B3LYP6-31G(d)Geometry optimization, frequency calculations, general property prediction.[5]
M06-2X6-311+G(d,p)Improved description of non-covalent interactions and reaction barriers.
PBE0aug-cc-pVTZHigh-accuracy electronic structure and spectroscopic property calculations.

The choice of functional and basis set is critical and should be guided by the specific property being investigated and the desired level of accuracy.

2.2. Molecular Mechanics and Dynamics: Simulating Biological Interactions

To understand how 4-azaindole derivatives interact with their biological targets, classical molecular mechanics (MM) force fields and molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the protein-ligand complex, revealing the intricate network of non-covalent interactions that govern binding affinity and selectivity.[6]

MD simulations have been instrumental in elucidating the binding modes of 4-azaindole-based kinase inhibitors, highlighting the key hydrogen bonds and hydrophobic interactions that contribute to their potency.[7][8] These simulations can also predict the impact of structural modifications on binding affinity, thereby guiding lead optimization.

Key Theoretical Insights into 4-Azaindole Derivatives

3.1. Electronic Properties and Reactivity

The electronic landscape of 4-azaindole is characterized by a delicate balance between the electron-donating pyrrole ring and the electron-withdrawing pyridine ring. This electronic dichotomy dictates its reactivity towards electrophilic and nucleophilic reagents. Theoretical studies have shown that electrophilic substitution, a common functionalization pathway, preferentially occurs at the C3 position of the pyrrole ring.

3.2. Non-Covalent Interactions: The Language of Molecular Recognition

The biological activity of 4-azaindole derivatives is intrinsically linked to their ability to form specific non-covalent interactions with their target proteins. Beyond the canonical hydrogen bonds, other interactions such as π-π stacking, cation-π, and halogen bonds play a crucial role in stabilizing the protein-ligand complex. A thorough understanding of these interactions is essential for designing inhibitors with high affinity and selectivity.

3.3. Tautomerism: A Subtle yet Significant Phenomenon

Like many heterocyclic compounds, 4-azaindole can exist in different tautomeric forms. The relative stability of these tautomers can be influenced by the surrounding environment and can have a significant impact on the molecule's binding properties. Quantum chemical calculations can predict the relative energies of different tautomers, providing valuable insights into the predominant species under physiological conditions.[9][10][11]

Applications in Drug Design

Theoretical studies on 4-azaindole derivatives have proven to be a powerful engine for drug discovery, enabling the rational design of potent and selective inhibitors for a range of therapeutic targets.

4.1. Structure-Activity Relationship (SAR) Studies and Lead Optimization

Computational methods are routinely used to build and refine structure-activity relationship (SAR) models.[2][12] By correlating the structural features of a series of 4-azaindole derivatives with their biological activity, these models can identify key molecular determinants of potency and guide the design of new analogs with improved properties. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to 4-azaindole-based kinase inhibitors.[13]

4.2. In Silico ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development pipeline.[14][15] A variety of computational models are available to predict these properties for virtual compounds, allowing for the early identification and filtering of candidates with unfavorable ADMET profiles.[16][17][18] This in silico screening significantly reduces the time and cost associated with experimental ADMET profiling.

Experimental Protocols: A Practical Guide to Theoretical Calculations

To facilitate the application of the theoretical concepts discussed in this guide, we provide step-by-step protocols for performing key computational experiments on a model 4-azaindole derivative.

5.1. Protocol for DFT-Based Geometry Optimization and Frequency Calculation

This protocol outlines the steps for performing a geometry optimization and frequency calculation for a 4-azaindole derivative using the Gaussian software package.[5][19]

  • Build the Molecule: Construct the 3D structure of the 4-azaindole derivative using a molecular builder such as GaussView.

  • Set Up the Calculation:

    • Job Type: Select "Opt+Freq" to perform a geometry optimization followed by a frequency calculation.

    • Method: Choose a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Charge and Multiplicity: Specify the charge and spin multiplicity of the molecule.

  • Run the Calculation: Submit the input file to Gaussian.

  • Analyze the Output:

    • Convergence: Verify that the geometry optimization has converged.

    • Frequencies: Check for the absence of imaginary frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

    • Molecular Properties: Extract key information such as the optimized geometry, electronic energy, and dipole moment.

5.2. Protocol for Molecular Dynamics Simulation of a Protein-4-Azaindole Complex

This protocol provides a general workflow for setting up and running a molecular dynamics simulation of a protein-ligand complex using GROMACS.[6][7][20]

  • Prepare the Input Files:

    • Protein Structure: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Ligand Structure: Generate the 3D structure of the 4-azaindole derivative.

    • Force Field: Choose an appropriate force field for the protein and ligand (e.g., AMBER or CHARMM).

  • Build the Complex: Dock the ligand into the protein's binding site using a molecular docking program.

  • Solvate the System: Place the protein-ligand complex in a box of water molecules.

  • Add Ions: Neutralize the system by adding counter-ions.

  • Energy Minimization: Minimize the energy of the system to remove steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

  • Production MD: Run the production simulation for a sufficient length of time to sample the conformational space of the complex.

  • Analysis: Analyze the trajectory to study the dynamics of the protein-ligand interactions, calculate binding free energies, and identify key residues involved in binding.

Visualizing Molecular Interactions and Workflows

Visual representations are crucial for understanding complex molecular concepts and computational workflows.

Diagram 1: General Workflow for a Computational Study of a 4-Azaindole Derivative

G cluster_0 Initial Design & Synthesis cluster_1 Theoretical Evaluation cluster_2 Experimental Validation A Hypothesis Generation B Virtual Screening / Library Design A->B C Chemical Synthesis B->C D Quantum Mechanics (DFT) (Electronic Properties, Reactivity) C->D E Molecular Docking (Binding Pose Prediction) C->E G ADMET Prediction D->G F Molecular Dynamics (Binding Stability, Free Energy) E->F H In Vitro Assays (Potency, Selectivity) F->H G->H I In Vivo Studies (Efficacy, PK/PD) H->I I->A Iterative Refinement

Caption: A representative workflow illustrating the interplay between computational and experimental approaches in the development of 4-azaindole derivatives.

G 4-Azaindole 4-Azaindole Hinge Region Hinge Region 4-Azaindole->Hinge Region H-Bond (N1-H) 4-Azaindole->Hinge Region H-Bond (N7) Substituent_R1 R1 4-Azaindole->Substituent_R1 Substituent_R2 R2 4-Azaindole->Substituent_R2 DFG Motif DFG Motif 4-Azaindole->DFG Motif Water-mediated H-Bond Hydrophobic Pocket Hydrophobic Pocket Substituent_R1->Hydrophobic Pocket Hydrophobic Interaction Gatekeeper Residue Gatekeeper Residue Substituent_R2->Gatekeeper Residue π-π Stacking

Sources

Methodological & Application

The Versatile Virtuoso: Ethyl 3-Bromo-5-methyl-4-azaindole-2-carboxylate as a Premier Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Azaindole Core

In the landscape of contemporary drug discovery and materials science, the 4-azaindole scaffold has emerged as a "privileged structure."[1] Its bioisosteric relationship to the endogenous indole nucleus allows for nuanced modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2] The introduction of a nitrogen atom into the indole's benzene ring fundamentally alters the electronic landscape of the molecule, often enhancing binding affinities to biological targets, particularly kinases, by forming additional hydrogen bonds with the hinge region of the protein kinase, similar to the natural substrate ATP.[2]

This guide focuses on a particularly valuable, functionalized member of this class: Ethyl 3-bromo-5-methyl-4-azaindole-2-carboxylate . The strategic placement of the bromine atom at the 3-position, an ester at the 2-position, and a methyl group at the 5-position creates a versatile and highly reactive building block primed for diversification. The C-Br bond serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. The ethyl ester at the C-2 position offers a site for further modification, such as hydrolysis and subsequent amide bond formation, while the methyl group at C-5 can influence solubility and steric interactions. These features make this molecule an exemplary starting point for the construction of complex molecular architectures and diverse compound libraries.

This document provides detailed application notes and robust protocols for two of the most powerful and widely used transformations with this building block: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring in the 4-azaindole system makes the C-Br bond at the 3-position an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility as a synthetic building block.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[3] For a substrate like ethyl 3-bromo-5-methyl-4-azaindole-2-carboxylate, this reaction allows for the direct attachment of various aryl and heteroaryl moieties, which is a common strategy in the development of kinase inhibitors and other therapeutic agents.[2]

Causality in Protocol Design:

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often essential. Ligands like SPhos or XPhos stabilize the palladium(0) species and facilitate the rate-limiting oxidative addition step.[4] Pre-formed catalysts, or pre-catalysts, are often used to ensure efficient generation of the active Pd(0) species in solution.

  • Base: A base is required to activate the boronic acid or ester for transmetalation. The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can significantly impact the reaction rate and yield. The base's strength and solubility are key factors.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed. The water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species, which is crucial for transmetalation.[5]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of ethyl 3-bromo-5-methyl-4-azaindole-2-carboxylate with a variety of aryl- and heteroarylboronic acids.

Materials:

  • Ethyl 3-bromo-5-methyl-4-azaindole-2-carboxylate

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or similar Pd catalyst (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Azaindole, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (3x) reagents->inert solvent Add Degassed Solvent Mixture inert->solvent heat Heat with Stirring (e.g., 80-110 °C) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor quench Cool & Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, & Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add ethyl 3-bromo-5-methyl-4-azaindole-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (e.g., 4:1 v/v, to achieve a substrate concentration of ~0.1 M) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-16 hours.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-aryl-5-methyl-4-azaindole-2-carboxylic acid ethyl ester.

Quantitative Data Summary (Representative Examples):

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O851080-90
Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1001670-85
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80475-90[6]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, a linkage that is ubiquitous in pharmaceuticals.[6] This reaction enables the introduction of primary and secondary amines at the 3-position of the azaindole core, providing access to a vast chemical space of novel derivatives.

Causality in Protocol Design:

  • Catalyst System: Similar to the Suzuki coupling, the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical. Ligands such as RuPhos, BrettPhos, or XPhos have proven to be highly effective for the amination of heteroaryl halides.[7] These ligands promote the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used for this purpose.[7] The choice of base can influence the reaction rate and substrate scope.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to ensure the stability of the catalyst and the base.

  • Inert Conditions: The catalytic system is highly sensitive to oxygen and moisture. Therefore, strict adherence to anhydrous and inert reaction conditions is essential for successful and reproducible results.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of ethyl 3-bromo-5-methyl-4-azaindole-2-carboxylate with a range of primary and secondary amines.

Materials:

  • Ethyl 3-bromo-5-methyl-4-azaindole-2-carboxylate

  • Primary or secondary amine (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or sealed reaction tube

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(L_n)-Br Pd0->OxAdd + Ar-Br LigEx [Ar-Pd(II)(L_n)(R₂NH)]⁺Br⁻ OxAdd->LigEx + R₂NH Deprot Ar-Pd(II)(L_n)-NR₂ LigEx->Deprot + Base - Base-H⁺Br⁻ RedElim Ar-NR₂ Deprot->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv) and sodium tert-butoxide (1.5 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add ethyl 3-bromo-5-methyl-4-azaindole-2-carboxylate (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of ~0.1-0.2 M.

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-methyl-4-azaindole-2-carboxylic acid ethyl ester derivative.

Quantitative Data Summary (Representative Examples):

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholineRuPhos Pd G3NaOt-BuToluene1001680-95
AnilineXPhos Pd G3K₃PO₄Dioxane1102075-90
BenzylamineBrettPhos Pd G3LiHMDSTHF651870-85
n-ButylamineRuPhos Pd G3NaOt-BuToluene1001280-90

Conclusion and Future Outlook

Ethyl 3-bromo-5-methyl-4-azaindole-2-carboxylate is a quintessential example of a modern synthetic building block, offering multiple handles for predictable and high-yielding chemical transformations. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide reliable and robust methods for the synthesis of diverse libraries of 3-substituted 4-azaindole derivatives. The principles outlined—rational selection of catalyst, ligand, base, and solvent—are broadly applicable to a range of cross-coupling reactions. As the demand for novel, complex heterocyclic molecules continues to grow in medicinal chemistry and materials science, the strategic application of versatile building blocks like this 4-azaindole derivative will remain a cornerstone of innovation.

References

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polycyclic Ethers. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • D'Arrigo, P., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(4), 3054-3067. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

Sources

Application Notes and Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become particularly indispensable in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures that are prevalent in biologically active compounds.[3][4]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester, a heterocyclic building block of significant interest in medicinal chemistry. The 4-azaindole scaffold is a key pharmacophore, and the ability to introduce diverse substituents at the 3-position via C-C bond formation is crucial for the exploration of structure-activity relationships (SAR) in drug discovery programs. The protocol herein is designed to be a reliable starting point for researchers, offering insights into reagent selection, reaction setup, and optimization strategies tailored to this specific substrate class.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-4-azaindole substrate, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[1][5][6]

The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent, all of which must be carefully selected to ensure high yield and purity of the final product.

Experimental Protocol: Coupling with 4-Methoxyphenylboronic Acid

This protocol details the coupling of this compound with a representative electron-rich boronic acid, 4-methoxyphenylboronic acid.

Materials and Reagents
ReagentGradeSupplier
This compound≥95%Various
4-Methoxyphenylboronic acid≥98%Various
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride≥98%Various
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Various
1,4-DioxaneAnhydrous, ≥99.8%Various
WaterDegassed, DeionizedIn-house
Ethyl acetate (EtOAc)ACS GradeVarious
Brine (saturated NaCl solution)N/AIn-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Various
Celite®N/AVarious
Equipment
  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath with temperature control

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.).

    • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to the flask to create a 4:1 dioxane:water solvent mixture. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

    • The addition of water is often beneficial for the transmetalation step.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath or heating block set to 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 3-(4-methoxyphenyl)-5-methyl-4-azaindole-2-carboxylic acid ethyl ester.

Causality Behind Experimental Choices

  • Catalyst Selection (Pd(dppf)Cl₂): For heteroaromatic substrates, palladium catalysts bearing bulky, electron-rich phosphine ligands are often effective.[7] Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is well-suited for a variety of Suzuki couplings, including those with challenging substrates.[8] It balances high catalytic activity with stability.

  • Base Selection (K₂CO₃): A moderately strong inorganic base like potassium carbonate is chosen to facilitate the transmetalation step without causing significant hydrolysis of the ethyl ester functionality, a common side reaction with stronger bases like sodium hydroxide.[9]

  • Solvent System (Dioxane/Water): The use of a biphasic solvent system is common in Suzuki reactions.[10] Dioxane is an excellent solvent for the organic substrates, while the presence of water aids in the dissolution of the inorganic base and facilitates the formation of the reactive boronate species.

  • Temperature (90 °C): This temperature provides sufficient thermal energy to drive the reaction forward at a reasonable rate without promoting significant decomposition of the starting materials or product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion Inefficient catalyst activity or deactivation.Ensure rigorous degassing of solvents and inert atmosphere. Consider using a different ligand, such as SPhos or XPhos, which can be more effective for challenging couplings.[7]
Poor solubility of reagents.Try a different solvent system, such as DMF or toluene, with appropriate adjustments to the base and water content.
Ester Hydrolysis Base is too strong or reaction time is too long.Use a milder base like potassium fluoride (KF) or cesium fluoride (CsF).[11] Reduce the reaction time by monitoring closely.
Protodeborylation Degradation of the boronic acid.Use a slight excess of the boronic acid (1.2-1.5 equiv.). Ensure the reaction is not heated for an unnecessarily long time.
Homocoupling Oxidative coupling of the boronic acid.This can be promoted by the presence of oxygen. Ensure thorough degassing.
Dehalogenation Reductive removal of the bromine atom.This can sometimes occur as a side reaction. Optimizing the catalyst and ligand system may minimize this pathway.

Workflow Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - Azaindole Bromide - Boronic Acid - K₂CO₃ - Pd(dppf)Cl₂ flask Combine in Schlenk Flask reagents->flask purge Purge with Inert Gas flask->purge solvents Add Degassed Dioxane/Water (4:1) purge->solvents Under Ar/N₂ heat Heat to 90 °C with Stirring solvents->heat monitor Monitor byTLC or LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Dilute with EtOAc & Filter through Celite® cool->filter extract Wash with H₂O & Brine filter->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Atlanchim Pharma. (2005). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • NIH. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

  • Semantic Scholar. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • NIH. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]

  • Sci-Hub. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available at: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • ResearchGate. (2018). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available at: [Link]

  • Semantic Scholar. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Available at: [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Available at: [Link]

  • MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Bentham Science. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • NIH. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

Sources

Application Notes and Protocols: 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the natural indole ring while offering unique physicochemical properties such as improved solubility and metabolic stability.[1][2] The strategic placement of a nitrogen atom within the bicyclic system allows for fine-tuning of electronic properties and provides an additional point for hydrogen bonding, which can be critical for target engagement.[2] 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester (CAS 1132610-85-5) is a versatile building block, poised for the synthesis of a diverse array of biologically active molecules, particularly kinase inhibitors.[1] The bromine atom at the 3-position serves as a convenient handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5] This application note will detail the use of this key intermediate in the synthesis of a potent, selective kinase inhibitor, providing a comprehensive protocol and rationale for its application in drug discovery.

The Strategic Advantage of the 4-Azaindole Core

The 4-azaindole core, in particular, has been explored for the development of inhibitors of various kinases, including Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] The nitrogen at the 4-position can act as a hydrogen bond acceptor, influencing the orientation of the molecule within the ATP-binding pocket of the target kinase. The methyl group at the 5-position can provide beneficial steric interactions and improve lipophilicity, potentially enhancing cell permeability and oral bioavailability. The ethyl ester at the 2-position offers a site for further chemical modification, such as amidation, to introduce additional pharmacophoric elements or to modulate the overall properties of the final compound.

Application: Synthesis of a Novel JAK2 Inhibitor via Suzuki-Miyaura Coupling

This section provides a detailed protocol for the synthesis of a hypothetical, yet representative, Janus Kinase 2 (JAK2) inhibitor starting from this compound. The Suzuki-Miyaura reaction is an ideal choice for this transformation due to its broad functional group tolerance and generally high yields.[8][9]

Experimental Workflow

The overall synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 3-bromo-4-azaindole core and a suitable boronic acid derivative, followed by saponification of the ethyl ester and subsequent amidation to install a solubilizing group.

G cluster_0 Synthesis Workflow A 3-Bromo-5-methyl-4-azaindole- 2-carboxylic acid ethyl ester B Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst, Base) A->B Step 1 C Coupled Azaindole Intermediate B->C D Saponification (LiOH) C->D Step 2 E Carboxylic Acid Intermediate D->E F Amidation (Amine, Coupling Agent) E->F Step 3 G Final JAK2 Inhibitor F->G

Caption: Synthetic workflow for a novel JAK2 inhibitor.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol outlines the coupling of this compound with 4-(4-methylpiperazin-1-yl)phenylboronic acid.

Materials:

  • This compound

  • 4-(4-methylpiperazin-1-yl)phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2]

  • Potassium Carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Catalyst Addition: Add [Pd(dppf)Cl2] (0.05 equiv) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the bromo-azaindole should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki couplings, often effective for heteroaromatic substrates.[9]

  • Base: Potassium carbonate is a moderately strong base, sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions like ester hydrolysis.[4]

  • Solvent System: The mixture of dioxane and water is a common and effective solvent system for Suzuki reactions, ensuring the solubility of both organic and inorganic reagents.[8]

Biological Context: Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling, which is integral to immune response and cell growth. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Synthesized Azaindole Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

The synthesized azaindole derivative is designed to be a competitive inhibitor at the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of STAT proteins. This disruption of the signaling cascade can lead to a reduction in the inflammatory response or inhibition of cancer cell proliferation.

Structure-Activity Relationship (SAR) Insights

To optimize the lead compound, a series of analogues would be synthesized, systematically modifying different parts of the molecule. The following table presents hypothetical data for such a series, illustrating potential SAR trends.

Compound IDR1 (at 5-position)R2 (Amide)JAK2 IC50 (nM)Cell Proliferation EC50 (µM)
AZN-001 -CH3-NH(CH2)2OH551.2
AZN-002 -H-NH(CH2)2OH1503.5
AZN-003 -Cl-NH(CH2)2OH300.8
AZN-004 -CH3-NH-Cyclopropyl250.6
AZN-005 -CH3-NH(CH2)2N(CH3)2802.1

Interpretation of Hypothetical Data:

  • R1 Group: A comparison of AZN-001 and AZN-002 suggests that the methyl group at the 5-position is beneficial for activity. Replacing it with a more electron-withdrawing group like chlorine (AZN-003 ) further enhances potency, possibly due to favorable interactions in a specific sub-pocket of the kinase.

  • R2 Amide Group: The nature of the amide substituent significantly impacts activity. A small, rigid group like cyclopropyl (AZN-004 ) appears to be more favorable than a more flexible hydroxyethyl group (AZN-001 ). The introduction of a basic amine (AZN-005 ) may be detrimental to potency, possibly due to unfavorable charge-charge interactions or altered physicochemical properties.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules in medicinal chemistry. Its utility has been demonstrated through a detailed protocol for the synthesis of a potential JAK2 inhibitor via a Suzuki-Miyaura cross-coupling reaction. The strategic positioning of the bromine atom, the azaindole nitrogen, and the ester functionality provides multiple avenues for diversification, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Researchers and drug development professionals can leverage this intermediate to accelerate the discovery of novel therapeutics targeting a wide range of diseases.

References

  • Organic Syntheses. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Retrieved from [Link]

  • Hassan, R. A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348.
  • Jean-Yves, M., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(5), 5895-5932.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sharma, V., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(10), 1855-1857.
  • MDPI. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 22(7), 1103.
  • Organic Syntheses. (n.d.). NICKEL-CATALYZED SUZUKI–MIYAURA COUPLING OF HETEROCYCLIC SUBSTRATES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]

  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

  • Bentham Science. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and docking studies of new 5-bromoindole-2-carboxylic acid oxadiazole derivatives as EGFR inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Azaindole Scaffold in Medicinal Chemistry

The 4-azaindole nucleus is a prominent heterocyclic scaffold in modern drug discovery, recognized for its ability to mimic indole while offering unique physicochemical properties.[1] The introduction of a nitrogen atom into the benzene portion of the indole ring system can modulate a compound's potency, selectivity, and pharmacokinetic profile.[1] As bioisosteres of indoles and purines, azaindoles have found widespread application as potent inhibitors of various enzymes, particularly kinases, making them a cornerstone in the development of targeted therapies for cancer and inflammatory diseases.[1][2] Structure-Activity Relationship (SAR) studies are paramount in optimizing the therapeutic potential of lead compounds. For the 4-azaindole scaffold, systematic derivatization is a key strategy to probe the chemical space around the core, leading to the identification of candidates with improved efficacy and safety profiles.[3][4]

This guide provides a detailed overview and practical protocols for the derivatization of a versatile building block, 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester , for the purpose of generating compound libraries for SAR studies. The strategic placement of the bromine atom at the 3-position of the electron-rich pyrrole ring offers a prime handle for a variety of robust and versatile cross-coupling reactions.

Chemical Reactivity and Strategic Derivatization

The reactivity of the this compound core is dictated by the interplay of its constituent parts. The electron-donating methyl group at the 5-position and the electron-withdrawing ethyl ester at the 2-position influence the electron density of the heterocyclic system. The bromine atom at the 3-position is amenable to a range of palladium-catalyzed cross-coupling reactions, which are the workhorses of modern medicinal chemistry for their broad substrate scope and functional group tolerance.[5]

The primary avenues for derivatization of this scaffold include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the synthesis of a diverse range of C-N coupled products, including anilines, and N-heterocycles.

  • Sonogashira Coupling: For the installation of alkynyl groups, which can serve as versatile intermediates for further transformations.

  • Nucleophilic Aromatic Substitution (SNAr): While less common at the 3-position of the pyrrole ring, under specific conditions, direct displacement of the bromide may be achievable.

The following sections will provide detailed, step-by-step protocols for these key transformations, designed to be robust and adaptable for high-throughput synthesis and SAR exploration.

Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 3-position.[6][7]

Rationale for Conditions: The choice of a palladium catalyst and ligand is crucial for efficient coupling.[6] A phosphine ligand such as SPhos or XPhos is often effective for heteroaryl couplings. The base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic and inorganic reagents.

Suzuki_Coupling reagent1 This compound product 3-(Aryl/Heteroaryl)-5-methyl-4-azaindole-2-carboxylic acid ethyl ester reagent1->product Suzuki Coupling reagent2 Aryl/Heteroaryl Boronic Acid or Boronate Ester reagent2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Ligand (e.g., SPhos, XPhos) catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product solvent Solvent (e.g., Dioxane/H2O, Toluene/H2O) solvent->product

Figure 1: Suzuki-Miyaura Coupling Workflow

Protocol: Synthesis of Ethyl 5-methyl-3-(pyridin-4-yl)-4-azaindole-2-carboxylate

ReagentMolecular WeightAmount (mg)mmolesEquivalents
This compound298.141000.3351.0
Pyridin-4-ylboronic acid122.92500.4071.2
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)1155.56190.0160.05
Potassium Carbonate (K2CO3)138.21930.672.0
1,4-Dioxane-3 mL--
Water-1 mL--

Procedure:

  • To a microwave vial, add this compound (100 mg, 0.335 mmol), pyridin-4-ylboronic acid (50 mg, 0.407 mmol), and potassium carbonate (93 mg, 0.67 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (19 mg, 0.016 mmol).

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add 1,4-dioxane (3 mL) and water (1 mL).

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.[8][9]

Rationale for Conditions: The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it facilitates the reductive elimination step.[10] A strong, non-nucleophilic base is required to deprotonate the amine. Anhydrous and inert conditions are essential to prevent catalyst deactivation.

Buchwald_Hartwig reagent1 This compound product 3-(Amino)-5-methyl-4-azaindole-2-carboxylic acid ethyl ester reagent1->product Buchwald-Hartwig Amination reagent2 Primary or Secondary Amine reagent2->product catalyst Pd Catalyst (e.g., Pd2(dba)3, Pd(OAc)2) Ligand (e.g., Xantphos, BINAP) catalyst->product base Base (e.g., Cs2CO3, K3PO4, NaOtBu) base->product solvent Solvent (e.g., Toluene, Dioxane) solvent->product

Figure 2: Buchwald-Hartwig Amination Workflow

Protocol: Synthesis of Ethyl 3-(morpholino)-5-methyl-4-azaindole-2-carboxylate

ReagentMolecular WeightAmount (mg)mmolesEquivalents
This compound298.141000.3351.0
Morpholine87.1235 µL0.4021.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)915.72150.0160.05
Xantphos578.68190.0330.1
Cesium Carbonate (Cs2CO3)325.821540.4731.4
Toluene (anhydrous)-3 mL--

Procedure:

  • To a dry Schlenk tube, add this compound (100 mg, 0.335 mmol), cesium carbonate (154 mg, 0.473 mmol), Pd2(dba)3 (15 mg, 0.016 mmol), and Xantphos (19 mg, 0.033 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene (3 mL) followed by morpholine (35 µL, 0.402 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling provides a reliable method for the introduction of terminal alkynes, which are valuable synthetic handles for further functionalization, such as in click chemistry or cyclization reactions.[2][11]

Rationale for Conditions: This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[11] The copper acetylide intermediate is key to the catalytic cycle. An amine base is used to deprotonate the terminal alkyne and to scavenge the hydrogen halide byproduct. Anhydrous and deoxygenated conditions are crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Sonogashira_Coupling reagent1 This compound product 3-(Alkynyl)-5-methyl-4-azaindole-2-carboxylic acid ethyl ester reagent1->product Sonogashira Coupling reagent2 Terminal Alkyne reagent2->product pd_catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) pd_catalyst->product cu_cocatalyst Cu(I) Co-catalyst (e.g., CuI) cu_cocatalyst->product base Base (e.g., Et3N, DIPEA) base->product solvent Solvent (e.g., THF, DMF) solvent->product

Figure 3: Sonogashira Coupling Workflow

Protocol: Synthesis of Ethyl 5-methyl-3-(phenylethynyl)-4-azaindole-2-carboxylate

ReagentMolecular WeightAmount (mg)mmolesEquivalents
This compound298.141000.3351.0
Phenylacetylene102.1441 µL0.3691.1
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)701.90120.0170.05
Copper(I) Iodide (CuI)190.4530.0170.05
Triethylamine (Et3N)101.19140 µL1.0053.0
Tetrahydrofuran (THF, anhydrous)-3 mL--

Procedure:

  • To a dry Schlenk tube, add this compound (100 mg, 0.335 mmol), Pd(PPh3)2Cl2 (12 mg, 0.017 mmol), and CuI (3 mg, 0.017 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous THF (3 mL), followed by triethylamine (140 µL, 1.005 mmol) and phenylacetylene (41 µL, 0.369 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash with saturated aqueous ammonium chloride solution (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired product.

Conclusion

The protocols outlined in this application note provide a robust starting point for the derivatization of this compound. These methods are amenable to adaptation for a wide range of coupling partners, enabling the generation of diverse libraries for comprehensive SAR studies. The resulting 3-substituted 4-azaindole derivatives are valuable compounds for the discovery of novel therapeutics targeting a multitude of biological targets. Careful optimization of reaction conditions may be necessary for particularly challenging substrates, and we recommend routine monitoring of reaction progress by analytical techniques such as TLC and LC-MS.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]

  • Discovery and SAR of 4-Azaindoles as HIV-1 Attachment Inhibitors. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. (2025). European Journal of Medicinal Chemistry. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2016). Organic Process Research & Development. [Link]

  • Sonogashira coupling. (2023). Wikipedia. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026). Organic Chemistry Data. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2018). Molecules. [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). Journal of the Iranian Chemical Society. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules. [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. (2022). Molecules. [Link]

Sources

experimental procedure for hydrolysis of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Hydrolysis of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Abstract

This document provides a comprehensive, field-tested protocol for the hydrolysis of this compound to its corresponding carboxylic acid. The 4-azaindole scaffold is a privileged structure in medicinal chemistry, and the targeted carboxylic acid serves as a critical building block for the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and the ability to troubleshoot effectively. The recommended procedure employs a base-mediated saponification, which is generally more efficient and irreversible compared to acid-catalyzed methods.[3][4]

Introduction: The Scientific Rationale

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For the substrate, this compound, this hydrolysis unlocks a key functional handle for further chemical elaboration, such as amide bond formation.

Two primary pathways exist for ester hydrolysis: acid-catalyzed and base-mediated (saponification).[5][6]

  • Acid-Catalyzed Hydrolysis: This is an equilibrium process, requiring a large excess of water to drive the reaction toward the carboxylic acid product.[4][7] For complex, potentially acid-sensitive heterocyclic systems, achieving complete conversion can be challenging.

  • Base-Mediated Hydrolysis (Saponification): This method is generally preferred as it is essentially irreversible.[4][8] The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the basic medium to form a carboxylate salt. This acid-base reaction is the thermodynamic driving force that prevents the reverse reaction (esterification).[4] A final acidification step is required to protonate the salt and yield the desired carboxylic acid.[9]

Given the desire for high yield and reaction completion, this protocol will focus on saponification using lithium hydroxide (LiOH) in a mixed solvent system. LiOH is often favored for its high reactivity and the relative ease of removing lithium salts during workup.

Reaction Parameters and Reagents

A summary of the critical reaction components and conditions is provided below.

ParameterValue / ReagentRationale
Starting Material This compoundThe substrate for hydrolysis.
Base Lithium Hydroxide (LiOH·H₂O)A strong base that effectively hydrolyzes the ester. Using 2-3 equivalents ensures complete reaction and compensates for any potential absorption of atmospheric CO₂.
Solvent System Tetrahydrofuran (THF) / Water (e.g., 3:1 v/v)THF is an excellent solvent for the organic substrate, while water is required to dissolve the LiOH and participate in the hydrolysis. A mixed system ensures the reaction mixture remains homogeneous.[10] Dioxane can also be used as an alternative to THF.
Reaction Temperature Room Temperature to 50 °CThe reaction often proceeds well at room temperature, but gentle heating can be used to accelerate the rate if necessary. Higher temperatures should be avoided to minimize the risk of potential side reactions, such as nucleophilic substitution of the aryl bromide.
Reaction Time 2 - 16 hoursThe reaction progress should be monitored by a suitable analytical method (TLC or LC-MS) to determine the point of completion.
Acidification Agent 1 M Hydrochloric Acid (HCl)Used during workup to protonate the lithium carboxylate salt, causing the precipitation of the final carboxylic acid product.[9]
Monitoring Technique Thin Layer Chromatography (TLC) or LC-MSEssential for tracking the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.

Visualized Experimental Workflow

The following diagram outlines the complete procedural flow, from reaction setup to the isolation of the final product.

Hydrolysis_Workflow cluster_setup 1. Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_isolation 4. Isolation & Purification s1 Setup s2 Reaction s3 Workup s4 Isolation A Dissolve Ester in THF C Combine solutions in reaction flask A->C B Prepare aqueous LiOH solution B->C D Stir at RT (or heat to 50°C) C->D E Monitor by TLC/LC-MS D->E F Reaction Complete? E->F F->D No G Cool to 0°C F->G Yes H Acidify with 1M HCl to pH ~2-3 G->H I Observe precipitation of product H->I J Filter solid via vacuum filtration I->J K Wash with cold water J->K L Wash with cold ether/hexane K->L M Dry under high vacuum L->M Z Z M->Z Pure Carboxylic Acid

Caption: Workflow for the saponification of the ethyl ester.

Detailed Step-by-Step Protocol

Safety Precautions: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care.[11]

Materials and Equipment:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Hexane (for washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Ice bath

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add THF (approx. 10 mL per gram of ester) to the flask and stir until the solid is completely dissolved.

    • In a separate beaker, dissolve lithium hydroxide monohydrate (2.5 eq) in deionized water (approx. 3 mL per gram of ester).

    • Add the aqueous LiOH solution to the stirred solution of the ester in THF. The mixture should be stirred vigorously.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C using a heating mantle and equipped with a condenser.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product, being a carboxylic acid, will have a much lower Rf value than the starting ester. Spotting a co-spot of the starting material and the reaction mixture is advisable for accurate comparison. The reaction is complete when the starting ester spot is no longer visible.

  • Workup and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature (if heated) and then place it in an ice bath to cool to 0-5 °C.

    • Slowly add 1 M HCl dropwise to the stirred reaction mixture. The pH should be monitored periodically. Continue adding acid until the pH of the aqueous phase is approximately 2-3.[9]

    • A precipitate of the carboxylic acid product should form upon acidification.

    • Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with a small amount of cold deionized water (to remove inorganic salts) and then with a small amount of a cold, non-polar solvent like diethyl ether or hexane (to remove any non-polar organic impurities).

    • Dry the purified solid under high vacuum to a constant weight.

Expected Results and Troubleshooting

  • Expected Outcome: The procedure should yield 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid as a solid. The yield should be high (>90%). The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

  • Troubleshooting:

    • Incomplete Reaction: If the reaction stalls, add an additional portion of LiOH solution or increase the reaction temperature slightly. Ensure the starting material is fully dissolved.

    • Product Does Not Precipitate: If the product remains dissolved after acidification, it may be due to its partial solubility. The aqueous phase can be extracted with a suitable organic solvent like ethyl acetate. The combined organic layers can then be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Potential for Debromination: While unlikely under these mild conditions, if LC-MS analysis shows a significant peak corresponding to the debrominated product, the reaction temperature should be lowered, and the reaction time should be minimized. Using a milder base like lithium carbonate at elevated temperatures could be an alternative, though this would require optimization.

Conclusion

This application note provides a robust and well-rationalized protocol for the saponification of this compound. By leveraging an irreversible base-mediated pathway, this method ensures high conversion to the desired carboxylic acid, a valuable intermediate for drug discovery and development. The detailed explanation of each step provides researchers with the necessary foundation to perform this transformation successfully and adapt it as needed.

References

[1] BenchChem. The Synthetic Chemistry and Reactivity Landscape of 4-Azaindole: A Comprehensive Guide for Researchers. 1

[12] Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters. 12

[13] Google Patents. (2008). Process for the preparation of indole derivatives. WO2008072257A2. 13

[14] Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). 14

[15] BenchChem. Application Notes and Protocols: 4-Azaindole in the Synthesis of Anti-Inflammatory Agents. 15

[16] Hydrolysis of Ethyl-2-Bromoisobutyrate Ester in an Alkaline Solution. (n.d.). Journal of the Chinese Institute of Chemical Engineers. 16

[2] PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. 2

[17] Al-Tel, T. H. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3333. 17

[10] Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. 10

[3] Clark, J. (2015). Hydrolysing Esters. Chemguide. 3

[18] Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. 18

[9] Operachem. (2024). Saponification-Typical procedures. 9

[8] Wikipedia. (n.d.). Ester hydrolysis. 8

[19] Experiment: Soap Making (Saponification). (n.d.). 19

[5] Chemistry LibreTexts. (2022). Hydrolysis of Esters. 5

[6] Lumen Learning. (n.d.). Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. 6

[4] Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. 4

[20] U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. 20

[21] Scribd. (n.d.). Experiment 1 Ester Sapnification. 21

[11] Quora. (2017). What is the procedure to do saponification reaction in lab experiment? 11

[22] Chemistry LibreTexts. (2022). Making Soap - Saponification (Experiment). 22

[23] StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. 23

[7] Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. 7

Sources

3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester in Kinase Inhibitor Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-Azaindole Scaffold as a Privileged Motif in Kinase Inhibitor Discovery

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important families of drug targets.[1] The 4-azaindole core has emerged as a "privileged scaffold" in the design of kinase inhibitors.[2] This is largely due to its structural resemblance to the adenine core of ATP, allowing it to act as an ATP-competitive inhibitor.[3] The nitrogen atom in the pyridine ring of the azaindole structure can form key hydrogen bonds within the ATP-binding pocket of kinases, enhancing binding affinity.[4] Furthermore, modifications to the azaindole scaffold can improve physicochemical properties such as solubility and permeability, which are critical for drug development.[5][6]

This application note provides a comprehensive guide for the use of This compound , a representative member of the 4-azaindole class, in kinase inhibitor screening. While the specific kinase targets for this particular compound are not yet fully elucidated in published literature, this document will use c-Met, a receptor tyrosine kinase frequently targeted by 4-azaindole derivatives, as a representative target to illustrate a robust screening protocol.[2][7][8] The methodologies described herein are broadly applicable to screening this and similar compounds against a wide range of kinases.

Compound Profile: this compound

A clear understanding of the test compound's properties is fundamental for accurate and reproducible screening results.

PropertyValueSource
IUPAC Name ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate[9]
CAS Number 1132610-85-5[10]
Molecular Formula C11H11BrN2O2[9]
Molecular Weight 283.12 g/mol [9]
Appearance Solid (presumed)
Purity ≥97% (typical)[9]
Solubility Soluble in DMSO

Note: Physical appearance and solubility should be confirmed with the specific batch from the supplier.

Principle of Kinase Inhibition by 4-Azaindole Derivatives

The primary mechanism by which 4-azaindole derivatives inhibit kinase activity is through competitive binding at the ATP-binding site.[2] The diagram below illustrates a generic kinase signaling pathway and the point of inhibition.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Substrate_Protein_Inactive Substrate Protein (Inactive) Receptor_Tyrosine_Kinase->Substrate_Protein_Inactive Phosphorylates ATP ATP ATP->Receptor_Tyrosine_Kinase Provides Phosphate Substrate_Protein_Active Substrate Protein (Active) Substrate_Protein_Inactive->Substrate_Protein_Active Downstream_Signaling Downstream Signaling (Proliferation, Survival) Substrate_Protein_Active->Downstream_Signaling Inhibitor 3-Bromo-5-methyl-4-azaindole- 2-carboxylic acid ethyl ester Inhibitor->Receptor_Tyrosine_Kinase Blocks ATP Binding

Caption: General Kinase Signaling Pathway and Point of Inhibition.

Detailed Protocol: Biochemical Kinase Assay for Inhibitor Screening

This protocol describes a luminescent-based biochemical assay to determine the in vitro potency of this compound against a selected kinase (e.g., c-Met). The ADP-Glo™ Kinase Assay is used as an example, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11]

Materials and Reagents
  • This compound

  • Recombinant human kinase (e.g., c-Met)

  • Kinase-specific substrate (e.g., a generic tyrosine kinase substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow

The following diagram outlines the key steps in the biochemical screening assay.

Experimental_Workflow cluster_workflow Biochemical Kinase Assay Workflow Start Start Compound_Prep Prepare serial dilutions of 3-Bromo-5-methyl-4-azaindole- 2-carboxylic acid ethyl ester in DMSO Start->Compound_Prep Dispense_Compound Dispense compound dilutions and controls into assay plate Compound_Prep->Dispense_Compound Add_Kinase Add kinase and substrate mixture to each well Dispense_Compound->Add_Kinase Incubate_1 Incubate at room temperature (e.g., 15 minutes) Add_Kinase->Incubate_1 Start_Reaction Initiate reaction by adding ATP Incubate_1->Start_Reaction Incubate_2 Incubate at room temperature (e.g., 60 minutes) Start_Reaction->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP Incubate_2->Stop_Reaction Incubate_3 Incubate at room temperature (40 minutes) Stop_Reaction->Incubate_3 Develop_Signal Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubate_3->Develop_Signal Incubate_4 Incubate at room temperature (30-60 minutes) Develop_Signal->Incubate_4 Read_Plate Measure luminescence Incubate_4->Read_Plate Analyze_Data Analyze data, calculate % inhibition, and determine IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a biochemical kinase inhibitor screening assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to obtain the desired concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup (384-well format example):

    • Add 25 nL of the serially diluted compound or DMSO (for positive and negative controls) to the wells of a white, opaque 384-well plate.

  • Kinase Reaction:

    • Prepare a 2x kinase/substrate solution in kinase reaction buffer. The final concentration of kinase and substrate should be optimized for each specific kinase.

    • Add 2.5 µL of the 2x kinase/substrate solution to each well containing the compound.

    • Incubate the plate for 15 minutes at room temperature.

    • Prepare a 2x ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to each well. The total reaction volume is now 5 µL.

    • Mix the plate gently and incubate for 60 minutes at room temperature.

  • Signal Generation and Detection (following the ADP-Glo™ protocol): [12]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated by the kinase reaction into ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The luminescent signal is proportional to the amount of ADP produced.

    • Positive Control (0% Inhibition): Wells with kinase, substrate, ATP, and DMSO.

    • Negative Control (100% Inhibition): Wells with substrate, ATP, and DMSO (no kinase).

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Confirmatory Cellular Assays

While biochemical assays are excellent for primary screening, it is crucial to validate the activity of hit compounds in a more physiologically relevant context.[13] Cell-based assays can provide insights into a compound's cell permeability, target engagement, and effects on downstream signaling pathways.

A suitable confirmatory assay would be a cellular phosphorylation assay.[14] In this type of assay, cells expressing the target kinase (e.g., a cancer cell line with high c-Met expression) are treated with the inhibitor. The level of phosphorylation of a known downstream substrate of the target kinase is then measured, typically using methods like Western blotting or ELISA-based technologies. A reduction in substrate phosphorylation upon treatment with the compound would confirm its on-target activity in a cellular environment.

Safety Precautions

As with all laboratory procedures, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling chemicals.[15][16]

  • Handling of Compounds: The toxicological properties of this compound have not been extensively studied. Therefore, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[17]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[18]

  • Review Safety Data Sheets (SDS): Before starting any work, review the SDS for all chemicals being used.[16]

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). PubMed. Retrieved from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety. Retrieved from [Link]

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. (n.d.). PubMed. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]

  • Molecular Docking Studies of p21-Activated Kinase-1 (PAK1) Inhibitors. (n.d.). dspace.kci.go.kr. Retrieved from [Link]

  • Laboratory Safety Rules. (n.d.). Oklahoma State University. Retrieved from [Link]

  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2025). ResearchGate. Retrieved from [Link]

  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018). YouTube. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. (n.d.). site.unibo.it. Retrieved from [Link]

  • X-ray crystal structures of (a) 4-azaindole binding to c-Met kinase... (n.d.). ResearchGate. Retrieved from [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025). Saffroncientific. Retrieved from [Link]

  • Molecular Docking Studies of p21-Activated Kinase-1 (PAK1) Inhibitors. (n.d.). of DSpace. Retrieved from [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). OSTI.GOV. Retrieved from [Link]

  • 3-BROMO-7-AZAINDOLE-5-CARBOXYLIC ACID METHYL ESTER. (n.d.). INDOFINE Chemical Company. Retrieved from [Link]

  • Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Bromo-5-azaindole-4-carboxylic acid methyl ester CAS NO.1167055-69-7. (n.d.). LookChem. Retrieved from [Link]

  • 5-Azaindole. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

  • 3-bromo-7-azaindole-5-carboxylic acid methyl ester. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Application Notes & Protocols: Comprehensive Analytical Characterization of Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a substituted 4-azaindole, belongs to a class of nitrogen-containing heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[1][2] Azaindole cores are integral to numerous kinase inhibitors and other targeted therapeutics, making this specific molecule a valuable building block in drug discovery and development.[2][3] Its utility as a synthetic intermediate demands a suite of robust, validated analytical methods to ensure identity, purity, and stability, which are critical for consistent downstream synthesis and ultimate drug product safety and efficacy.

This document provides a comprehensive guide to the analytical methodologies required for the full characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective implementation and troubleshooting.

Chromatographic Analysis: Purity and Assay Determination

Chromatography is the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates. For a moderately polar, UV-active molecule like ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Method Rationale and Causality

A reverse-phase HPLC (RP-HPLC) method is selected due to the compound's organic nature. A C18 stationary phase provides the necessary hydrophobic interactions for retention. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the main analyte while also separating it from potential impurities of varying polarities. The addition of a small percentage of an acid, such as formic or phosphoric acid, is critical.[4] It serves to protonate the nitrogen on the pyridine ring, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing undesirable interactions with residual silanols on the silica support. UV detection is ideal, as the fused aromatic ring system possesses a strong chromophore.

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol outlines a standard method for determining the purity of the title compound.

Parameter Condition Rationale
Instrument HPLC or UHPLC system with UV/DAD detector.[4]Standard equipment for pharmaceutical analysis. DAD allows for peak purity assessment.
Column C18, 100 mm x 4.6 mm, 2.6 µm particle size (or equivalent)Provides excellent resolution for small molecules of this type.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-22 min: 10% BA gradient is employed to elute a wide range of potential impurities and ensure column cleanup.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 5 µLSmall volume to prevent band broadening.
Detection UV at 254 nmWavelength where the azaindole core is expected to have significant absorbance.
Sample Prep. Accurately weigh ~10 mg of the compound into a 100 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile.[4]Creates a working concentration of ~100 µg/mL. Acetonitrile is a strong solvent for this compound.
Run Time 22 minutesSufficient to elute the main peak and late-eluting impurities.
Data Interpretation and System Suitability
  • Purity Calculation: Purity is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • System Suitability: Before analysis, a standard solution should be injected five times to ensure the system is performing adequately. Key parameters are summarized below.

Parameter Acceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase A & B Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate SamplePrep Prepare Sample (~100 µg/mL in ACN) Inject Inject Blank, Standard, & Sample SamplePrep->Inject StandardPrep Prepare Standard (~100 µg/mL in ACN) SST Perform System Suitability (SST) StandardPrep->SST Equilibrate->SST Check Criteria SST->Inject Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Structural Confirmation and Identification

While chromatography provides purity data, spectroscopic techniques are required to confirm the chemical structure and molecular weight of the compound.

Mass Spectrometry (MS)

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique perfect for confirming the molecular weight of polar organic molecules. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), providing a definitive signature for the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into an ESI-MS system.

  • Analysis Mode: Acquire data in positive ion mode.

  • Expected Results:

IonCalculated m/zExpected m/z
[M+H]⁺ (⁷⁹Br)283.0080~283.0
[M+H]⁺ (⁸¹Br)285.0060~285.0
[M+Na]⁺ (⁷⁹Br)305.9899~306.0
[M+Na]⁺ (⁸¹Br)307.9879~308.0
Note: The molecule has a molecular formula of C₁₁H₁₁BrN₂O₂ and a molecular weight of 283.12 g/mol .[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are unparalleled for unambiguous structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide a complete picture of the molecule's connectivity.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable N-H proton.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Signals (in CDCl₃, approximate):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-9.0broad singlet1HN-H (indole)
~8.2-8.4singlet1HAromatic H (pyridine ring)
~7.0-7.2singlet1HAromatic H (pyridine ring)
~4.4-4.6quartet2H-OCH₂CH₃
~2.6-2.8singlet3H-CH₃ (on ring)
~1.4-1.6triplet3H-OCH₂CH₃
Note: Chemical shifts are estimations based on similar azaindole structures.[6][7][8]

Elemental Analysis

Rationale: Elemental analysis provides the empirical formula of a compound by determining the weight percentage of its constituent elements (Carbon, Hydrogen, Nitrogen). For this molecule, it serves as a fundamental check of purity and identity. Modern CHN analyzers are designed to handle historically challenging compounds, such as halogenated and heterocyclic nitrogen derivatives, by using specific combustion reagents and conditions to ensure complete conversion to detectable gases.[9][10]

Protocol:

  • Sample Preparation: Submit a dry, homogenous sample (~2-5 mg) for analysis.

  • Instrumentation: Use an automated CHN elemental analyzer.

  • Expected Results for C₁₁H₁₁BrN₂O₂:

ElementTheoretical %
Carbon (C)46.66
Hydrogen (H)3.92
Nitrogen (N)9.89
Note: A typical acceptance criterion is that the experimental values are within ±0.4% of the theoretical values.

Stability-Indicating Method Development via Forced Degradation

Rationale: In drug development, it is not enough to know the purity of a compound at the time of synthesis. It is crucial to have an analytical method that can separate the intact compound from any potential degradation products that may form over time or under stress.[11][12] Forced degradation studies intentionally stress the compound to generate these degradants, which is a regulatory requirement for validating a stability-indicating method.[13][14]

Protocol Overview: Subject separate aliquots of the compound to the stress conditions below. The goal is to achieve 5-20% degradation.[12][14] Analyze the stressed samples using the HPLC method described in Section 2.2. The method is considered "stability-indicating" if all degradation products are resolved from the main peak and from each other.

Stress ConditionReagent/ConditionTime/Temperature
Acid Hydrolysis 0.1 M HCl60 °C for 24h
Base Hydrolysis 0.1 M NaOHRT for 4h
Oxidation 3% H₂O₂RT for 24h
Thermal 80 °C (Dry Heat)48h
Photolytic ICH Option 2 (1.2 million lux hours and 200 watt hours/m²)As required

Note: These are starting conditions and should be adjusted to achieve the target degradation level.

Forced Degradation Workflow Diagram

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation API API Sample (Ethyl 3-bromo-5-methyl-4- azaindole-2-carboxylate) Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Dry Heat) API->Thermal Photo Photolytic (Light) API->Photo Control Control (Unstressed) API->Control HPLC Analyze all samples by HPLC-DAD Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC Resolution Assess Peak Resolution (API vs Degradants) HPLC->Resolution MassBalance Calculate Mass Balance Resolution->MassBalance Validation Validate Method Specificity MassBalance->Validation

Caption: Workflow for a forced degradation study.

References

  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.
  • ECHEMI. (n.d.). 23612-36-4, 3-BROMO-5-AZAINDOLE Formula. ECHEMI.
  • Supplementary Information. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I).
  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • A2B Chem. (n.d.). ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. A2B Chem.
  • ChemicalBook. (n.d.). 3-BroMo-7-azaindole-4-carboxylic acid(1190314-17-0) 1H NMR spectrum. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 3-Bromo-4-azaindole-5-carboxylic acid methyl ester. Sigma-Aldrich.
  • Rao, B. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... ResearchGate.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Journal of Analytical Chemistry. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • Bhaskar R, et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Request PDF. (n.d.). Recent discoveries of naturally occurring halogenated nitrogen heterocycles.
  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • MDPI. (n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Journal of Medicinal Chemistry. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10.
  • Journal of Medicinal Chemistry. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications.
  • MySkinRecipes. (n.d.). Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
  • National Institutes of Health. (n.d.). Property-Guided Synthesis of Aza-Tricyclic Indolines: Development of Gold Catalysis En Route. PMC.
  • Guidechem. (n.d.). ethyl 5-broMo-2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Organic Syntheses. (n.d.). PREPARATION OF SUBSTITUTED 5-AZAINDOLES: METHYL 4-CHLORO-1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLATE.
  • National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC.
  • Echemi. (n.d.). 3-BroMo-5-azaindole-4-carboxylic acid Methyl ester.
  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.
  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester, a key heterocyclic scaffold in medicinal chemistry. The protocol herein is designed with scalability, safety, and reproducibility as primary considerations.

Introduction: The Significance of Azaindole Scaffolds

4-Azaindole, also known as 1H-pyrrolo[3,2-b]pyridine, and its derivatives are crucial building blocks in the development of novel therapeutics. Their structural similarity to indole allows them to function as bioisosteres, which can lead to improved pharmacokinetic profiles in drug candidates by modulating properties such as solubility and plasma protein binding.[1][2] The title compound, this compound, is a particularly valuable intermediate, with the bromine atom at the 3-position serving as a versatile handle for further functionalization through various cross-coupling reactions.

Overall Synthetic Strategy

The large-scale synthesis of this compound is proposed via a robust and scalable three-step sequence. This strategy leverages the well-established Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis for the construction of the azaindole core, and concluding with a regioselective bromination.

Synthetic_Pathway 3-Amino-5-methylpyridine 3-Amino-5-methylpyridine Diazonium_Salt Diazonium Salt Intermediate 3-Amino-5-methylpyridine->Diazonium_Salt NaNO2, HCl Japp_Klingemann Japp-Klingemann Reaction Diazonium_Salt->Japp_Klingemann Hydrazone Ethyl 2-((5-methylpyridin-3-yl)hydrazono)propanoate Japp_Klingemann->Hydrazone Ethyl acetoacetate Fischer_Indole Fischer Indole Synthesis Hydrazone->Fischer_Indole Azaindole_Ester 5-Methyl-4-azaindole-2- carboxylic acid ethyl ester Fischer_Indole->Azaindole_Ester Acid catalyst (e.g., H2SO4) Bromination Electrophilic Bromination Azaindole_Ester->Bromination Final_Product 3-Bromo-5-methyl-4-azaindole-2- carboxylic acid ethyl ester Bromination->Final_Product N-Bromosuccinimide

Caption: Overall synthetic pathway for this compound.

Part A: Synthesis of Ethyl 2-((5-methylpyridin-3-yl)hydrazono)propanoate via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a reliable method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[3][4] This initial step is critical for preparing the precursor required for the subsequent Fischer indole synthesis.

Protocol A1: Diazotization of 3-Amino-5-methylpyridine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-5-methylpyridine108.14100.0 g0.925
Concentrated HCl (37%)36.46250 mL-
Sodium Nitrite (NaNO₂)69.0067.2 g0.974
Deionized Water18.021 L-

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Amino-5-methylpyridine (100.0 g, 0.925 mol) in deionized water (500 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated HCl (250 mL) to the stirred suspension, maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve sodium nitrite (67.2 g, 0.974 mol) in deionized water (500 mL) and cool the solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the pyridine solution over 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. This solution is used immediately in the next step.

Protocol A2: Japp-Klingemann Coupling

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetate130.14120.4 g0.925
Sodium Acetate (NaOAc)82.03227.5 g2.77
Ethanol46.071 L-
Deionized Water18.021 L-

Procedure:

  • In a 5 L jacketed reactor, dissolve ethyl acetoacetate (120.4 g, 0.925 mol) and sodium acetate (227.5 g, 2.77 mol) in a mixture of ethanol (1 L) and deionized water (1 L).

  • Cool the solution to 0-5 °C with constant stirring.

  • Slowly add the freshly prepared cold diazonium salt solution from Protocol A1 to the ethyl acetoacetate solution over 2-3 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.

  • The precipitated yellow solid is collected by filtration, washed with cold water (2 x 500 mL), and dried under vacuum to yield the crude hydrazone.

  • The crude product can be recrystallized from ethanol/water to afford pure Ethyl 2-((5-methylpyridin-3-yl)hydrazono)propanoate.

Part B: Synthesis of 5-Methyl-4-azaindole-2-carboxylic acid ethyl ester via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and effective method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound.[1] In this case, the hydrazone prepared in Part A undergoes acid-catalyzed cyclization to form the desired 4-azaindole ring system.[5][6][7][8] The presence of the electron-donating methyl group on the pyridine ring facilitates this cyclization.[7]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-((5-methylpyridin-3-yl)hydrazono)propanoate221.25100.0 g0.452
Sulfuric Acid (98%)98.0850 mL-
Ethanol46.071 L-
Sodium Bicarbonate (NaHCO₃)84.01As needed-
Ethyl Acetate88.112 L-

Procedure:

  • In a 2 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the hydrazone (100.0 g, 0.452 mol) in ethanol (1 L).

  • Slowly and carefully add concentrated sulfuric acid (50 mL) to the stirred suspension. An exothermic reaction will occur.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over crushed ice (1 kg) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 700 mL).

  • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-Methyl-4-azaindole-2-carboxylic acid ethyl ester.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Part C: Large-Scale Synthesis of this compound

The final step is the regioselective bromination at the C3 position of the azaindole core. For large-scale operations, using a solid brominating agent like N-Bromosuccinimide (NBS) is generally safer than handling liquid bromine.

Bromination_Workflow cluster_Preparation Reaction Setup cluster_Reaction Bromination cluster_Workup Workup and Isolation cluster_Purification Purification Dissolve_Substrate Dissolve Azaindole Ester in Acetonitrile Add_NBS Portion-wise addition of NBS at 0-5 °C Dissolve_Substrate->Add_NBS Stir_RT Stir at Room Temperature Add_NBS->Stir_RT Monitor_TLC Monitor reaction by TLC Stir_RT->Monitor_TLC Quench Quench with aq. Na2S2O3 Monitor_TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate Concentrate under vacuum Wash_Dry->Concentrate Recrystallize Recrystallize from Ethanol/Water Concentrate->Recrystallize

Caption: Experimental workflow for the large-scale bromination of 5-Methyl-4-azaindole-2-carboxylic acid ethyl ester.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Methyl-4-azaindole-2-carboxylic acid ethyl ester204.22100.0 g0.490
N-Bromosuccinimide (NBS)177.9891.1 g0.512
Acetonitrile41.052 L-
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed-
Ethyl Acetate88.112 L-

Procedure:

  • In a 5 L jacketed reactor, dissolve 5-Methyl-4-azaindole-2-carboxylic acid ethyl ester (100.0 g, 0.490 mol) in acetonitrile (2 L).

  • Cool the solution to 0-5 °C.

  • Add N-Bromosuccinimide (91.1 g, 0.512 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (500 mL) to neutralize any unreacted bromine.

  • Remove the acetonitrile under reduced pressure.

  • Add deionized water (1 L) to the residue and extract the product with ethyl acetate (3 x 700 mL).

  • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from ethanol/water to obtain a crystalline solid.

Expected Yield and Purity
StepProductTypical YieldPurity (by HPLC)
AEthyl 2-((5-methylpyridin-3-yl)hydrazono)propanoate75-85%>95%
B5-Methyl-4-azaindole-2-carboxylic acid ethyl ester60-70%>98%
CThis compound80-90%>99%

Safety Considerations for Large-Scale Bromination

Bromination reactions, especially at scale, pose significant hazards. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All operations involving bromine or brominating agents must be conducted in a well-ventilated chemical fume hood or a dedicated, controlled environment.[9][10] For large-scale production, a closed-system reactor is highly recommended.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and full-face protection (goggles and a face shield).[10][11]

  • Quenching Agents: Always have a quenching agent, such as a saturated solution of sodium thiosulfate or sodium bisulfite, readily available to neutralize any spills or excess bromine.[9][10]

  • Alternative Technologies: For even greater safety at an industrial scale, consider continuous flow bromination. This technique generates and consumes the hazardous bromine in situ, minimizing the amount present at any given time and significantly reducing the risk of accidental release.[12][13]

References

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link]

  • Wikipedia contributors. (2023). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed. [Link]

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Semantic Scholar. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 766–770. [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. ResearchGate. [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. [Link]

  • National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. [Link]

  • YouTube. (2024, June 6). Bromination safety. YouTube. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of 4- and 6-Azaindolines by a Cation-Directed Cyclization. National Institutes of Health. [Link]

  • Pál, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ResearchGate. [Link]

  • ResearchGate. (n.d.). Nucleophilic bromination of azaindole N‐oxide 18 with PyBroP in the... ResearchGate. [Link]

  • National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]

  • Springer Nature Experiments. (n.d.). A three-component Fischer indole synthesis. Springer Nature Experiments. [Link]

  • ResearchGate. (2025, October 16). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. RSC Education. [Link]

  • ResearchGate. (2025, August 7). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

  • PubMed. (2016, August 1). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. [Link]

Sources

Application Notes & Protocols for Antiepileptic Drug Discovery: The Role of 4-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Scaffold for an Old Challenge

Epilepsy, a chronic neurological disease affecting approximately 1% of the global population, presents a significant therapeutic challenge.[1] Many current antiepileptic drugs (AEDs) are hampered by insufficient efficacy, significant side effects, or unclear mechanisms of action.[1] This necessitates the discovery of novel chemical entities with improved therapeutic profiles. The 4-azaindole core, an isomer of indole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form critical hydrogen bonds have led to its incorporation into a wide array of biologically active molecules, from kinase inhibitors to antiviral agents.[2]

Our focus here is the application of 4-azaindole derivatives in the search for next-generation AEDs. This exploration is driven by a bioisosteric rationale, replacing scaffolds like 7-azaindole to optimize potency and reduce toxicity.[1] Recent research has unveiled a specific class of 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives with potent anticonvulsant activity and an exceptional safety margin, making them a compelling subject for drug development professionals.[3] This guide provides the scientific rationale, screening protocols, and mechanistic validation workflows essential for advancing these compounds from bench to preclinical candidacy.

The Scientific Rationale: Targeting Neuronal Hyperexcitability

The fundamental pathology of a seizure is rooted in neuronal hyperexcitability. The primary targets for AEDs are ion channels and receptors that govern this process. While many AEDs modulate GABAergic inhibition or glutamatergic excitation, a significant and highly validated class of drugs acts by inhibiting voltage-gated sodium channels (VGSCs).[4]

Mechanistic studies have revealed that the antiepileptic activity of lead 4-azaindole derivatives is primarily mediated through the inhibition of VGSCs, with a notable selectivity for the Nav1.2 subtype.[1][3] These channels are critical for the initiation and propagation of action potentials. By binding to the channel, the compounds stabilize its inactive state, reducing the neuron's ability to fire repetitively and thereby preventing the spread of seizure activity. This targeted action is distinct from effects on GABA-A or NMDA receptors, where these derivatives have shown no significant activity.[3]

G cluster_neuron Presynaptic Neuron cluster_inhibition Pharmacological Intervention AP Action Potential Propagation Nav12_open Nav1.2 Channel (Open State) AP->Nav12_open Na_influx Na+ Influx Nav12_open->Na_influx Nav12_inactive Nav1.2 Channel (Inactive State) Nav12_open->Nav12_inactive Inactivation Depolarization Membrane Depolarization Na_influx->Depolarization Positive Feedback Depolarization->AP Positive Feedback Azaindole 4-Azaindole Derivative Azaindole->Nav12_inactive Binds & Stabilizes Block Blockade of Na+ Influx Nav12_inactive->Block Block->AP Prevents Firing

Caption: Mechanism of 4-azaindole derivatives targeting the Nav1.2 channel.

The Drug Discovery & Screening Workflow

The path from a chemical concept to a viable drug candidate is a structured, multi-stage process. For 4-azaindole derivatives, this involves rational design, synthesis, and a cascade of in vivo and in vitro assays to establish efficacy, safety, and mechanism of action.

G cluster_design cluster_screening cluster_validation Start Scaffold Selection (4-Azaindole) SAR SAR Analysis Start->SAR Synthesis Chemical Synthesis SAR->Synthesis InVivo In Vivo Efficacy (sc-PTZ, MES) Synthesis->InVivo Tox Neurotoxicity (Rotarod) InVivo->Tox Data Calculate PI (TD50 / ED50) Tox->Data MoA Cell-Based Assays (Nav1.2 Inhibition) Data->MoA OffTarget Counter-Screening (GABA-A, NMDA) MoA->OffTarget Candidate Lead Candidate OffTarget->Candidate

Caption: Drug discovery workflow for 4-azaindole antiepileptic candidates.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the active 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives typically starts from 4-azaindole and N-Boc-4-piperidone.[1] The subsequent modifications are guided by key SAR insights that are critical for potency and a favorable drug-like profile.

  • Essential Moieties: The nitrogen at the 4-position of the azaindole ring, the hydrogen on the pyrrole NH group, and the double bond within the tetrahydropyridine skeleton are all considered essential for antiepileptic activity.[1][3] Altering these features generally leads to a significant loss of potency.

  • Acyl Group Modulation: For N-amido derivatives, the carbon chain length of the acyl group significantly influences activity. An optimal chain length of eight carbons (in compound IVw) was found to produce the best results, suggesting a specific hydrophobic pocket in the binding site.[1]

  • Substituent Positioning: In N-amino derivatives, the position of substituents on an attached benzene ring has a pronounced effect on activity. For a trifluoromethyl (CF3) group, the potency follows the order: para > meta > ortho.[1]

G cluster_sar Key Pharmacophore Elements Scaffold 4-Azaindole Core N4 N-atom at Pos 4 (Essential) Scaffold->N4 NH Pyrrole N-H (Essential) Scaffold->NH Linker Tetrahydropyridine Ring Scaffold->Linker DoubleBond Double Bond (Essential) Linker->DoubleBond Substituent N-Substituent Linker->Substituent Acyl Acyl Group (Chain Length Matters) Substituent->Acyl

Caption: Core structural requirements for 4-azaindole anticonvulsant activity.

Core Protocols: Efficacy and Safety Assessment

A robust preclinical evaluation relies on validated animal models that can predict clinical utility. The following protocols outline the essential steps for assessing the anticonvulsant potential and neurotoxicity of 4-azaindole derivatives.[5][6]

Protocol 1: Anticonvulsant Screening in the sc-PTZ Model
  • Causality & Rationale: The subcutaneous pentylenetetrazole (sc-PTZ) model induces clonic seizures and is highly predictive of drugs effective against absence seizures. It primarily identifies compounds that can raise the seizure threshold. This model is particularly relevant as lead 4-azaindole derivatives have demonstrated high potency in it.[1][3]

  • Methodology:

    • Animals: Use male ICR mice (18-25 g). Allow at least 3 days of acclimatization.

    • Compound Preparation: Suspend the test compound in a vehicle of 0.5% methylcellulose in sterile water. Prepare a range of doses (e.g., 10, 20, 40, 80 mg/kg) to determine the dose-response relationship.

    • Administration: Administer the test compound or vehicle intraperitoneally (i.p.).

    • Seizure Induction: 30 minutes after compound administration, inject PTZ subcutaneously (s.c.) at a convulsant dose of 85 mg/kg.

    • Observation: Immediately place the animal in an isolated observation chamber and observe for 30 minutes.

    • Endpoint: The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds. An animal is considered "protected" if it does not exhibit this endpoint.

    • Data Analysis: Use the data from multiple dose groups to calculate the median effective dose (ED₅₀), the dose at which 50% of the animals are protected, using probit analysis.

Protocol 2: Neurotoxicity Assessment via the Rotarod Test
  • Causality & Rationale: A critical aspect of a new AED is its therapeutic window. The rotarod test assesses motor impairment and provides a measure of neurotoxicity. An effective compound should show anticonvulsant activity at doses well below those that cause motor deficits. This protocol is essential for calculating the Protective Index.

  • Methodology:

    • Apparatus: Use a standard rotarod apparatus for mice, typically set to a constant speed (e.g., 6 rpm).

    • Animal Training: Prior to the test day, train mice to stay on the rotating rod for at least 60 seconds. Only include animals that meet this criterion.

    • Administration: Administer the test compound or vehicle (i.p.) using the same dose range as in the efficacy studies.

    • Testing: At 30 minutes post-administration (coinciding with the efficacy timepoint), place the mouse on the rotarod.

    • Endpoint: Record the time the animal remains on the rod, up to a maximum of 120 seconds. An animal is considered "toxic" or impaired if it falls off the rod within this period.

    • Data Analysis: Calculate the median toxic dose (TD₅₀), the dose at which 50% of animals exhibit motor impairment, using probit analysis.

Data Presentation and Interpretation

The ultimate measure of a compound's preclinical promise is its Protective Index (PI) , calculated as PI = TD₅₀ / ED₅₀ . A higher PI indicates a wider margin between the therapeutic effect and toxicity.

Compoundsc-PTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
Compound 4w 22.01[1][3]> 600[1]> 27.26[1][3]
Compound 5i 25.26[1][3]> 600[1]> 23.75[1][3]
Valproate (Control)239.4[1]~3731.56[1]
Ethosuximide (Control)106.0[1]~3393.20[1]

Note: The data clearly shows the superior safety profile of the 4-azaindole derivatives compared to established AEDs.

Protocols for Mechanistic Validation

Confirming the molecular target is a self-validating step that builds confidence in the drug candidate and informs future optimization.

Protocol 3: Cellular Assay for Nav1.2 Channel Inhibition
  • Causality & Rationale: To confirm that the anticonvulsant effect observed in vivo is due to the intended mechanism of action, a direct functional assay is required. Automated patch-clamp or fluorescence-based assays provide the necessary throughput to test multiple compounds and concentrations. This confirms the findings from in silico docking and rationalizes the SAR.[3]

  • Methodology (Principle of Automated Patch-Clamp):

    • Cell Line: Use a stable cell line (e.g., HEK293) engineered to express the human Nav1.2 channel.

    • Assay Preparation: Culture cells to optimal density for the automated patch-clamp system (e.g., QPatch, Patchliner).

    • Compound Application: Prepare serial dilutions of the test compound in the appropriate extracellular buffer.

    • Voltage Protocol: Apply a voltage protocol designed to elicit Nav1.2 currents. Typically, this involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and then stepping to a depolarizing potential (e.g., -10 mV) to open the channels.

    • Data Acquisition: Measure the peak sodium current in the absence (control) and presence of increasing concentrations of the test compound.

    • Data Analysis: Plot the percent inhibition of the peak current against the compound concentration. Fit the data to a logistic equation to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of the channel activity.

Conclusion and Future Directions

The 3-(1,2,3,6-tetrahydropyridine)-4-azaindole scaffold represents a highly promising new direction in antiepileptic drug discovery. The lead compounds identified demonstrate potent anticonvulsant activity in the sc-PTZ model, a well-defined mechanism of action as Nav1.2 inhibitors, and, most critically, a vastly superior safety index compared to standard-of-care drugs like valproate and ethosuximide.[1][3]

The protocols detailed herein provide a comprehensive framework for researchers to identify, validate, and advance these and similar compounds. Future work should focus on comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) profiling, pharmacokinetic analysis to correlate plasma and brain concentrations with efficacy, and evaluation in chronic models of epilepsy to assess long-term therapeutic potential.

References

  • Design,Synthesis And Antiepileptic Activity Of 4-Azaindole Derivatives - Globe Thesis. (2024). Globe Thesis.
  • Discovery of Novel 4-Azaindole Derivatives as Selective Nav1.2 Inhibitor with Potent Antiepileptic Activity and Low Neurotoxicity. (2025).
  • Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society.
  • Lou, B., et al. (2025). Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. European Journal of Medicinal Chemistry.
  • Ganesh, T. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters.
  • Preparation method for 4-substituted-7-azaindole. (n.d.).
  • Chen, T. H., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies.
  • Meng, Q., et al. (2023).
  • ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. (2022). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

Sources

The Development of Anticancer Agents from 5-Bromoindole Derivatives: From Synthesis to In Vivo Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant therapeutic value.[1][2] The strategic introduction of a bromine atom at the 5-position of this indole ring often enhances the molecule's biological activity by modifying its electronic and lipophilic properties.[1] Consequently, 5-bromoindole derivatives have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a wide array of human cancer cell lines.[3][4] Their anticancer mechanisms are frequently multifaceted, involving the targeted inhibition of critical oncogenic pathways, such as receptor tyrosine kinases, and the disruption of fundamental cellular processes like microtubule dynamics, which are essential for tumor proliferation and survival.[4][5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key methodologies involved in the journey of a 5-bromoindole derivative from chemical synthesis to preclinical validation. We will detail field-proven protocols, explain the causal relationships behind experimental choices, and present data in a clear, actionable format to empower the next wave of oncological research.

PART 1: Synthesis of Bioactive 5-Bromoindole Scaffolds

The synthetic accessibility of the 5-bromoindole core allows for extensive chemical modification, making it an ideal starting point for generating diverse compound libraries.[7] The bromine atom serves as a versatile chemical handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of functional groups to explore the structure-activity relationship (SAR).[7]

Protocol 1: Synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Derivatives

This protocol describes a key synthetic route for a class of 5-bromoindole derivatives that have shown potent activity against breast cancer cell lines by targeting VEGFR-2.[3] The rationale behind this multi-step synthesis is to build a complex molecule by sequentially adding key functional groups to the core scaffold.

Step 1: Preparation of the Isatin Intermediate

  • Reaction Setup: To a solution of the appropriate 2-bromo-1-arylethanone (0.55 mmol) in ethanol (8 mL), add the key intermediate 1-benzyl-5-bromo-3-thiosemicarbazonoindolin-2-one (0.2 g, 0.5 mmol).

  • Reflux: Heat the mixture to reflux and maintain for seven hours. The elevated temperature is necessary to drive the reaction to completion.

  • Isolation: A precipitate will form as the reaction proceeds. While the solution is still hot, recover the precipitate by filtration. This hot filtration step is crucial to prevent the product from crashing out of the solution along with impurities upon cooling.

  • Purification: Wash the filtered solid with diethyl ether to remove any unreacted starting materials or soluble byproducts. Dry the solid and recrystallize from a methanol/DMF solvent mixture to obtain the pure isatin derivative.

Step 2: Preparation of the Final Hydrazono)indolin-2-ones

  • Reaction Setup: Add the isatin intermediate (0.5 mmol) to a solution of the appropriate hydrazonoyl chloride derivative (0.5 mmol) in dioxane (8 mL).

  • Catalysis: Add a catalytic amount of triethylamine. Triethylamine acts as a base to facilitate the reaction.

  • Reflux: Reflux the reaction mixture for 5 hours.

  • Isolation and Purification: Recover the resulting precipitate by hot filtration, wash with ethanol, and dry. Recrystallize the final product from an ethanol/DMF mixture to yield the pure target compound.[3]

G cluster_synthesis General Synthetic Workflow Start 5-Bromoindole Core Deriv1 Functionalization at N1 (e.g., Benzylation) Start->Deriv1 Step A Deriv3 Coupling Reactions at C5 (e.g., Suzuki, Stille) Start->Deriv3 Alternative Route Deriv2 Modification at C3 (e.g., Hydrazone formation) Deriv1->Deriv2 Step B Library Diverse Compound Library Deriv2->Library Deriv3->Library

Caption: General synthetic strategies for 5-bromoindole derivatives.

PART 2: In Vitro Evaluation of Anticancer Properties

A systematic in vitro evaluation is critical to identify promising lead compounds. This process typically begins with broad cytotoxicity screening and progresses to more specific, mechanism-based assays to elucidate how a compound exerts its effects. This tiered approach is cost-effective and ensures that resources are focused on candidates with the highest potential. A compound's potent anti-angiogenic activity, for instance, might be missed by cytotoxicity assays alone if it operates at concentrations far below those causing direct cell death.[8]

Protocol 2: MTT Assay for General Cytotoxicity Screening

The MTT assay is a foundational colorimetric method for assessing cell viability.[9] Its principle lies in the enzymatic conversion of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.[1][10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A-549, HepG2) into 96-well plates at a density of 5 x 10³ cells/well. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 5-bromoindole derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined using non-linear regression analysis.[11]

Table 1: In Vitro Cytotoxicity of Selected 5-Bromoindole Derivatives
Compound IDTarget Cancer Cell LineIC50 (µM)Primary Mechanism/TargetReference
7d MCF-7 (Breast)2.93VEGFR-2 Inhibition[3]
7c MCF-7 (Breast)7.17VEGFR-2 Inhibition[3]
Compound 3a HepG2 (Liver)14.29EGFR Inhibition[4][12][13]
5BDBIC HepG2 (Liver)14.3VEGFR-2 Inhibition[14]
FBA-TPQ P388 (Leukemia)0.04Topoisomerase II Inhibition[8]
Protocol 3: EGFR/VEGFR-2 Tyrosine Kinase Inhibition Assay

Many 5-bromoindole derivatives function by inhibiting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[6] This protocol outlines a general method for an in vitro enzymatic assay to quantify kinase inhibition.

  • Assay Principle: The assay measures the phosphorylation of a substrate by a specific kinase (e.g., EGFR, VEGFR-2) in the presence of ATP. The amount of phosphorylation is typically detected using a luminescence-based system where the signal is inversely proportional to the amount of ATP consumed.

  • Reaction Mixture: In a 96-well plate, combine the recombinant human kinase, the specific substrate peptide, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent simultaneously stops the kinase reaction and measures the remaining ATP. The luminescent signal is recorded using a plate reader.

  • Analysis: A lower light signal indicates higher kinase activity (more ATP consumed) and vice versa. The inhibitory activity of the compound is calculated relative to a no-inhibitor control.[9]

G cluster_pathway Targeted Signaling Pathway Inhibition GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR) GF->RTK Binds P P RTK->P Autophosphorylation Inhibitor 5-Bromoindole Derivative Inhibitor->RTK Inhibits Downstream Downstream Signaling (MAPK, PI3K/Akt) P->Downstream Activates Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation G cluster_apoptosis Induction of Apoptosis Compound 5-Bromoindole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Activates Casp9 Caspase-9 Mitochondrion->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction via Bcl-2 inhibition and caspase activation.<[3]/center>

PART 3: Ex Vivo and In Vivo Evaluation

While in vitro assays are invaluable for high-throughput screening, they do not fully recapitulate the complexity of a living organism. [8]Ex vivo and in vivo models are essential next steps to evaluate a compound's efficacy, pharmacokinetics, and safety profile in a more biologically relevant context. [15]

G cluster_workflow Drug Development Workflow A In Vitro Screening (Cytotoxicity, Kinase Assay) B Ex Vivo Models (Aortic Ring Assay) A->B Validate Mechanism C In Vivo Models (Xenograft) B->C Assess Efficacy D Preclinical Candidate C->D Select Lead

Caption: Experimental workflow from in vitro to in vivo evaluation.<[8]/center>
Protocol 6: Rat Aortic Ring Assay (Ex Vivo)

This ex vivo model provides a bridge between cell culture and whole-animal studies, particularly for assessing anti-angiogenic activity. [8]It maintains the complex three-dimensional structure and cell-cell interactions of a blood vessel.

  • Aorta Excision: Humanely euthanize a Sprague-Dawley rat and excise the thoracic aorta under sterile conditions.

  • Ring Preparation: Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.

  • Embedding: Place the aortic rings in a 96-well plate containing a collagen-based matrix (e.g., Matrigel) and allow it to solidify.

  • Treatment: Add culture medium containing a pro-angiogenic factor (like VEGF) and the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for 7-9 days.

  • Analysis: The sprouting of new microvessels from the aortic rings is observed and quantified daily using an inverted microscope. The extent of vessel outgrowth is measured and compared to the vehicle control to determine the anti-angiogenic potency of the compound. [8]

Protocol 7: Human Tumor Xenograft Model (In Vivo)

The gold standard for preclinical efficacy testing involves implanting human tumor cells into immunocompromised mice. [15][16]

  • Animal Model: Use immunocompromised mice (e.g., SCID or athymic nude mice) to prevent rejection of the human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 5-bromoindole derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. The control group receives the vehicle.

  • Monitoring: Monitor the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Observe for any signs of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. The mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is a key efficacy endpoint.

Conclusion

5-Bromoindole and its derivatives represent a versatile and highly promising scaffold for the development of novel anticancer therapeutics. [1]Their synthetic tractability allows for the creation of large, diverse chemical libraries, while their ability to target multiple key oncogenic pathways—including receptor tyrosine kinases and tubulin polymerization—provides numerous avenues for therapeutic intervention. The successful progression of a 5-bromoindole candidate from the bench to the clinic hinges on a rigorous and systematic evaluation process. By integrating the detailed synthetic, in vitro, and in vivo protocols outlined in this guide, researchers can effectively identify and validate potent lead compounds, ultimately accelerating the development of the next generation of targeted cancer therapies.

References

  • Eureka | Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole.
  • Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins.
  • BenchChem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromoindole-Derived Compounds.
  • MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.
  • Bentham Science Publishers. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.
  • (n.d.). Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis.
  • ResearchGate. (n.d.). Kinetics of inhibition of tubulin polymerization by 5e–h at 0.25 µM....
  • PubMed. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.
  • PMC - NIH. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives.
  • ResearchGate. (2025). In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy of cancer.
  • Semantic Scholar. (n.d.). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • OUCI. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.
  • PMC - NIH. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.
  • (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer.
  • BenchChem. (n.d.). The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers.
  • PubMed. (n.d.). Bioassays for anticancer activities.
  • (n.d.). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents.
  • MDPI. (n.d.). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site.
  • (2020). IN-VITRO ANTICANCER ACTIVITY, ANTIMICROBIAL AND IN-SILICO STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES.
  • NIH. (n.d.). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • Eurofins Discovery. (n.d.). In Vivo Pharmacology Studies.
  • PMC - NIH. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • Frontiers. (n.d.). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors.
  • (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • (n.d.). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.
  • (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • Grantome. (n.d.). Phase I Clinical Trials of Novel Anticancer Agents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The azaindole scaffold is a critical pharmacophore in modern medicinal chemistry, and mastering its synthesis is key to advancing many research programs.[1][2]

This guide is structured to address issues from the most frequently encountered problems to broader strategic questions, providing not just solutions but the underlying chemical principles.

Core Synthesis Workflow

The most common and logical route to the target molecule involves a two-stage process: a Fischer indole synthesis to construct the core azaindole ring system, followed by a regioselective bromination at the C3 position.

Synthesis_Workflow Start Starting Materials: - 3-Hydrazinyl-5-methylpyridine - Ethyl Pyruvate Step1 Step 1: Fischer Indole Cyclization (Acid Catalysis, e.g., PPA or H₂SO₄) Start->Step1 Intermediate Intermediate: 5-methyl-4-azaindole- 2-carboxylic acid ethyl ester Step1->Intermediate Step2 Step 2: Electrophilic Bromination (e.g., NBS in DMF) Intermediate->Step2 Product Final Product: 3-Bromo-5-methyl-4-azaindole- 2-carboxylic acid ethyl ester Step2->Product Bromination_Troubleshooting Start Low Bromination Yield CheckAgent What is your brominating agent? Start->CheckAgent Br2 Using Br₂ CheckAgent->Br2 Br₂ NBS Using NBS CheckAgent->NBS NBS CheckTemp How are you controlling temperature? Temp_High Running at RT or higher CheckTemp->Temp_High High Temp_Low Adding NBS at 0°C CheckTemp->Temp_Low Low CheckSolvent What is your solvent? Sol_Prot Protic (e.g., EtOH, MeOH) CheckSolvent->Sol_Prot Protic Sol_Aprot Aprotic (e.g., DMF, ACN) CheckSolvent->Sol_Aprot Aprotic Sol_Action Action: Switch to NBS (1.1 eq) Br2->Sol_Action NBS->CheckTemp Temp_Action Action: Add NBS portion-wise at 0°C, then warm to RT Temp_High->Temp_Action Temp_Low->CheckSolvent Sol_Action2 Action: Use dry DMF or Acetonitrile Sol_Prot->Sol_Action2

Caption: Decision tree for troubleshooting low bromination yield.

Question 2: My TLC/LC-MS shows multiple product spots and a complex mixture after workup. What are the likely impurities?

Answer: A complex mixture points towards side reactions. Besides unreacted starting material, the most probable impurities are di-brominated product, N-protected starting material (if applicable), and hydrolyzed carboxylic acid.

ImpurityProbable CauseIdentification (vs. Product)Prevention Strategy
Di-bromo Species Excess brominating agent; high reaction temperature.Higher MW (+78/80 Da). More non-polar on TLC.Use ≤ 1.2 eq. NBS. Maintain temp at 0°C during addition.
Hydrolyzed Acid Aqueous workup under non-neutral pH; moisture in reaction.Lower MW (-28 Da). More polar on TLC (streaking).Use anhydrous conditions. Neutralize carefully during workup. Wash with brine.
Starting Material Incomplete reaction.Lower MW (-78/80 Da).Allow reaction to stir for sufficient time (e.g., 12-16h).
N-Bromo Species Can form transiently or as a byproduct.Isomeric with product. May be unstable.Generally avoided by using the correct solvent and temperature control.

Proposed Protocol: Bromination of 5-methyl-4-azaindole-2-carboxylic acid ethyl ester

  • Dissolve 5-methyl-4-azaindole-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous DMF (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

  • Stir the reaction under a nitrogen atmosphere for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Question 3: The initial Fischer indole cyclization (Step 1) is inefficient. How can I improve the yield of the core azaindole ester?

Answer: The Fischer indole synthesis is sensitive to the acid catalyst, temperature, and water removal. While it's a robust reaction, its application to pyridine-based hydrazines can be challenging. [3] Optimization Strategies:

  • Acid Catalyst: The choice and amount of acid are paramount.

    • Polyphosphoric Acid (PPA): Often gives good yields but can be difficult to work with. The reaction mixture becomes very viscous.

    • Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful and less viscous alternative to PPA that can drive cyclization at lower temperatures.

    • Sulfuric Acid in Ethanol: A classic choice. The key is to use a catalytic amount first for hydrazone formation, then a larger amount or higher heat for the cyclization. A procedure similar to that for related indoles can be effective. [4]

  • Temperature: The cyclization step typically requires heat (80-120 °C). A stepwise approach is often best: form the hydrazone at a lower temperature (e.g., 30-50 °C) before heating to induce the-[5][5]sigmatropic rearrangement and cyclization.

  • Water Removal: The reaction produces water, which can inhibit the catalyst and lead to side reactions. If possible, using a Dean-Stark apparatus with a solvent like toluene can improve yields by removing water azeotropically.

Frequently Asked Questions (FAQs)

Q: How does the C5-methyl group affect the synthesis?

A: The methyl group is an electron-donating group (EDG). It slightly activates the pyrrole ring towards electrophilic substitution, which is favorable for the C3 bromination step. It does not significantly interfere sterically with the reaction at C3.

Q: What is the best method for purifying the final product?

A: Flash column chromatography on silica gel is the standard and most effective method. A gradient elution starting from a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will effectively separate the product from less polar starting material and more polar impurities like the hydrolyzed acid.

Q: Can this synthesis be performed in one pot?

A: A one-pot synthesis is theoretically possible but highly discouraged for yield and purity. The conditions for the Fischer indole cyclization (strong acid, high heat) are incompatible with the subsequent bromination step (mild, controlled temperature). Attempting a one-pot reaction would likely lead to a complex and inseparable mixture of products due to degradation and numerous side reactions. A two-step process with isolation of the intermediate is the most reliable path to a high yield of pure product.

References
  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.[Link]

  • Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Polycyclic Aromatic Compounds.[Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules.[Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Advances.[Link]

  • Amide derivatives of 4-azaindole: Design, synthesis, and EGFR targeting anticancer agents. Taylor & Francis Online.[Link]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.[Link]

  • The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI.[Link]

Sources

Technical Support Center: Cross-Coupling Reactions with 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the unique challenges presented by this heteroaromatic building block in palladium-catalyzed cross-coupling reactions. Our approach is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust understanding for future reaction development.

Introduction: Understanding the Substrate

This compound is a valuable scaffold in medicinal chemistry. However, its structure presents a unique combination of features that can complicate standard cross-coupling protocols:

  • An Electron-Deficient Heteroaromatic Core: The pyridine nitrogen (at position 4) withdraws electron density, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition.[1]

  • A Lewis Basic Nitrogen Center: The lone pair on the 4-aza nitrogen can act as a ligand for the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of off-cycle, inactive species, effectively poisoning the reaction.[2]

  • A Base-Sensitive Ester Group: The ethyl ester at the 2-position is susceptible to hydrolysis (saponification) under the basic conditions required for many cross-coupling reactions, leading to an undesired carboxylic acid byproduct.[3][4][5][6]

This guide is designed to address these specific challenges head-on, providing you with the expert insights needed to achieve successful and reproducible outcomes.

General Considerations & Best Practices

Before troubleshooting specific issues, ensure these foundational practices are rigorously followed. Poor reproducibility often stems from minor variations in these general procedures.[7]

  • Inert Atmosphere is Critical: Palladium(0) catalytic species are sensitive to oxygen.[8] Ensure your reaction setup is thoroughly degassed (using methods like freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period) and maintained under a positive pressure of inert gas throughout the experiment.[9]

  • Reagent Purity and Anhydrous Conditions: All reagents, especially the solvent and base, must be of the highest purity and anhydrous. Moisture can facilitate catalyst decomposition and unwanted side reactions like protodebromination.[8][10]

  • Catalyst Selection and Pre-activation: While many palladium sources can be used, modern pre-catalysts (e.g., Buchwald G3 or G4 precatalysts) are often more reliable as they ensure efficient and clean generation of the active Pd(0) species.[11] If using a Pd(II) source like Pd(OAc)₂, in-situ reduction to Pd(0) is required, which can sometimes be inefficient.[8][12]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common problems encountered with this compound in a variety of cross-coupling reactions.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Product Check_Basics Step 1: Verify Basics - Reagent Purity (Anhydrous?) - Inert Atmosphere (Degassed?) - Temperature Correct? Start->Check_Basics Catalyst_System Step 2: Evaluate Catalyst System - Active Catalyst Generation? - Correct Ligand Choice? - Catalyst Poisoning? Check_Basics->Catalyst_System If basics are confirmed Side_Reactions Step 3: Analyze for Side Reactions - Protodebromination? - Ester Hydrolysis? - Homocoupling? Catalyst_System->Side_Reactions If catalyst system seems appropriate Sol_Catalyst Solution A: Optimize Catalyst & Ligand - Use a Pre-catalyst (e.g., XPhos-G3-Pd) - Screen Bulky, Electron-Rich Ligands - Increase Catalyst Loading Catalyst_System->Sol_Catalyst Potential Cause: Inefficient Catalysis / Poisoning Sol_Base_Solvent Solution B: Modify Base & Solvent - Use a Milder, Non-nucleophilic Base (K3PO4, Cs2CO3) - Ensure Anhydrous Conditions - Screen Aprotic Solvents (Dioxane, Toluene) Side_Reactions->Sol_Base_Solvent Potential Cause: Ester Hydrolysis / Protodebromination Sol_Temp_Time Solution C: Adjust Reaction Parameters - Lower Temperature to Minimize Side Reactions - Monitor Reaction Closely by LCMS - Use Additives (e.g., Trimethyl Borate for Suzuki) Side_Reactions->Sol_Temp_Time Potential Cause: General Reactivity Issues

Caption: A decision tree for troubleshooting cross-coupling reactions.

Suzuki-Miyaura Coupling
Q1: My Suzuki reaction shows low to no conversion. What are the first things I should troubleshoot?

A1: When faced with low conversion, a systematic approach is key.[8] The primary suspects are often the catalyst system and the base, especially given the challenging nature of the 4-azaindole substrate.

  • Causality - Catalyst Deactivation: The 4-aza nitrogen can coordinate to the palladium center, creating a stable, inactive complex that halts the catalytic cycle. To overcome this, you need a catalytic system that favors the desired reaction pathway (oxidative addition, transmetalation, reductive elimination) at a much faster rate than this deactivation pathway.

  • Expert Recommendation:

    • Switch to a Robust Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[13] Utilize a modern catalyst system employing bulky, electron-rich biaryl phosphine ligands. These ligands accelerate both the oxidative addition and the reductive elimination steps, which helps to outcompete catalyst inhibition.[9][10]

    • Choose the Right Base: A moderately strong, non-nucleophilic inorganic base is often ideal. Stronger bases can promote unwanted side reactions.

ParameterRecommended Starting ConditionsRationale
Palladium Source XPhos Pd G3 (2-5 mol%)Pre-catalyst ensures reliable Pd(0) generation; bulky ligand accelerates key steps.[11]
Ligand (Included in pre-catalyst)XPhos is excellent for electron-deficient and heteroaromatic substrates.[10][13]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Sufficiently basic to promote transmetalation without causing excessive ester hydrolysis.[9][10]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OAprotic solvents are generally preferred. A small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle.[9][10]
Temperature 80-110 °CElevated temperatures are often required to overcome activation barriers.[10]
Q2: I'm getting my desired product, but a significant portion of my starting material is being converted to 5-methyl-4-azaindole-2-carboxylic acid ethyl ester (protodebromination). How can I minimize this?

A2: Protodebromination is a common side reaction with electron-deficient heteroaryl halides. It occurs when the organopalladium intermediate formed after oxidative addition is protonated (often by trace water or the boronic acid itself) before transmetalation can occur.

  • Causality - The Protodeboronation/Protodebromination Balance: In Suzuki couplings, the boronic acid itself can be a source of protons, leading to its own decomposition (protodeboronation).[10] This side reaction is often catalyzed by palladium and promoted by bulky ligands.[14] For your substrate, the key is to accelerate the transmetalation step so it outpaces both protodebromination of the azaindole and protodeboronation of the coupling partner.

  • Expert Recommendation:

    • Use Anhydrous Conditions with an Additive: A strategy developed for challenging heteroaryl couplings is to run the reaction under anhydrous conditions using an additive like trimethyl borate. Trimethyl borate acts as a water scavenger.[2][10]

    • Use Boronic Esters: Neopentyl glycol or pinacol boronic esters are often more stable towards protodeboronation than their corresponding boronic acids, which can lead to cleaner reactions.[15]

    • Fast Catalyst Systems: As mentioned in Q1, using a pre-catalyst that rapidly generates the active Pd(0) species is crucial. A faster catalytic cycle provides less opportunity for side reactions to occur.[10]

Q3: My main byproduct is the carboxylic acid from ester hydrolysis. How can I run a Suzuki coupling while preserving the ethyl ester?

A3: Ester hydrolysis (saponification) is a base-mediated process.[6] The combination of a base, water, and heat required for the Suzuki reaction creates a perfect environment for this unwanted transformation.

  • Causality - Base Strength and Nucleophilicity: Strong hydroxide bases (NaOH, KOH, LiOH) are highly effective at hydrolyzing esters and should be avoided.[3][5] While bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are necessary for the coupling, they can still cause hydrolysis, especially at elevated temperatures over long reaction times.

  • Expert Recommendation:

    • Use a Milder Base: Potassium fluoride (KF) or potassium carbonate (K₂CO₃) are generally less aggressive toward esters than potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[16] You may need to screen bases to find the optimal balance between promoting the Suzuki coupling and minimizing hydrolysis.

    • Lower the Reaction Temperature: If the catalytic system is active enough, reducing the temperature can significantly slow the rate of hydrolysis relative to the cross-coupling reaction. Monitor the reaction by LCMS to avoid unnecessarily long reaction times.

    • Anhydrous Conditions: As mentioned previously, minimizing water can help. Some Suzuki reactions can be run under strictly anhydrous conditions using bases like TMSOK in solvents like THF, which can help preserve the ester.[2]

Buchwald-Hartwig Amination
Q4: I am attempting a Buchwald-Hartwig amination and observing very low product formation. What are the critical parameters for this substrate?

A4: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the synergy between the palladium source, ligand, and base.[17][18] For the 4-azaindole system, catalyst inhibition by the substrate is again a primary concern.

  • Causality - L-Pd-Amine Complex Formation: The catalytic cycle involves the formation of a palladium-amido complex. The stability and reactivity of this complex are dictated by the ligand. Reductive elimination from this complex to form the C-N bond is often the rate-limiting step. A bulky, electron-rich ligand is required to promote this step and prevent catalyst decomposition.[17]

  • Expert Recommendation:

    • Ligand Choice is Paramount: Use a highly effective ligand designed for challenging aminations. For heteroaromatic halides, ligands like XPhos, RuPhos, or Josiphos-type ferrocenyl ligands are excellent choices.

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or alkali metal tert-butoxides (NaOtBu, KOtBu) are standard choices.[19]

    • Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or DME are typically used.

ParameterRecommended Starting ConditionsRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) + Ligand (2-4 mol%) or a Pre-catalystPd₂(dba)₃ is a common Pd(0) source. A slight excess of ligand protects the catalyst.[11]
Ligand XPhos or RuPhosThese bulky ligands are proven to be effective for C-N coupling with N-heterocyclic halides.
Base NaOtBu or LiHMDS (1.5-2.0 equiv.)Strong bases required to facilitate the formation of the key palladium-amido intermediate.
Solvent Toluene or 1,4-Dioxane (anhydrous)Inert, aprotic solvents that are compatible with the strong bases used.
Temperature 90-110 °CAminations often require thermal energy to drive the reductive elimination step.
Diagram: Competing Catalytic Pathways

Catalytic_Cycle Pd0 L-Pd(0) (Active) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Poisoned L-Pd(0)-N(aza) (Inactive) Pd0->Poisoned Catalyst Inhibition Product Ar-Nu OA_Complex->Product Transmetalation / Amine Binding & Reductive Elimination (+ Nu-M or R2NH/Base) Protodebromination Ar-H OA_Complex->Protodebromination Protonolysis (+ H+ source) Product->Pd0 Product Release

Caption: Desired catalytic cycle vs. catalyst inhibition and protodebromination.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the 4-aza nitrogen so problematic compared to other heterocycles?

The nitrogen at the 4-position of the azaindole core is a pyridine-type nitrogen. Its lone pair of electrons is located in an sp² hybrid orbital in the plane of the ring, making it readily available to coordinate with metal centers like palladium. This coordination is often strong enough to compete with the binding of other necessary reactants (like the phosphine ligand or the coupling partner), effectively sequestering the palladium in an inactive state.[2] This distinguishes it from a pyrrole-type nitrogen, where the lone pair is part of the aromatic π-system and less available for coordination.

FAQ 2: I am considering a Heck reaction. What specific challenges should I anticipate?

The Heck reaction couples the aryl bromide with an alkene.[20][21][22] With your substrate, the main challenges will be:

  • Catalyst System: Similar to other couplings, a robust palladium catalyst is needed. Phosphine-free systems (Jeffery conditions) or systems with bulky phosphine or N-heterocyclic carbene (NHC) ligands are often employed.[23]

  • Base Choice: An organic base like triethylamine (TEA) or a weaker inorganic base like K₂CO₃ is typically used.[20] You must still be mindful of potential ester hydrolysis.

  • Regioselectivity: With unsymmetrical alkenes, controlling the regioselectivity of the addition can be a challenge.

  • Dehalogenation: As with other palladium-catalyzed reactions, dehalogenation (protodebromination) can be a competing side reaction, especially under harsh conditions.[20]

FAQ 3: Is it possible to perform a Sonogashira coupling with this substrate?

Yes, a Sonogashira coupling to form a C(sp²)-C(sp) bond is feasible. This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine or diisopropylamine). The primary challenges will remain the same: potential catalyst inhibition by the 4-aza nitrogen and the need to select conditions mild enough to avoid ester hydrolysis. A copper-free Sonogashira protocol might also be worth exploring to simplify the system.

Experimental Protocols

Protocol 1: Recommended Starting Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition:

    • In a glovebox or under a positive flow of argon, add the XPhos Pd G3 precatalyst (0.03 equiv., 3 mol%).

  • Inert Atmosphere:

    • Seal the vial with a PTFE-lined cap. Connect the vial to a Schlenk line and evacuate and backfill with argon three times.

  • Solvent Addition:

    • Through the septum, add degassed 1,4-dioxane and degassed water to create a 10:1 solvent mixture (final concentration of the limiting reagent should be ~0.1 M).

  • Reaction:

    • Place the vial in a preheated oil bath or heating block at 100 °C.

    • Stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LCMS analysis of a small aliquot.

  • Work-up:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting by Ligand/Base Screening

If the initial protocol fails, a systematic screen of key parameters is the next logical step.[11]

  • Setup: Arrange an array of reaction vials (e.g., in a 24-well plate or individual vials).

  • Reagent Dispensing: To each vial, add the bromo-azaindole (1.0 equiv.) and the boronic acid (1.5 equiv.).

  • Variable Addition:

    • Vials 1-4 (Base Screen): Add the same catalyst (e.g., XPhos Pd G3, 3 mol%). To each vial, add a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF), each at 3.0 equivalents.

    • Vials 5-8 (Ligand Screen): Add the same base (e.g., K₃PO₄, 3.0 equiv.) and palladium source (e.g., Pd₂(dba)₃, 1.5 mol%). To each vial, add a different ligand (e.g., XPhos, SPhos, RuPhos, dppf), each at 3.3 mol%.

  • Procedure: Follow steps 3-6 from Protocol 1 for all vials. Analyze the outcome of each reaction by LCMS to determine the relative conversion to product and the formation of byproducts. This will quickly identify more promising conditions for a larger-scale reaction.

References

  • Benchchem.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Benchchem.
  • Benchchem. Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Wikipedia.
  • Organic-chemistry.org. Ester to Acid - Common Conditions.
  • ACS GCI Pharmaceutical Roundtable.
  • Beilstein Journals. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
  • ResearchGate. How can I solve my problem with Suzuki coupling?
  • National Institutes of Health.
  • Chemistry Steps.
  • Beilstein Journal of Organic Chemistry.
  • Royal Society of Chemistry.
  • Chemguide. hydrolysing esters.
  • Benchchem. troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters.
  • National Center for Biotechnology Information.
  • Chemistry LibreTexts. Heck Reaction.
  • American Chemical Society Publications.
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?
  • ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.

Sources

Technical Support Center: Purification of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester (IUPAC Name: Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate). This guide is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges and provide detailed, field-tested protocols to help you achieve high purity for this valuable synthetic intermediate.

Introduction

This compound is a key heterocyclic building block in drug discovery. The presence of the bromine atom at the 3-position allows for further functionalization via cross-coupling reactions, while the azaindole core is a prevalent scaffold in medicinal chemistry.[1] However, its synthesis can yield a range of impurities that complicate downstream applications. This guide provides a systematic approach to troubleshooting and executing its purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the purification of the target compound.

Q1: My crude product is a dark, oily, or tar-like substance. What are the first steps I should take before attempting a full purification?

A: An oily or discolored crude product often indicates the presence of residual high-boiling solvents (like DMF or DMSO), acidic or basic reagents, and polymeric byproducts.

  • Initial Workup: Start by dissolving the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by water, and finally a brine solution to aid in phase separation. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This simple acid-base extraction often removes a significant amount of colored impurities.

  • Trituration: If the product is expected to be a solid, you can attempt trituration. This involves stirring the crude oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can often induce crystallization or precipitation of the product, leaving impurities in the solvent.

Q2: What are the most likely impurities I need to separate from my target compound?

A: The impurity profile depends heavily on the synthetic route, but common side products include:

  • Starting Materials: Unreacted 5-methyl-4-azaindole-2-carboxylic acid ethyl ester.

  • De-brominated Species: The non-brominated analog, ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This can arise from incomplete bromination or reductive workup conditions.[2]

  • Hydrolyzed Product: 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid. This occurs if the ester is exposed to strong acidic or basic conditions, particularly with water present at elevated temperatures.[3][4]

  • Regioisomers: Depending on the brominating agent and conditions, bromination could potentially occur on other positions of the azaindole ring, although the 3-position is electronically favored for electrophilic substitution.[5]

Q3: My compound "oils out" instead of crystallizing during recrystallization. How can I fix this?

A: "Oiling out" happens when the solute separates from the solution as a liquid instead of a solid. This is common when the solution is cooled too quickly or when the solute's melting point is lower than the solvent's boiling point.[6]

  • Slower Cooling: Let the hot, saturated solution cool to room temperature slowly on the benchtop before moving it to an ice bath.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexanes) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the good solvent to clarify the solution, then allow it to cool slowly.[7]

  • Scratching & Seeding: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a pure crystal, adding a tiny "seed" crystal can induce crystallization.[6]

Q4: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or develop a chromatography method. What causes this and how can I prevent it?

A: Streaking is a common issue with nitrogen-containing heterocycles like azaindoles on standard silica gel.[8] The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor elution and tailing.

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Common choices include adding 0.5-1% triethylamine (Et₃N) or a 1-2% solution of 7N ammonia in methanol to your mobile phase.

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider using a different stationary phase like alumina (which is available in neutral or basic grades) or a C18-functionalized silica for reversed-phase chromatography.[8][9]

Section 2: Troubleshooting and In-Depth Purification Protocols

This section provides detailed experimental workflows and troubleshooting advice.

Impurity Profile Analysis

Before selecting a purification method, it is crucial to understand the nature of the impurities. A combination of TLC and ¹H NMR of the crude material can provide valuable insights.

Impurity NameStructurePolarity Relative to ProductKey Differentiator
Target Product Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate-Target Rf
De-brominated AnalogEthyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylateSlightly less polarAppears at a higher Rf on TLC; lacks the C3-H signal in NMR.
Hydrolyzed Acid3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acidSignificantly more polarStreaks badly or stays at the baseline on TLC; lacks ethyl ester signals in NMR.
Unreacted Starting Material5-methyl-4-azaindoleMore polarAppears at a lower Rf on TLC.

graph TD {
graph [layout=neato, overlap=false, splines=true, sep="+25,25", nodesep=0.6];
node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontcolor="#202124"];
edge [fontname="Helvetica", fontcolor="#5F6368"];
subgraph "Impurity Profile"
    A[/"Crude Product Mixture"/]
    B("

Target Molecule

Ethyl 3-bromo-5-methyl-4-azaindole-2-carboxylate") C(" De-brominated Analog

(Less Polar)") D(" Hydrolyzed Acid

(More Polar)") E(" Unreacted Starting Material

(More Polar)") end

A -- "Synthetic

Side Reactions" --> B; A -- "Incomplete Bromination" --> C; A -- "Ester Hydrolysis" --> D; A -- "Incomplete Reaction" --> E;

B[fillcolor="#E8F0FE", color="#4285F4"];
C[fillcolor="#FCE8E6", color="#EA4335"];
D[fillcolor="#FCE8E6", color="#EA4335"];
E[fillcolor="#FCE8E6", color="#EA4335"];
A[fillcolor="#F1F3F4", color="#5F6368"];

}graphy.

Step-by-Step Methodology
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile). A good solvent will dissolve the compound when hot but show poor solubility when cold. Also test solvent/anti-solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Toluene/Hexanes).
  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to a gentle boil with stirring. Add more hot solvent portion-wise until the solid is just completely dissolved.
  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration quickly to remove them. This prevents premature crystallization.
  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to rinse away any remaining soluble impurities.
  • Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting Recrystallization
Issue Probable Cause(s) Recommended Solution(s)
No Crystals Form Solution is not supersaturated; too much solvent was used. Gently heat the solution to evaporate some of the solvent. Alternatively, add an anti-solvent dropwise until turbidity persists, then warm to clarify and cool slowly.
"Oiling Out" Cooling too rapidly; compound is highly impure; inappropriate solvent choice. Re-heat the solution to dissolve the oil. Add more solvent to make the solution more dilute and allow it to cool much more slowly. Consider switching to a lower polarity solvent system.
Poor Recovery Compound has significant solubility in the cold solvent; premature crystallization during hot filtration. Ensure the solution is thoroughly cooled in an ice bath before filtering. For hot filtration, ensure the funnel and receiving flask are pre-heated.
Colored Crystals Colored impurities are co-crystallizing with the product. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb the product.

Protocol 2: Silica Gel Flash Column Chromatography

Chromatography is the method of choice for separating mixtures with closely related polarities or when recrystallization is ineffective.

graph G {
    graph [fontname="Helvetica"];
    node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"];
    edge [fontname="Helvetica", color="#5F6368"];

    A [label="1. Method Development (TLC)", fillcolor="#E8F0FE", color="#4285F4"];
    B [label="2. Column Packing", fillcolor="#F1F3F4"];
    C [label="3. Sample Loading", fillcolor="#F1F3F4"];
    D [label="4. Elution & Fraction Collection", fillcolor="#F1F3F4"];
    E [label="5. Analysis & Pooling", fillcolor="#F1F3F4"];
    F [label="6. Solvent Removal", fillcolor="#34A853", fontcolor="#FFFFFF"];
    G [label="Pure Product", shape=ellipse, style=filled, fillcolor="#FBBC05"];

    A -> B [label="  Select eluent\n  (Rf ~0.25)"];
    B -> C [label="  Wet or dry\n  packing"];
    C -> D [label="  Dry or wet\n  loading"];
    D -> E [label="  Analyze fractions\n  by TLC"];
    E -> F [label="  Combine pure\n  fractions"];
    F -> G;
}

Caption: General workflow for flash column chromatography purification.

  • Method Development (TLC):

    • Develop a solvent system (eluent) using TLC plates. The ideal system gives the target compound an Rf value of approximately 0.2-0.35 and shows good separation from all impurities.

    • Recommended Starting Systems:

      • Hexanes : Ethyl Acetate (e.g., starting from 9:1 and increasing polarity)

      • Dichloromethane : Methanol (e.g., starting from 99:1)

    • Crucial Tip: Add 0.5-1% triethylamine (Et₃N) to your eluent to prevent streaking. [8]

  • Column Preparation:

    • Select a column size appropriate for your sample amount (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel (~2-3 times the weight of your product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully load it onto the column. This method is less ideal as it can disturb the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution.

    • Collect fractions of a consistent volume.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.

References

  • BenchChem. (2025). Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. BenchChem.
  • Various Authors. (2019). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. Molecules.
  • Witty, M., et al. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]

  • Various Authors. (1953). 7-Azaindole. I. Synthesis and Conversion to 7-Azatryptophan and Other Derivatives. Journal of the American Chemical Society. [Link]

  • Google Patents. (1996). Synthesis of azaindoles.
  • Google Patents. (2018). Preparation method of 5-bromo-7-azaindole.
  • Ismail, N. I., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2015). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. SIELC. [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Patrick, M., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]

  • Various Authors. (2018). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI. [Link]

  • Tasleem, F., et al. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors via JAPP-Klingemann and Fischer Indole Cyclization Reactions. Indo American Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the 4-Azaindole Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold. As a privileged structure in medicinal chemistry, the strategic modification of 4-azaindole is critical for drug discovery programs.[1][2] This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of its functionalization.

PART 1: Frequently Asked Questions (FAQs) on 4-Azaindole Reactivity

This section addresses fundamental questions regarding the inherent reactivity and regioselectivity of the 4-azaindole core. Understanding these principles is the first step toward optimizing any reaction.

Q1: What are the most reactive positions on the 4-azaindole core for functionalization?

A1: The reactivity of the 4-azaindole ring is a tale of two fused heterocycles: the electron-rich pyrrole and the electron-deficient pyridine. This dichotomy dictates the site of attack for various reagents.

  • Electrophilic Attack: The positions on the pyrrole ring are far more susceptible to electrophilic attack. The general order of reactivity is C3 > C2 > N1 . The C3 position is the most nucleophilic and kinetically favored site.[3]

  • Nucleophilic Attack/Deprotonation: The N1-H is the most acidic proton, making it the primary site for deprotonation with a suitable base. For C-H functionalization, directed metalation strategies are often required to target specific positions.

  • Pyridine Ring (C5, C6, C7): Functionalizing the pyridine ring is significantly more challenging due to its electron-deficient nature. These positions typically require specialized strategies like metal-catalyzed C-H activation or starting with pre-functionalized materials.[1][3]

G start Start: Failed Suzuki Coupling check_reagents 1. Reagent Quality Check - Boronic acid/ester fresh? - Halide pure? - Base dry? start->check_reagents check_setup 2. Reaction Setup - Is the system truly anaerobic? (Proper degassing is critical) check_reagents->check_setup Reagents OK success Success! check_reagents->success Problem Found & Fixed screen_base 3. Screen Base - K₂CO₃, Cs₂CO₃ (common) - K₃PO₄ (often better) - Organic bases? check_setup->screen_base Setup OK check_setup->success Problem Found & Fixed screen_catalyst 4. Screen Catalyst/Ligand - Pd(PPh₃)₄ (classic) - PdCl₂(dppf) (robust) - Buchwald ligands (for difficult couplings)? screen_base->screen_catalyst No improvement screen_base->success Improved Yield screen_solvent 5. Screen Solvent - Dioxane/H₂O - Toluene/H₂O - DMF, MeCN/H₂O screen_catalyst->screen_solvent No improvement screen_catalyst->success Improved Yield screen_solvent->success Improved Yield fail Still Failing: Consider alternative coupling (e.g., Stille, Negishi) screen_solvent->fail No improvement

Caption: Troubleshooting workflow for Suzuki coupling.

Detailed Rationale:

  • Reagent Quality: Boronic acids can degrade over time (protodeborylation), especially if exposed to moisture. Pyridylboronic acids can be particularly troublesome. [4]Ensure your halide is pure, as impurities can poison the catalyst. [5]2. Degassing: Palladium(0) catalysts are highly sensitive to oxygen. [5]Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or using several freeze-pump-thaw cycles.

  • Base: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step. K₃PO₄ is often more effective than carbonates for heteroaromatic substrates. [2][6]The solubility of the base and its salts can also impact the reaction.

  • Catalyst/Ligand: The ligand choice is critical. While Pd(PPh₃)₄ is a workhorse, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, dppf) can accelerate the oxidative addition and reductive elimination steps, which can be sluggish for electron-deficient or hindered substrates. [5][7]5. Solvent: The solvent system must solubilize all components and facilitate the interaction between the organic and aqueous phases (if using an inorganic base). A common starting point is a 4:1 to 2:1 mixture of an organic solvent (like dioxane or toluene) and water. [4]

Troubleshooting a Buchwald-Hartwig Amination

Q: I'm attempting to couple an amine to a chloro-4-azaindole, but I'm seeing significant side products, including hydrodehalogenation (loss of the chlorine). What's going wrong?

A: This is a classic problem in Buchwald-Hartwig aminations, often pointing to an imbalance in the rates of the catalytic cycle steps.

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (L)₂Pd(Ar)(X) pd0->oa_complex label_oa Oxidative Addition (Ar-X) amide_complex Amide Complex (L)Pd(Ar)(NR₂) oa_complex->amide_complex label_assoc Amine Association + Deprotonation product Ar-NR₂ amide_complex->product side_product Side Reaction: β-Hydride Elimination (Hydrodehalogenation) amide_complex->side_product label_re Reductive Elimination (C-N Bond Forms) product->pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Steps:

  • The Halide: Aryl chlorides are significantly less reactive than bromides or iodides in the oxidative addition step. [8]This slow step can allow side reactions to occur.

    • Solution: Use a more active catalyst system. Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are specifically designed to promote the challenging oxidative addition of aryl chlorides. [9]Increasing the temperature may also be necessary.

  • The Base: Strong, sterically hindered bases like NaOtBu or KOtBu are commonly used, but they can be problematic. If deprotonation of the amine is slow, the base can promote side reactions. Some protecting groups are also sensitive to strong bases at high temperatures. [9][8] * Solution: Screen weaker bases like K₂CO₃ or Cs₂CO₃. While this may slow the reaction, it can improve the overall outcome by suppressing side pathways. For substrates with base-sensitive functional groups, using a milder base is critical. [9]3. The Amine: Highly hindered amines or very weakly nucleophilic amines (like some heterocycles) can be difficult coupling partners. Ammonia itself is notoriously challenging due to its tight binding to palladium. [10] * Solution: For ammonia, use an "ammonia equivalent" like benzophenone imine, followed by hydrolysis. [10]For other challenging amines, a thorough screening of ligands is often the only solution, as subtle steric and electronic effects dictate success. [9]

PART 3: Key Experimental Protocols

The following protocols provide a validated starting point for common transformations. Always perform reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Selective N1-Boc Protection of 4-Azaindole

[3] This protocol protects the N1 position, preventing it from interfering in subsequent reactions and enabling strategies like directed ortho-metalation.

  • Preparation: Dissolve 4-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) in a round-bottom flask under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Gas evolution (H₂). Stir the resulting suspension at 0 °C for 30 minutes.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), dissolved in a small amount of THF, to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford N1-Boc-4-azaindole. [3]

Protocol 2: Regioselective C3-Bromination of 4-Azaindole

[3] This protocol achieves high selectivity for the electronically favored C3 position using a mild brominating agent.

  • Preparation: To a solution of 4-azaindole (1.0 eq) in anhydrous acetonitrile (0.2 M), add copper(II) bromide (CuBr₂, 1.1 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC or LC-MS, watching for the disappearance of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the residue directly by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 3-bromo-4-azaindole. [3]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

[2][4] This protocol provides a robust starting point for coupling an arylboronic acid with a halo-4-azaindole derivative.

  • Preparation: To a reaction vessel, add the halo-4-azaindole (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio, 0.1 M). Bubble the inert gas through the solution for another 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%)) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

  • Benchchem. (2025). Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine). Benchchem.
  • ResearchGate. (n.d.). Optimisation of the reaction conditions for the synthesis of 4aa. ResearchGate. Available at: [Link]

  • Various Authors. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Authorea. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: [Link]

  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

  • Frontiers. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Creative Biolabs. (n.d.). Reaction Condition Optimization. Creative Biolabs. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Wiley Online Library. (n.d.). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. Wiley Online Library. Available at: [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • ChemRxiv. (2025). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available at: [Link]

  • PubMed. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. PubMed. Available at: [Link]

  • Semantic Scholar. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Semantic Scholar. Available at: [Link]

  • PubMed. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]

  • MDPI. (n.d.). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes. Chemical Communications. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ensure the highest purity of the final product. While a specific, detailed protocol for this exact molecule is not widely published, this guide is built upon the well-established principles of the Fischer indole synthesis, a common route for preparing azaindole scaffolds.

Introduction to the Synthesis and its Challenges

The synthesis of this compound (a 1H-pyrrolo[3,2-b]pyridine derivative) typically proceeds via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, formed from the condensation of a substituted pyridylhydrazine with an α-ketoester.

The primary challenge in the synthesis of 4-azaindoles lies in the electron-deficient nature of the pyridine ring, which can hinder the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis. This can lead to lower yields and the formation of various impurities. The presence of both a methyl group (electron-donating) and a bromine atom on the final product, along with the ester functionality, introduces further complexity in terms of potential side reactions and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most likely synthetic pathway is a Fischer indole synthesis. This would involve the reaction of (5-bromo-3-methylpyridin-4-yl)hydrazine with ethyl pyruvate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization.

Q2: I am observing a very low yield of the desired product. What could be the reason?

A2: Low yields in the Fischer indole synthesis of 4-azaindoles are common. The primary reason is often the electron-deficient pyridine ring, which disfavors the key cyclization step. Other factors could include:

  • Inappropriate acid catalyst: The choice and concentration of the acid are critical. Stronger acids may be needed to promote cyclization, but can also lead to degradation.

  • Reaction temperature: The optimal temperature is crucial. Too low, and the reaction may not proceed; too high, and decomposition or side reactions can occur.

  • Purity of starting materials: Impurities in the pyridylhydrazine or ethyl pyruvate can significantly impact the reaction outcome.

Q3: My final product is showing multiple spots on TLC/peaks in HPLC. What are the likely impurities?

A3: Common impurities can include:

  • Unreacted starting materials: (5-bromo-3-methylpyridin-4-yl)hydrazine and ethyl pyruvate.

  • Hydrazone intermediate: The reaction may not have gone to completion.

  • Regioisomers: If the starting hydrazine has other potential cyclization sites, regioisomeric azaindole products could form.

  • Products of N-N bond cleavage: A known side reaction in the Fischer indole synthesis, which can lead to various byproducts.[2]

  • Hydrolyzed ester: The carboxylic acid analog of the final product if water is present during the reaction or workup.

  • Decarboxylated product: Loss of the ethyl carboxylate group under harsh acidic conditions.

Q4: How can I best purify the final product?

A4: Column chromatography on silica gel is the most common method for purifying azaindole derivatives. A gradient elution system, for example, with ethyl acetate and hexanes, is often effective. Recrystallization from a suitable solvent system can also be employed to obtain highly pure material.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Ineffective acid catalyst. 2. Reaction temperature is too low. 3. Poor quality of starting materials.1. Screen different acid catalysts (e.g., polyphosphoric acid, Eaton's reagent, sulfuric acid, or Lewis acids like ZnCl₂). 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Ensure the purity of the hydrazine and keto-ester starting materials.
Formation of a dark, tarry reaction mixture 1. Acid concentration is too high. 2. Reaction temperature is too high. 3. Extended reaction time.1. Reduce the concentration of the acid catalyst. 2. Lower the reaction temperature. 3. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
Presence of multiple product spots on TLC 1. Incomplete reaction (starting materials and intermediate present). 2. Formation of regioisomers. 3. Side reactions leading to byproducts.1. Increase reaction time or temperature cautiously. 2. Optimize reaction conditions (acid catalyst, temperature) to favor the desired isomer. Careful characterization (e.g., 2D NMR) is needed to identify the isomers. 3. Use milder reaction conditions if possible.
Product is an insoluble solid that is difficult to purify 1. The product may be precipitating out of the reaction mixture. 2. The product may be the free carboxylic acid due to ester hydrolysis.1. Try a different solvent for the reaction and workup. 2. Check the pH of the workup. If acidic, neutralize carefully. Confirm the structure by IR (C=O stretch) and NMR.

Experimental Protocols

General Protocol for the Synthesis of this compound (Fischer Indole Synthesis)

Disclaimer: This is a generalized procedure based on the principles of the Fischer indole synthesis and should be optimized for the specific substrates.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (5-bromo-3-methylpyridin-4-yl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

    • Add ethyl pyruvate (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Cyclization:

    • To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, or a solution of sulfuric acid in ethanol) cautiously.

    • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Workup and Purification:

    • Carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide solution).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol for Impurity Analysis by HPLC-MS
  • Column: A C18 reverse-phase column is generally suitable.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for MS compatibility) is a good starting point.

  • Detection: UV detection at a wavelength where the azaindole core absorbs (e.g., 254 nm and 280 nm) and mass spectrometry (electrospray ionization in positive mode) for mass identification of impurities.

Visualization of Synthetic Pathway and Impurity Formation

Synthesis_and_Impurities Hydrazine (5-bromo-3-methylpyridin-4-yl)hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Ketoester Ethyl Pyruvate Ketoester->Hydrazone Condensation Product This compound Hydrazone->Product Acid-catalyzed Cyclization Unreacted_Hydrazine Unreacted Hydrazine Hydrazone->Unreacted_Hydrazine Incomplete Reaction Unreacted_Ketoester Unreacted Ketoester Hydrazone->Unreacted_Ketoester Incomplete Reaction NN_Cleavage N-N Bond Cleavage Products Hydrazone->NN_Cleavage Side Reaction Regioisomer Regioisomeric Azaindole Hydrazone->Regioisomer Alternative Cyclization Hydrolyzed_Ester Carboxylic Acid Impurity Product->Hydrolyzed_Ester Hydrolysis

Caption: Synthetic pathway and potential impurity formation.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impure Product Check_TLC Analyze reaction mixture by TLC/HPLC Start->Check_TLC Multiple_Spots Multiple Spots/Peaks Observed? Check_TLC->Multiple_Spots Starting_Materials_Present Starting Materials Present? Multiple_Spots->Starting_Materials_Present Yes Tarry_Mixture Is the mixture tarry? Multiple_Spots->Tarry_Mixture No Optimize_Conditions Optimize Reaction Conditions: - Increase temperature/time - Change acid catalyst Starting_Materials_Present->Optimize_Conditions Yes Purification Purify by Column Chromatography Starting_Materials_Present->Purification No Optimize_Conditions->Check_TLC Characterize_Impurities Characterize Impurities by MS, NMR Tarry_Mixture->Characterize_Impurities No Milder_Conditions Use Milder Conditions: - Lower temperature - Less concentrated acid Tarry_Mixture->Milder_Conditions Yes Milder_Conditions->Check_TLC

Caption: A logical approach to troubleshooting the synthesis.

References

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-652. (A comprehensive review of the Fischer indole synthesis)
  • Wikipedia. Fischer indole synthesis. [Link]

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106(7), 2875–2911. (Provides an overview of various indole synthesis methods, including the Fischer synthesis)
  • Jeanty, M.; Blu, J.; Suzenet, F.; Guillaumet, G. Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Org. Lett.2009, 11(22), 5142–5145. (Demonstrates the application of the Fischer indole synthesis to azaindoles)

Sources

Technical Support Center: Navigating the Challenges in Regioselective Synthesis of Substituted Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the regioselective synthesis of substituted azaindoles. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and expert insights to overcome common hurdles in your synthetic endeavors. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only solve immediate experimental issues but also to build a foundational understanding of the underlying chemical principles governing these complex reactions.

The synthesis of azaindoles, critical scaffolds in medicinal chemistry, is often complicated by the electronic nature of the pyridine ring, which can lead to challenges in controlling regioselectivity.[1][2] This guide will address these challenges in a practical, question-and-answer format, providing you with actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yields in Azaindole Ring Formation

Question: My classical indole synthesis (e.g., Fischer, Bartoli) is giving very low yields when applied to azaindole synthesis. What are the likely causes and how can I improve the outcome?

Root Cause Analysis:

The primary reason for low yields in traditional indole syntheses adapted for azaindoles is the electron-deficient nature of the pyridine ring.[1][3] This electron deficiency can impede key steps that are facile in the synthesis of electron-rich indoles. For example, in the Fischer indole synthesis, the crucial[1][1]-sigmatropic rearrangement can be disfavored.

Troubleshooting Workflow:

start Low Yield in Azaindole Synthesis q1 Which synthetic route are you using? start->q1 fischer Fischer Indole Synthesis q1->fischer Fischer bartoli Bartoli Reaction q1->bartoli Bartoli other Other Classical Methods q1->other Other fischer_sol Consider starting material with electron-donating groups. Optimize acid catalyst and temperature. fischer->fischer_sol bartoli_sol Ensure excess high-quality Grignard reagent. Strict temperature control is critical. Consider a two-step process with hydrogenolysis. bartoli->bartoli_sol other_sol Explore modern palladium-catalyzed cross-coupling reactions. other->other_sol

Caption: Troubleshooting workflow for low yields in azaindole synthesis.

Detailed Solutions:

  • For Fischer Indole Synthesis:

    • Substrate Choice: This method is more effective for 4- and 6-azaindoles when the starting pyridylhydrazines possess an electron-donating group.[3]

    • Reaction Conditions: Avoid harsh conditions that can lead to degradation. Systematically screen acid catalysts and temperatures to find the optimal balance for your specific substrate.[4]

  • For Bartoli Reaction:

    • Reagent Quality and Stoichiometry: Use of an excess (typically 3-4 equivalents) of a high-quality vinyl Grignard reagent is crucial.[3]

    • Temperature Control: Maintain strict temperature control, often starting at very low temperatures (-78 °C) and slowly warming to -20 °C.[3]

    • Two-Step Approach: A two-step procedure involving the Bartoli reaction followed by a raised-pressure hydrogenolysis has been demonstrated to significantly improve overall yields for certain substrates.[3]

  • Alternative Modern Methods:

    • Consider employing palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki, or Heck couplings.[1][2] These methods often offer milder reaction conditions and greater functional group tolerance. A cascade C–N cross-coupling/Heck reaction has been developed for the synthesis of all four azaindole isomers.[5][6]

Issue 2: Poor Regioselectivity in Direct C-H Functionalization

Question: I am attempting a direct C-H functionalization on the azaindole core, but I'm getting a mixture of isomers. How can I control the regioselectivity?

Root Cause Analysis:

The azaindole scaffold presents multiple C-H bonds with varying reactivity. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > N1.[7] Functionalizing the pyridine ring (C4, C5, C6, C7) is more challenging and often requires specific strategies to overcome the inherent reactivity of the pyrrole moiety.[7][8]

Strategies for Regiocontrol:

cluster_pyrrole Pyrrole Ring Functionalization cluster_pyridine Pyridine Ring Functionalization azaindole Azaindole Core C3 C3 Position (Most Nucleophilic) azaindole->C3 Electrophilic Substitution C2 C2 Position azaindole->C2 Directed Ortho- Metalation (DoM) N1 N1 Position azaindole->N1 Alkylation/ Acylation C4_C7 C4-C7 Positions (Challenging) azaindole->C4_C7 Metal-Catalyzed C-H Activation or Pre-functionalization

Caption: Strategies for regioselective functionalization of the azaindole core.

Detailed Solutions:

  • Targeting the C3 Position: The C3 position is the most nucleophilic carbon and is readily functionalized by various electrophilic substitution reactions like halogenation (e.g., with NBS or CuBr2), Vilsmeier-Haack formylation, and Mannich reactions.[7][9]

  • Targeting the C2 Position: Selective functionalization at C2 typically requires overcoming the inherent preference for C3 attack. A powerful strategy is Directed ortho-Metalation (DoM) .[7]

    • Protocol:

      • Protect the N1 nitrogen with a directing group (e.g., Boc, pivaloyl, carbamoyl).[7]

      • Use a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the C2 position. The choice of base can be critical for selectivity.[7][10]

      • Quench the resulting C2-lithiated species with a suitable electrophile.

  • Targeting the Pyridine Ring (C4-C7):

    • Protecting Group Strategy: Protecting the N1 position with an electron-withdrawing group (e.g., sulfonyl) can deactivate the pyrrole ring towards electrophilic attack, thereby enabling functionalization on the pyridine ring.[7][11]

    • Metal-Catalyzed C-H Activation: This is a modern and powerful approach. However, challenges such as regioselectivity, low reactivity of C-H bonds, and chemoselectivity need to be addressed.[1][2] Rhodium and Palladium catalysts have been used for C-H functionalization of azaindoles.[1]

    • N-Oxide Strategy: The formation of an azaindole N-oxide can activate the pyridine ring for nucleophilic attack or direct C-H functionalization.[1][12] For instance, protecting the pyridyl nitrogen as an N-oxide has been shown to improve yields and regioselectivity in some cases.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the N-H of the azaindole pyrrole ring?

The choice of protecting group is highly dependent on the subsequent reaction conditions.[13]

Protecting GroupIntroductionRemoval ConditionsKey Considerations
Boc (tert-butoxycarbonyl)Boc₂O, DMAPAcidic conditions (e.g., TFA, HCl)Good for preventing N1 reactivity during electrophilic substitutions. Can sometimes be cleaved under basic conditions.[7][13]
Sulfonyl (e.g., Ts, Bs)TsCl or BsCl, baseReductive (e.g., Mg/MeOH) or harsh basic/acidic conditionsElectron-withdrawing, deactivates the pyrrole ring. Useful for directing metalation.[7][13]
SEM (2-(trimethylsilyl)ethoxymethyl)SEMCl, baseFluoride source (e.g., TBAF) or acidic conditionsCan act as a dual protecting-activating group, facilitating nucleophilic aromatic substitution on the pyridine ring.[14]
Alkyl (e.g., Benzyl)Benzyl bromide, baseHydrogenolysis (Pd/C, H₂)Increases electron density of the ring system.[13]

Q2: How can I selectively synthesize a 4-substituted vs. a 7-substituted azaindole?

The synthesis of specific azaindole isomers often relies on the choice of starting materials and the synthetic route.

  • For 4-Azaindoles: The Bartoli and Batcho-Leimgruber syntheses are often effective.[3][15] Palladium-catalyzed C-N and C-O coupling reactions on halo-substituted 7-azaindoles can also be used to introduce substituents at the 4-position.[16]

  • For 7-Azaindoles: The Madelung synthesis is a classical route.[15] Modern methods often involve the functionalization of pre-formed 7-azaindole scaffolds or cyclization of appropriately substituted pyridines.[17][18] For example, a two-step procedure starting from 2-amino-3-iodopyridine is a practical route to 2-substituted 7-azaindoles.[17]

Q3: My palladium-catalyzed cross-coupling reaction is not working. What should I check?

Several factors are critical for the success of palladium-catalyzed cross-coupling reactions on azaindole substrates.[19]

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligand (e.g., SPhos, XPhos) is crucial and often needs to be screened for optimal performance.[19]

  • Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃, LiHMDS) can significantly influence the reaction outcome and may be substrate-dependent.[19]

  • Solvent and Temperature: Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. The optimal temperature can vary, and microwave irradiation can sometimes be beneficial.[19]

  • Degassing: Palladium catalysts are sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed.[19]

  • Substrate Purity: Impurities in the starting materials can poison the catalyst.[19]

Experimental Protocols

Protocol 1: General Procedure for N1-Boc Protection of 4-Azaindole[7]
  • Dissolve 4-azaindole in a suitable solvent (e.g., THF or DCM) under an inert atmosphere (N₂ or Ar).

  • Add di-tert-butyl dicarbonate (Boc₂O, typically 1.1-1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature for 12-24 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N1-Boc-4-azaindole.

Protocol 2: Two-Step Synthesis of 7-Methyl-4-azaindole[3]

Step 1: Bartoli Reaction

  • Dissolve 2-chloro-5-nitro-4-methylpyridine in dry THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add an excess of vinylmagnesium bromide (1.0 M in THF, ~3-4 equivalents) dropwise, maintaining the low temperature.

  • Allow the reaction mixture to stir and warm to -20 °C over 8 hours.

  • Quench the reaction by adding 20% aqueous NH₄Cl.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography to yield the chlorinated azaindole intermediate.

Step 2: Hydrogenolysis

  • Dissolve the chlorinated azaindole intermediate from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a palladium catalyst (e.g., Pd/C).

  • Place the mixture in a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas.

  • Heat and stir the reaction until the starting material is consumed (monitor by TLC or LCMS).

  • Cool the reaction, carefully vent the hydrogen, and filter off the catalyst.

  • Concentrate the filtrate to yield 7-methyl-4-azaindole.

References

  • Technical Support Center: Improving Yield in 4-Azaindole Synthesis - Benchchem.
  • Overcoming challenges in the functionalization of 1-Acetyl-7-azaindole - Benchchem.
  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available from: [Link]

  • Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673.
  • Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine) - Benchchem.
  • Organic Chemistry Portal. Azaindole synthesis.
  • Santos, A. S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253. Available from: [Link]

  • Huisman, M., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(23), 6180-6183. Available from: [Link]

  • El-Faham, A., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(18), 4233. Available from: [Link]

  • Lee, S., et al. (2024). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science, 15(1), 123-130. Available from: [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025). Synfacts, 21(08), 0831.
  • General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. ResearchGate. Available from: [Link]

  • Regioselective synthesis of C2‐substituted 7‐azaindoles. ResearchGate. Available from: [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available from: [Link]

  • Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. Available from: [Link]

  • Yamada, K., Mishima, N., Saito, K., & Nishi, T. (2021). Synthesis and Applications of 3-Bromo-2-hydroxy-1-tosylazaindolines. Tetrahedron, 97, 132404.
  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab.
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. Available from: [Link]

  • Preparation method for 4-substituted-7-azaindole. Google Patents.
  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021). Catalysts, 11(9), 1098. Available from: [Link]

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.

Sources

Navigating the Labyrinth of Azaindole Synthesis Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the multifaceted challenges of scaling up azaindole synthesis. As a core scaffold in numerous pharmaceutical agents, the transition of azaindole synthesis from the bench to production scale is a critical yet often arduous journey.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to navigate the complexities of this process. Here, we move beyond theoretical protocols to address the practical hurdles encountered during scale-up, ensuring scientific integrity and fostering a self-validating experimental approach.

Frequently Asked Questions (FAQs)

Q1: Why do my yields decrease significantly when I move from a gram-scale to a kilogram-scale synthesis?

This is a common issue rooted in changes in mass and heat transfer. On a small scale, heating and cooling are rapid and uniform. In a large reactor, temperature gradients can form, leading to the formation of byproducts. Furthermore, mixing efficiency decreases, which can be detrimental for heterogeneous reactions or reactions requiring precise control of reagent addition.

Q2: My trusted purification method of column chromatography is no longer viable at scale. What are my options?

Column chromatography is generally not economically or practically feasible for large-scale production.[3] The primary alternatives are crystallization, distillation, and extraction. Developing a robust crystallization procedure is often the most effective method for achieving high purity on a large scale. This may involve extensive solvent screening and optimization of cooling profiles.

Q3: Are there specific safety concerns I should be aware of when scaling up azaindole synthesis?

Absolutely. Many azaindole syntheses involve energetic intermediates or reagents. For instance, reactions involving nitration steps or the use of azides require careful thermal hazard assessment.[3] Exothermic reactions that are easily controlled in a lab flask can become dangerous in a large reactor if not properly understood and managed. A thorough process safety review is crucial before any scale-up.

Q4: How do I manage catalyst removal at a large scale, especially with palladium-based catalysts?

Residual palladium is a major concern in pharmaceutical intermediates. While filtration through celite might suffice at the lab scale, more robust methods are needed for large-scale production. These include the use of scavenger resins, activated carbon treatment, or designing the process to facilitate catalyst precipitation and filtration. The choice of method will depend on the specific catalyst and the nature of the product.

Troubleshooting Guide

This section delves into specific problems you may encounter during the scale-up of azaindole synthesis, offering probable causes and actionable solutions.

Problem 1: Inconsistent reaction completion and increased byproduct formation in Sonogashira or Suzuki-Miyaura couplings.

Probable Cause: Inefficient mixing and mass transfer in the larger reactor, leading to localized "hot spots" or areas of low reagent concentration. The electron-deficient nature of some pyridine-based starting materials can make them less reactive, exacerbating these issues.[4]

Solutions:

  • Mechanical Agitation Study: The type of agitator, its speed (RPM), and the vessel geometry are critical. A switch from a magnetic stir bar to an overhead stirrer with a specifically designed impeller (e.g., pitched-blade turbine) is necessary. For heterogeneous mixtures, the goal is to ensure good solid suspension.

  • Controlled Reagent Addition: Instead of adding a reagent all at once, a slow, controlled addition via a syringe pump or dosing pump is recommended. This helps to manage exotherms and maintain a consistent concentration of the limiting reagent.

  • Solvent Selection: A solvent system that provides good solubility for all reactants and the catalyst is crucial. In some cases, a biphasic system with a phase-transfer catalyst can be beneficial.

Experimental Protocol: Optimizing Agitation for a Heterogeneous Suzuki-Miyaura Coupling

  • Baseline Experiment: Run the reaction in the scaled-up reactor with the standard agitation speed used in the lab (e.g., 200 RPM). Monitor the reaction progress by HPLC, and analyze the impurity profile.

  • Agitation Speed Variation: Repeat the reaction at incrementally higher agitation speeds (e.g., 300 RPM, 400 RPM). Monitor for changes in reaction time and impurity profile. Be cautious of excessive speeds that could cause splashing or shear stress on the catalyst.

  • Impeller Design: If inconsistent results persist, consider changing the impeller design. A pitched-blade turbine is effective for general mixing, while a Rushton turbine is better for gas dispersion if applicable.

  • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.

Problem 2: Difficulty in removing palladium catalyst to acceptable levels (<10 ppm).

Probable Cause: The palladium catalyst may be in a colloidal form or strongly chelated to the azaindole product. The basic nitrogen of the pyridine ring can coordinate with the metal, making it difficult to remove.

Solutions:

  • Activated Carbon Treatment: After the reaction is complete, the mixture can be treated with activated carbon. The choice of carbon grade and the treatment conditions (temperature, time) need to be optimized.

  • Scavenger Resins: Thiol- or amine-functionalized silica or polymer resins can be very effective at scavenging residual palladium. The reaction mixture is typically passed through a column packed with the scavenger resin.

  • Post-reaction Ligand Addition: Adding a ligand with a high affinity for palladium, such as triphenylphosphine or a specific chelating agent, after the reaction can help to "leach" the palladium from the product.

Table 1: Comparison of Palladium Scavenging Methods

MethodAdvantagesDisadvantagesTypical Loading
Activated CarbonCost-effective, readily availableCan adsorb product, may require hot filtration5-10 wt% relative to product
Scavenger ResinsHigh efficiency, selectiveHigher cost, may require specific equipment10-20 equivalents relative to Pd
Ligand AdditionCan be done in the same reactorMay introduce new impurities10-50 equivalents relative to Pd
Problem 3: Product isolation via crystallization is giving low yield and/or inconsistent purity.

Probable Cause: The solvent system is not optimal for crystallization at scale. The cooling rate and seeding strategy have not been properly developed. The presence of impurities can inhibit crystal growth or co-precipitate with the product.

Solutions:

  • Solvent Screening: A systematic screening of anti-solvents and solvent/anti-solvent ratios is necessary. The goal is to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.

  • Controlled Cooling Profile: A linear cooling rate is often not optimal. A staged cooling profile with holds at certain temperatures can allow for better crystal growth and purity.

  • Seeding Strategy: Seeding the solution with a small amount of pure product at the appropriate temperature is crucial for controlling crystal size and morphology, and for ensuring consistent crystallization.

Diagram 1: Decision Tree for Crystallization Development

G start Low Yield/Purity in Crystallization solvent Is the product sufficiently soluble in the chosen solvent at high temperature? start->solvent impurity Are impurities co-precipitating? solvent->impurity Yes rescreen Perform solvent/anti-solvent screening. solvent->rescreen No cooling Is the cooling rate controlled? impurity->cooling No purify_before Consider an upstream purification step (e.g., carbon treatment, extraction). impurity->purify_before Yes seeding Is a seeding protocol in place? cooling->seeding Yes optimize_cooling Develop a staged cooling profile. cooling->optimize_cooling No develop_seeding Determine optimal seeding temperature and amount. seeding->develop_seeding No end Improved Crystallization Protocol seeding->end Yes rescreen->end purify_before->end optimize_cooling->end develop_seeding->end

Caption: A decision-making workflow for troubleshooting crystallization issues.

Problem 4: Runaway reaction or unexpected exotherm during scale-up.

Probable Cause: Many reactions in azaindole synthesis, such as nitrations or reactions involving strong bases, are highly exothermic. The surface area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.

Solutions:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and the adiabatic temperature rise. This data is essential for safe reactor design and operation.

  • Semi-batch Operation: Instead of adding all reagents at once (batch mode), add one of the reactive components slowly over time (semi-batch mode). This allows the cooling system to keep up with the heat being generated.

  • Dilution: Increasing the solvent volume can help to absorb the heat of reaction, but this comes at the cost of lower throughput.

Diagram 2: Heat Generation vs. Heat Removal at Different Scales

G cluster_0 Lab Scale (e.g., 1L) cluster_1 Production Scale (e.g., 1000L) lab_heat_gen Heat Generation (proportional to Volume) lab_heat_rem Heat Removal (proportional to Surface Area) lab_heat_gen->lab_heat_rem Easily Managed prod_heat_rem Heat Removal (proportional to Surface Area) prod_heat_gen Heat Generation (proportional to Volume) prod_heat_gen->prod_heat_rem Challenging to Balance

Caption: Illustrates the challenge of heat management at larger scales.

References

  • Azaindole synthesis . Organic Chemistry Portal. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions . MDPI. [Link]

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis . ResearchGate. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 . The Royal Society of Chemistry. [Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole . ACS Publications. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion . ACS Publications. [Link]

  • Scalable synthesis and properties of 7-methyl- 4-azaindole . ResearchGate. [Link]

  • Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles . ChemRxiv. [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of Azaindoles . ResearchGate. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile . RosDok. [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of novel kinase inhibitors, using "3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester" as a representative new chemical entity (NCE). In the absence of publicly available data for this specific compound, we will outline a comparative analysis against well-characterized inhibitors of kinases for which the 4-azaindole scaffold has shown inhibitory activity: c-Met, p21-activated kinase 1 (PAK1), and Transforming Growth Factor-beta Receptor I (TGF-β RI).

The azaindole core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the adenine fragment of ATP and interact with the hinge region of kinase active sites.[1] This structural motif has been successfully incorporated into numerous kinase inhibitors, modulating their potency, selectivity, and physicochemical properties.[1][2] This guide will equip researchers with the necessary protocols and conceptual understanding to position their NCEs within the broader landscape of kinase inhibitor discovery.

Comparative Kinase Inhibitor Profiles

A critical step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a panel of kinases. Below is a comparative table of established inhibitors for c-Met, PAK1, and TGF-β RI. The data for "this compound" is intentionally left blank, representing the experimental data a researcher would aim to generate.

Kinase TargetComparator InhibitorTypeIC50Reference(s)
c-Met CrizotinibATP-competitive11 nM (cell-based)[3]
CapmatinibATP-competitive1.7 nM[4]
SavolitinibATP-competitive5 nM[3]
This compound To be determined To be determined
PAK1 FRAX597ATP-competitive8 nM (biochemical)[5][6]
NVS-PAK1-1Allosteric5 nM (biochemical)[7]
IPA-3Non-ATP competitive2.5 µM (cell-free)[7]
This compound To be determined To be determined
TGF-β RI (ALK5) Galunisertib (LY2157299)ATP-competitive50 nM[8]
IN-1130ATP-competitive5.3 nM (Smad3 phosphorylation)[9]
SB-431542ATP-competitive94 nM (biochemical)[10]
This compound To be determined To be determined

Signaling Pathways and Points of Inhibition

Understanding the signaling context in which a kinase operates is crucial for interpreting cellular data. The following diagrams illustrate the canonical pathways for c-Met, PAK1, and TGF-β, highlighting the position of the kinase as a therapeutic target.

cMet_pathway HGF HGF cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: The c-Met signaling pathway, a key driver of cell proliferation and survival.[11][12][13]

PAK1_pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 (Serine/Threonine Kinase) Rac_Cdc42->PAK1 LIMK LIMK PAK1->LIMK RAF1_MEK_ERK RAF-1/MEK/ERK Pathway PAK1->RAF1_MEK_ERK Cofilin Cofilin LIMK->Cofilin Actin_Dynamics Actin Cytoskeleton Remodeling Cofilin->Actin_Dynamics Cell_Survival Cell Survival & Proliferation RAF1_MEK_ERK->Cell_Survival

Caption: The PAK1 signaling cascade, regulating cytoskeletal dynamics and cell survival.[14][15][16]

TGFbeta_pathway TGF_beta TGF-β Ligand TGFbRII TGF-β Receptor II TGF_beta->TGFbRII TGFbRI TGF-β Receptor I (ALK5) (Serine/Threonine Kinase) TGFbRII->TGFbRI SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription

Caption: The canonical TGF-β signaling pathway, mediated by SMAD proteins.[17][18][19]

Experimental Protocols

To generate the comparative data, a series of well-established biochemical and cellular assays should be performed. The following protocols provide a detailed, step-by-step methodology for these key experiments.

Biochemical Kinase Inhibition Assay: ADP-Glo™

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[1][20]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinase (e.g., c-Met, PAK1, or TGF-β RI)

  • Kinase-specific substrate and ATP

  • Test inhibitors (dissolved in DMSO)

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing kinase buffer, substrate, and ATP at a concentration close to the Km for the specific kinase.

    • Add the test inhibitor at various concentrations (typically a 10-point serial dilution). Include a no-inhibitor control (DMSO vehicle) and a no-kinase control.

    • Initiate the reaction by adding the recombinant kinase.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to convert the ADP produced to ATP.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Assay for Target Engagement: Western Blotting for Phosphorylated Proteins

This assay determines if the inhibitor can block the kinase's activity within a cellular context by measuring the phosphorylation of a downstream substrate.[21][22]

Materials:

  • Cancer cell line expressing the target kinase (e.g., a c-Met amplified cell line)

  • Cell culture medium and serum

  • Test inhibitors

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

    • If the kinase requires stimulation, add the appropriate ligand (e.g., HGF for c-Met) for a short period before lysis.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer supplemented with phosphatase and protease inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated protein and normalize to a loading control (e.g., total protein or a housekeeping protein like actin).

    • Determine the concentration of inhibitor that leads to a 50% reduction in the phosphorylation signal (IC50).

Cellular Assay for Phenotypic Effect: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity in response to an inhibitor.[2][23]

Materials:

  • Cancer cell line

  • Cell culture medium and serum

  • Test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor. Include a no-treatment control and a vehicle control.

    • Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Comparative Experimental Workflow

The following diagram outlines a logical workflow for the comparative evaluation of a novel kinase inhibitor.

experimental_workflow Start Novel Kinase Inhibitor (e.g., this compound) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine Biochemical IC50 and Kinase Selectivity Biochemical_Assay->Determine_IC50 Cellular_Target_Engagement Cellular Target Engagement Assay (e.g., Western Blot for Phospho-protein) Determine_IC50->Cellular_Target_Engagement Determine_Cellular_IC50 Determine Cellular IC50 Cellular_Target_Engagement->Determine_Cellular_IC50 Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT) Determine_Cellular_IC50->Cell_Viability_Assay Determine_GI50 Determine Growth Inhibition (GI50) Cell_Viability_Assay->Determine_GI50 Comparative_Analysis Comparative Analysis vs. Established Inhibitors Determine_GI50->Comparative_Analysis Conclusion Conclusion on Potency, Selectivity, and Cellular Efficacy Comparative_Analysis->Conclusion

Caption: A streamlined workflow for the comprehensive evaluation of a novel kinase inhibitor.

Conclusion

The journey of a novel kinase inhibitor from synthesis to a potential therapeutic candidate is paved with rigorous experimental evaluation. While specific data for "this compound" is not yet in the public domain, this guide provides a robust framework for its characterization. By employing standardized biochemical and cellular assays, researchers can benchmark their novel compounds against established inhibitors like Crizotinib, FRAX597, and Galunisertib. This comparative approach is essential for understanding the potency, selectivity, and cellular efficacy of new chemical entities, ultimately informing the strategic decisions that drive successful drug discovery programs.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • An overview of the c-MET signaling pathway. (2011). Therapeutic Advances in Medical Oncology, 3(1_suppl), S7–S19. [Link]

  • TGF beta signaling pathway. (n.d.). In Wikipedia. Retrieved from [Link]

  • The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration. (2015). The Journal of Physiology, 593(16), 3447–3463. [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]

  • TGF-β Signaling. (2018). Cold Spring Harbor Perspectives in Biology, 10(11), a022194. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. (2006, June 15). Clinical Cancer Research, 12(12), 3657–3660. [Link]

  • Signaling pathways of PAK1. The well-characterized upstream activators... (n.d.). ResearchGate. Retrieved from [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]

  • c-MET Protein. (n.d.). AbbVie Science. Retrieved from [Link]

  • Video: TGF - β Signaling Pathway. (2023, April 30). Journal of Visualized Experiments. Retrieved from [Link]

  • Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... (n.d.). ResearchGate. Retrieved from [Link]

  • TGF-beta Signaling Pathway. (n.d.). Sino Biological. Retrieved from [Link]

  • ADP Glo Protocol. (n.d.). Retrieved from [Link]

  • An overview of the c-MET signaling pathway. (2011). Therapeutic Advances in Medical Oncology, 3(1_suppl), S7–S19. [Link]

  • What are PAK1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • PAK Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]

  • Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. (2012, May 17). Clinical Cancer Research, 18(10), 2771–2779. [Link]

  • PAK IC 50 for Known Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values against c-Met kinase. a. (n.d.). ResearchGate. Retrieved from [Link]

  • Safety and Tolerability of c-MET Inhibitors in Cancer. (2017). Journal of Clinical Oncology, 35(26), 3071–3080. [Link]

  • Development and utility of a PAK1-selective degrader. (2022, May 13). bioRxiv. [Link]

  • Multiple kinases are coactivated in c-Met–resistant cells. A, IC50... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy. (2020, December 30). Cancers, 13(1), 125. [Link]

  • FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas. (2014). Molecular Cancer Therapeutics, 13(5), 1275–1284. [Link]

  • (PDF) FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas. (2025, August 6). ResearchGate. Retrieved from [Link]

  • A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers. (2004). Clinical Cancer Research, 10(14), 4789–4798. [Link]

  • FRAX597, a PAK1 inhibitor, synergistically reduces pancreatic cancer growth when combined with gemcitabine. (2016, January 16). BMC Cancer, 16, 37. [Link]

  • IC50. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

A Comparative Guide to Synthetic Routes for Substituted 4-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-azaindole scaffold, also known as 1H-pyrrolo[3,2-b]pyridine, is a cornerstone in modern medicinal chemistry. Its structural analogy to indole, coupled with the unique electronic properties imparted by the pyridine nitrogen, allows it to function as a bioisostere with potentially improved pharmacokinetic profiles.[1] This has led to its incorporation into a wide array of therapeutic agents, particularly kinase inhibitors. The strategic synthesis of substituted 4-azaindoles is therefore a critical endeavor in drug discovery. This guide provides an in-depth, comparative analysis of the principal synthetic strategies, offering insights into their mechanisms, scope, and practical application.

Classical Approaches: Enduring Strategies for Core Synthesis

While modern catalytic methods have expanded the synthetic arsenal, classical indole syntheses remain relevant and powerful tools for accessing the 4-azaindole core.

Fischer Indole Synthesis: A Time-Honored Method

The Fischer indole synthesis, a reaction dating back over a century, has been successfully adapted for the preparation of 4-azaindoles.[1] This acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone proceeds through a key[2][2]-sigmatropic rearrangement.[1] Although historically considered challenging for electron-deficient pyridine systems, recent studies have demonstrated its efficiency, especially when the pyridylhydrazine possesses an electron-donating group.[1][2][3][4][5]

Mechanism and Key Considerations: The reaction initiates with the formation of a pyridylhydrazone, which then tautomerizes to an enamine. This intermediate undergoes a thermal[2][2]-sigmatropic rearrangement, followed by cyclization and aromatization with the elimination of ammonia to furnish the 4-azaindole ring system.[1] The choice of acid catalyst and reaction conditions is crucial for optimal yields.

Experimental Protocol: Synthesis of 5-Methoxy-2-propyl-4-azaindole [1]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

  • Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Comparative Data for Fischer Indole Synthesis:

Starting HydrazineCarbonyl CompoundAcid CatalystProductYield (%)
6-Methoxypyrid-3-ylhydrazineValeraldehydeH₂SO₄ (4 wt% aq.)5-Methoxy-2-propyl-4-azaindole80[1]
5-(Methylsulfanyl)pyrid-3-ylhydrazineValeraldehydeNot specified5-Methylsulfanyl-2-propyl-4-azaindole57[4]
Bartoli Indole Synthesis: A Direct Route to Substituted Scaffolds

The Bartoli indole synthesis offers a direct and efficient pathway to 4- and 6-azaindoles from the corresponding nitropyridines.[6][7] This method involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[8][9] A key advantage is its ability to construct the indole nucleus in a single step, often with good regioselectivity. The presence of a sterically bulky substituent ortho to the nitro group generally leads to higher yields.[8][10]

Mechanism and Key Considerations: The reaction is initiated by the addition of the Grignard reagent to the nitro group, forming a nitroso intermediate. A second equivalent of the Grignard reagent adds to the nitroso species, setting the stage for a[2][2]-sigmatropic rearrangement. The resulting intermediate then cyclizes and aromatizes to the indole. Three equivalents of the Grignard reagent are typically required.[8][9]

Experimental Protocol: Synthesis of 7-Chloro-6-azaindole [6]

  • Reaction Setup: Prepare a solution of 2-chloro-3-nitropyridine (1 equivalent) in dry THF under a nitrogen atmosphere and cool to -78 °C.

  • Grignard Addition: Add vinylmagnesium bromide (3 equivalents, 1.0 M in THF) dropwise to the stirred solution.

  • Reaction: Stir the mixture at -20 °C for 8 hours.

  • Quenching: Quench the reaction by the slow addition of 20% aqueous NH₄Cl.

  • Extraction: Extract the aqueous phase with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Comparative Data for Bartoli Synthesis of Azaindoles:

Starting NitropyridineProductYield (%)
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20[6]
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35[6]
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33[6]

Modern Palladium-Catalyzed Methodologies: Versatility and Efficiency

Palladium-catalyzed cross-coupling reactions have become indispensable for the synthesis of complex heterocyclic systems, including 4-azaindoles.[11] These methods offer high efficiency, broad functional group tolerance, and precise regiocontrol.

Sonogashira Coupling Followed by Cyclization

The Sonogashira coupling of a terminal alkyne with an amino-halopyridine, followed by an intramolecular cyclization, is a powerful strategy for constructing the 4-azaindole core.[12][13] This approach allows for the introduction of diverse substituents at the 2- and 3-positions of the azaindole ring. The cyclization step can be mediated by a base or a copper catalyst.[12]

Mechanism and Key Considerations: The Sonogashira reaction involves a palladium-catalyzed coupling between a terminal alkyne and an aryl or vinyl halide.[14] The subsequent cyclization of the resulting alkynyl aminopyridine proceeds via an intramolecular nucleophilic attack of the amino group onto the alkyne, often facilitated by a base or a transition metal.

Workflow for Sonogashira Coupling and Cyclization:

G Sonogashira Coupling and Cyclization for 4-Azaindole Synthesis Start Amino-halopyridine + Terminal Alkyne Coupling Sonogashira Coupling (Pd catalyst, CuI, Base) Start->Coupling Intermediate Alkynyl Aminopyridine Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization (Base or Cu catalyst) Intermediate->Cyclization Product Substituted 4-Azaindole Cyclization->Product

Caption: A general workflow for the synthesis of 4-azaindoles via Sonogashira coupling and subsequent cyclization.

Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis [11]

  • Reaction Setup: In a reaction vessel, combine the halogenated aminopyridine (1 equivalent), the coupling partner (e.g., alkyne, 1.1 equivalents), and a suitable base (e.g., K₂CO₃, 2 equivalents) in a degassed solvent (e.g., DMF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, a co-catalyst (e.g., CuI).

  • Heating: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction, add water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by flash column chromatography.

Cascade C-N Cross-Coupling/Heck Reactions

A highly efficient one-pot method involves a palladium-catalyzed cascade C-N cross-coupling/Heck reaction. This approach directly assembles the bicyclic 4-azaindole core with the simultaneous introduction of a substituent at the 2-position.[11] The cyclization of 2,3-dihalopyridines with imines provides a convenient and regioselective route to 4- and 7-azaindoles.[15][16]

Logical Relationship of Synthetic Strategies:

G Relationship of 4-Azaindole Synthetic Strategies cluster_classical Classical Methods cluster_modern Modern Catalytic Methods 4-Azaindole Core 4-Azaindole Core Fischer Synthesis Fischer Synthesis Fischer Synthesis->4-Azaindole Core [3,3]-Sigmatropic Rearrangement Bartoli Synthesis Bartoli Synthesis Bartoli Synthesis->4-Azaindole Core Grignard Addition & Cyclization Sonogashira Coupling Sonogashira Coupling Sonogashira Coupling->4-Azaindole Core C-C Coupling & Cyclization Cascade Reactions Cascade Reactions Cascade Reactions->4-Azaindole Core One-Pot C-N/C-C Coupling Larock Annulation Larock Annulation Larock Annulation->4-Azaindole Core Pd-catalyzed Heteroannulation

Caption: Interrelation of major synthetic routes to the 4-azaindole scaffold.

Other Notable Synthetic Approaches

Several other named reactions have been successfully applied to the synthesis of azaindoles, each with its own advantages and specific applications.

  • Leimgruber-Batcho Indole Synthesis: This two-step process, starting from an o-nitrotoluene, involves the formation of an enamine followed by reductive cyclization.[17][18] It is a popular alternative to the Fischer synthesis due to the commercial availability of many starting materials and high yields under mild conditions.[17]

  • Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne is highly versatile for producing various substituted indoles and has been extended to azaindole synthesis.[19][20][21]

  • Hemetsberger Indole Synthesis: This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[22][23] While yields can be high, the instability of the starting material can be a limitation.[22]

Conclusion: A Strategic Choice for Drug Discovery

The synthesis of substituted 4-azaindoles is a dynamic field with a rich history and a vibrant present. While classical methods like the Fischer and Bartoli syntheses provide robust and direct access to the core scaffold, modern palladium-catalyzed reactions have revolutionized the field by offering unparalleled versatility, efficiency, and functional group tolerance. The choice of synthetic route is a strategic decision that depends on the desired substitution pattern, the availability of starting materials, and the overall goals of the research program. A thorough understanding of the mechanistic nuances and practical considerations of each method is paramount for the successful design and synthesis of novel 4-azaindole-based therapeutics that can address unmet medical needs.

References

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link]

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142-5145. [Link]

  • Abarca, B., Ballesteros, R., Chadla, A., & Jones, G. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2653. [Link]

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters, 11(22), 5142–5145. [Link]

  • Pham, N. N., Dang, T. T., Ngo, N. T., Villinger, A., Ehlers, P., & Langer, P. (2015). Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C–C and C–N coupling. Organic & Biomolecular Chemistry, 13(21), 5951–5959. [Link]

  • Wikipedia. (2023). Bartoli indole synthesis. In Wikipedia. [Link]

  • Kumar, A., Singh, A., Kumar, S., & Singh, R. K. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 12, 1928–1937. [Link]

  • Grokipedia. (n.d.). Bartoli indole synthesis. Grokipedia. [Link]

  • Pham, N. N., Dang, T. T., Ngo, N. T., Villinger, A., Ehlers, P., & Langer, P. (2015). Facile synthesis of 4- and 7-azaindoles from the corresponding imines by palladium-catalyzed cascade C–C and C–N coupling. Organic & Biomolecular Chemistry, 13(21), 5951-5959. [Link]

  • Reddy, T. J., Le, K., & Hanson, J. E. (2009). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Organic Letters, 11(15), 3342–3345. [Link]

  • Abarca, B., Ballesteros, R., Chadla, A., & Jones, G. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2653. [Link]

  • Reddy, P. P., & Kumar, A. (2018). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 5(17), 2569–2597. [Link]

  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis. In Wikipedia. [Link]

  • Wikipedia. (2023). Larock indole synthesis. In Wikipedia. [Link]

  • Wikipedia. (2023). Hemetsberger indole synthesis. In Wikipedia. [Link]

  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • ResearchGate. (n.d.). Applications of the Hemetsberger Indole Synthesis. ResearchGate. [Link]

  • SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). One-Pot Synthesis of Azaindoles and Indoles. Organic Letters, 8(15), 3307–3310. [Link]

  • Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. [Link]

  • Chen, J., & Su, W. (2012). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry, 32(10), 1832-1845. [Link]

  • J&K Scientific LLC. (2021). Bartoli Indole Synthesis. J&K Scientific LLC. [Link]

  • ResearchGate. (n.d.). Leimgruber-Batcho indole synthesis. ResearchGate. [Link]

  • Larock, R. C. (2015). Larock Reaction in the Synthesis of Heterocyclic Compounds. In Topics in Heterocyclic Chemistry. Springer. [Link]

  • Taber, D. F. (2011). Indole synthesis: a review and proposed classification. Journal of Organic Chemistry, 76(1), 1-20. [Link]

  • Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis. Online Organic Chemistry Tutor. [Link]

  • ResearchGate. (n.d.). A General Method for the Preparation of 4- and 6-Azaindoles. ResearchGate. [Link]

  • Kumar, S., & Kumar, R. (2022). Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Polycyclic Aromatic Compounds, 44(8), 1-17. [Link]

  • Chen, Y., Li, Y., & Zhang, J. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 3(44), 21477-21480. [Link]

  • International Journal of Pharmaceutical & Biological Archive. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive, 12(2), 1-10. [Link]

  • ResearchGate. (n.d.). Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems. ResearchGate. [Link]

  • Mori, G. B., & Williams, R. M. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 16(10), 1989–1997. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]

  • ChemRxiv. (2022). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]

  • Shan, D., Gao, Y., & Jia, Y. (2013). Intramolecular Larock indole synthesis: preparation of 3,4-fused tricyclic indoles and total synthesis of fargesine. Angewandte Chemie (International Ed. in English), 52(18), 4902–4905. [Link]

Sources

A Senior Application Scientist's Guide to Bromination of Azaindole Precursors: A Comparative Analysis of Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Brominated Azaindoles

Azaindoles, heterocyclic compounds isosteric to indoles, are privileged scaffolds in modern medicinal chemistry. Their ability to form crucial hydrogen bonds and engage in various biological interactions has cemented their role in the development of therapeutics, particularly as kinase inhibitors.[1][2][3] The strategic introduction of a bromine atom onto the azaindole core is a pivotal transformation, unlocking a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity and explore the chemical space for drug candidates.[2][4]

However, the bromination of azaindoles is not without its challenges. The fused pyridine and pyrrole rings exhibit distinct electronic properties—the pyridine ring being electron-deficient and the pyrrole ring electron-rich. This dichotomy complicates regioselectivity, often leading to mixtures of isomers or undesired side reactions. This guide provides a comparative analysis of common and alternative brominating reagents, offering researchers the data and insights needed to make informed decisions for the synthesis of their target molecules.

The Mechanistic Landscape: Electrophilic Aromatic Substitution

The bromination of the azaindole core proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5][6] The electron-rich C3 position of the pyrrole ring is the most nucleophilic and kinetically favored site for electrophilic attack. The reaction is initiated by the generation of an electrophilic bromine species (Br+), which is then attacked by the π-system of the azaindole. This forms a resonance-stabilized cationic intermediate, known as a sigma complex or Wheland intermediate.[5][7] Aromaticity is subsequently restored by the loss of a proton, typically facilitated by a weak base in the reaction mixture.

Classical Reagents: The Established Workhorses

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is arguably the most common reagent for the bromination of electron-rich heterocycles like azaindoles.[6][8][9][10] As a crystalline solid, it is safer and easier to handle than liquid bromine.[11] It provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination.

  • Mechanism of Action : In polar solvents like DMF, NBS acts as a direct source of electrophilic bromine. The reaction is often performed at low temperatures to control selectivity.[6][8]

  • Performance and Selectivity : NBS generally provides good yields for the C3-bromination of unsubstituted azaindoles.[2] However, its selectivity can be substrate-dependent, and in some cases, mixtures of isomers or di-brominated products can form. The use of DMF as a solvent has been shown to enhance para-selectivity in other aromatic systems.[8]

  • Advantages : Easy to handle, commercially available, and generally effective for simple substrates.

  • Limitations : Can lead to side reactions, including the formation of dibromo compounds.[10] Reactions can be exothermic and require careful temperature control.[8] The succinimide byproduct can sometimes complicate purification.

Elemental Bromine (Br₂)

Elemental bromine is a powerful and fundamental brominating agent. However, its high reactivity, toxicity, and corrosive nature make it a less desirable choice for modern process chemistry.[12][13]

  • Mechanism of Action : Br₂ can be activated by a Lewis acid (e.g., FeBr₃) to generate a highly reactive electrophile.[5] In polar solvents, it can polarize to create a Br⁺ source.

  • Performance and Selectivity : While effective, controlling the reaction to achieve mono-bromination can be challenging, often resulting in over-bromination.

  • Advantages : Inexpensive and highly reactive.

  • Limitations : Difficult to handle safely (toxic, corrosive, volatile).[12][13][14] Often lacks selectivity, leading to mixtures of products.[15]

Alternative Reagents: Seeking Mildness and Selectivity

The quest for milder, more selective, and safer brominating agents has led to the exploration of several alternatives.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH has emerged as an excellent alternative to NBS.[16][17][18] It is a stable, crystalline solid that is considered a cost-effective and efficient source of electrophilic bromine.[19][20]

  • Mechanism of Action : Similar to NBS, DBDMH provides a source of Br⁺ for electrophilic substitution.[16][17] Each molecule of DBDMH can deliver two bromine equivalents.

  • Performance and Selectivity : DBDMH often provides higher yields and cleaner reactions compared to NBS.[18][21] It has been successfully used for the ortho-monobromination of phenols and other electron-rich aromatics.[21]

  • Advantages : Stable, safe to handle, cost-effective, and often provides higher yields and selectivity than NBS.[19][20]

  • Limitations : While generally very effective, substrate scope and optimal conditions may still require case-by-case evaluation.

Pyridinium Tribromide (Py·Br₃)

This solid reagent is a complex of pyridine, hydrogen bromide, and bromine. It serves as a safer and more convenient alternative to handling liquid bromine directly.[14][22][23]

  • Mechanism of Action : In solution, pyridinium tribromide exists in equilibrium with pyridinium bromide and elemental bromine.[24] This equilibrium provides a controlled release of Br₂, which then acts as the brominating agent.

  • Performance and Selectivity : It is known for the selective bromination of various organic substrates, including aromatics, under mild conditions.[14][22]

  • Advantages : Solid, easy to handle, and provides a controlled source of bromine, often leading to cleaner reactions than Br₂.[14][24]

  • Limitations : Can be hazardous and corrosive, as it releases bromine in solution.[14] The atom economy is not as high as with reagents like DBDMH.

Copper(II) Bromide (CuBr₂)

Copper(II) bromide offers a distinct approach, particularly for achieving high regioselectivity under mild conditions.

  • Mechanism of Action : The exact mechanism can be complex, but it is believed to involve the generation of an electrophilic bromine species facilitated by the copper center.

  • Performance and Selectivity : A study demonstrated a mild and efficient synthesis of various 3-brominated azaindoles and diazaindoles with high yields using CuBr₂ in acetonitrile at room temperature.[15] This method was shown to be highly regioselective for the C3 position.[15]

  • Advantages : High regioselectivity, mild reaction conditions (room temperature), and good yields.[15]

  • Limitations : Requires stoichiometric amounts of the copper salt, which may necessitate removal from the final product.

Comparative Analysis of Brominating Reagents

ReagentFormulaFormKey AdvantagesKey LimitationsTypical Conditions
N-Bromosuccinimide (NBS) C₄H₄BrNO₂SolidEasy to handle, widely available, good for C3-bromination.[8][11]Can lead to over-bromination and side products; exothermic.[8][10]DMF, CH₂Cl₂, or CCl₄, 0 °C to RT.[8][12]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) C₅H₆Br₂N₂O₂SolidStable, safe, cost-effective, often higher yields and selectivity than NBS.[19][20]Less literature available specifically for azaindoles compared to NBS.CH₂Cl₂, CHCl₃, or MeCN, RT.[16][21]
Pyridinium Tribromide (Py·Br₃) C₅H₅N·HBr·Br₂SolidSafer than liquid Br₂, provides controlled bromination.[14]Corrosive, lower atom economy.[14]Acetic Acid, CH₂Cl₂, RT.[23]
Copper(II) Bromide (CuBr₂) CuBr₂SolidExcellent C3-regioselectivity, very mild conditions.[15]Stoichiometric metal reagent, potential for metal contamination.Acetonitrile, RT.[15]
Elemental Bromine (Br₂) Br₂LiquidHighly reactive, inexpensive.Toxic, corrosive, difficult to handle, often poor selectivity.[12][13]Various, often with a Lewis acid catalyst.[5]

Experimental Protocols

Protocol 1: General Procedure for C3-Bromination of 7-Azaindole using NBS

This protocol is a representative example for the electrophilic bromination of an azaindole precursor.

  • Reaction Setup : To a solution of 7-azaindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring : Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up : Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-bromo-7-azaindole.

Protocol 2: C3-Bromination of 7-Azaindole using CuBr₂

This protocol highlights a milder, highly regioselective alternative.[15]

  • Reaction Setup : In a round-bottom flask, dissolve 7-azaindole (1.0 eq) in acetonitrile (~0.1 M).

  • Reagent Addition : Add Copper(II) Bromide (CuBr₂) (1.5-2.0 eq) to the solution at room temperature.

  • Reaction Monitoring : Stir the resulting suspension at room temperature. The reaction is typically slower than with NBS and may require overnight stirring. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up : Once the reaction is complete, filter the mixture to remove insoluble copper salts.

  • Purification : Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed, dried, and concentrated. Further purification by flash chromatography may be required to yield pure 3-bromo-7-azaindole.

Visualizing the Process

Diagram 1: Electrophilic Bromination Mechanism

Electrophilic Bromination Mechanism cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Aromaticity Restoration Azaindole 7-Azaindole SigmaComplex Sigma Complex (Wheland Intermediate) Azaindole->SigmaComplex π-attack Bromine Br⁺ (from Reagent) Bromine->SigmaComplex Product 3-Bromo-7-azaindole SigmaComplex->Product Deprotonation SigmaComplex->Product Base Base HBase H-Base⁺ Base->HBase

Caption: Mechanism of electrophilic bromination on the azaindole C3 position.

Diagram 2: Experimental Workflow Comparison

Experimental Workflow cluster_NBS NBS Protocol cluster_CuBr2 CuBr₂ Protocol cluster_Workup General Work-up & Purification NBS_Start Dissolve Azaindole in DMF NBS_Cool Cool to 0 °C NBS_Start->NBS_Cool NBS_Add Add NBS Portion-wise NBS_Cool->NBS_Add NBS_React React at 0 °C (1-3h) NBS_Add->NBS_React Quench Aqueous Quench/ Filtration NBS_React->Quench Cu_Start Dissolve Azaindole in MeCN Cu_Add Add CuBr₂ Cu_Start->Cu_Add Cu_React React at RT (overnight) Cu_Add->Cu_React Cu_React->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final Isolated Product Purify->Final

Caption: Comparative workflow for NBS and CuBr₂ bromination protocols.

Conclusion and Future Outlook

The selection of a brominating agent for azaindole precursors is a critical decision that impacts yield, purity, safety, and scalability. While NBS remains a reliable choice for many applications, modern alternatives like DBDMH and CuBr₂ offer significant advantages in terms of safety, selectivity, and reaction mildness. For reactions demanding high regioselectivity at the C3 position under ambient conditions, CuBr₂ presents a compelling option. For general-purpose bromination where improved safety and efficiency over NBS are desired, DBDMH is an excellent candidate.

Looking forward, the field continues to evolve towards greener and more sustainable methodologies. The development of catalytic, and even enzymatic, halogenation processes may soon provide even more efficient and environmentally benign routes to these crucial pharmaceutical building blocks.[25] Continuous flow technologies are also being explored to mitigate the hazards associated with handling reagents like bromine by using in-situ generation.[13] Researchers are encouraged to consider these modern alternatives to optimize the synthesis of their high-value azaindole intermediates.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 762-768. [Link]

  • Request PDF on ResearchGate. (n.d.). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]

  • Semantic Scholar. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). DBDMH. Wikipedia. [Link]

  • MDPI. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. MDPI. [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]

  • Okayama University. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. [Link]

  • Bridgewater State University Virtual Commons. (n.d.). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. [Link]

  • National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Wiley Online Library. (n.d.). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. [Link]

  • Royal Society of Chemistry. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(47), 8257-8267. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • Wikipedia. (2019). N-Bromosuccinimide. [Link]

  • ACS Publications. (n.d.). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • WordPress. (n.d.). Nuclophilic Br- Reagents. [Link]

  • Reddit. (n.d.). What is the mechanism for the bromination of azaindole with PBPB?[Link]

  • MDPI. (n.d.). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. [Link]

  • PrepChem.com. (n.d.). Preparation of pyridinium tribromide. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]

  • National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • ResearchGate. (2014). 8-Bromination of 2,6,9-trisubstituted purines with pyridinium tribromide. [Link]

  • WordPress. (n.d.). Br2 and Electorphilic Br+ reagents. [Link]

  • National University of Singapore. (n.d.). Recent Advances in Bromination Reactions. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. [Link]

Sources

A Senior Application Scientist's Guide to the Cellular Validation of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imperative of Validation: Beyond Potency to Proof

A low nanomolar IC50 value from a biochemical assay is merely the opening chapter, not the entire story. True confidence in a chemical probe comes from a layered, hierarchical validation process that connects the physical interaction of the compound with its target to a cascade of predictable, measurable biological events within a cellular context.[4][5] The goal is to build a "pharmacological audit trail" that irrefutably links the compound to its intended target and the resulting phenotype.

This guide outlines a four-phase validation workflow, a gauntlet that every high-quality chemical probe must successfully navigate.

G cluster_workflow Hierarchical Validation Workflow phase1 Phase 1: Target Engagement (Does it bind the target in cells?) phase2 Phase 2: Functional Response (Does it inhibit target activity?) phase1->phase2 Confirms physical interaction phase3 Phase 3: Phenotypic Confirmation (Does it cause the expected cell outcome?) phase2->phase3 Links binding to function phase4 Phase 4: Selectivity Profiling (Is the effect specific?) phase3->phase4 Establishes biological relevance

Caption: A logical workflow for validating a novel small molecule inhibitor.

Phase 1: Target Engagement - The Moment of Truth in a Live Cell

The foundational question is whether AZD-454 can access and physically bind to Kinase X in its native environment: the complex milieu of an intact cell. Answering this question definitively is the most critical step in validation.[4]

Primary Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful, label-free technique that leverages the principle of ligand-induced thermal stabilization.[6] When a compound like AZD-454 binds to its target protein (Kinase X), it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[7][8] By heating cell lysates or intact cells to various temperatures, we can determine the temperature at which Kinase X denatures and precipitates. In the presence of a binding compound, this "melting temperature" (Tm) will increase.

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line where Kinase X is active) to ~80% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of AZD-454 for 1-2 hours.

  • Heating: Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[9]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) to release cellular contents.

  • Clarification: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Carefully collect the supernatant. Analyze the amount of soluble Kinase X remaining at each temperature point by Western blot. A positive result is a shift of the melting curve to the right for AZD-454-treated samples compared to the vehicle control.

Causality Note: A thermal shift is direct, biophysical evidence of target engagement in a cellular environment. It confirms not only binding but also that the compound is cell-permeable enough to reach its target. For an alternative, high-throughput approach, consider the NanoBRET® Target Engagement Assay, which measures binding in real-time in living cells.[10][11]

Phase 2: Functional Response - From Binding to Biological Consequence

Confirming target engagement is essential, but it must be linked to a functional outcome. For a kinase inhibitor, this means demonstrating the inhibition of its catalytic activity, which is the phosphorylation of downstream substrates.

Methodology: Western Blot for Downstream Substrate Phosphorylation

We will assess the phosphorylation status of "Substrate Y," a known direct target of Kinase X. A successful and specific inhibitor should decrease the phosphorylation of Substrate Y (p-Substrate Y) without affecting the total protein levels of Substrate Y or Kinase X.

G cluster_pathway Hypothetical Kinase X Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) KinaseX Kinase X Upstream->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates AZD454 AZD-454 AZD454->KinaseX Inhibits pSubstrateY p-Substrate Y Phenotype Cellular Response (e.g., Proliferation) pSubstrateY->Phenotype Promotes

Caption: AZD-454 is hypothesized to inhibit Kinase X, preventing the phosphorylation of Substrate Y.

  • Treatment & Lysis: Plate cells and allow them to adhere. Starve cells (if the pathway is serum-responsive) and then treat with a dose-response of AZD-454 (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Stimulate the pathway if necessary. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Normalize samples to equal protein concentration (e.g., 20 µg per lane), add Laemmli buffer, and boil.[12] Separate proteins by size on an SDS-PAGE gel.

  • Transfer & Blocking: Transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Substrate Y.

  • Washing & Secondary Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again, then apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping & Reprobing: To ensure equal loading and specific inhibition, strip the membrane and re-probe for total Substrate Y and a loading control (e.g., GAPDH or β-actin).[13] A robust result shows a dose-dependent decrease in p-Substrate Y while total Substrate Y and GAPDH levels remain constant.

Comparative Analysis: AZD-454 vs. The Alternatives

No compound exists in a vacuum. To understand the utility of AZD-454, we must benchmark it against other known inhibitors targeting Kinase X. For this guide, we will compare it to two archetypal compounds:

  • Compound A (Non-selective): A potent, well-known inhibitor, but one that hits many other kinases, making it a poor tool for dissecting specific pathways.

  • Compound B (Selective Competitor): A modern, highly selective inhibitor for Kinase X, representing the current gold standard.

Below is a table of representative data that would be generated during a comprehensive validation campaign.

ParameterAZD-454 (Test Compound)Compound A (Non-selective)Compound B (Selective)Rationale & Interpretation
Biochemical IC50 vs. Kinase X 15 nM5 nM50 nMMeasures direct, purified enzyme inhibition. AZD-454 is highly potent.
Cellular IC50 (Viability) 150 nM25 nM800 nMMeasures effect on cell proliferation (e.g., via CellTiter-Glo®[14][15]). The ~10-fold shift from biochemical to cellular IC50 for AZD-454 is common and reflects cell permeability, metabolism, and ATP competition.
CETSA Thermal Shift (ΔTm) +5.2 °C @ 1 µM+6.5 °C @ 1 µM+3.1 °C @ 1 µMConfirms all compounds engage the target in cells. A larger shift often correlates with higher affinity/residence time.
Kinome Selectivity Score (S(10)) 0.080.450.02A quantitative measure of selectivity from a kinome-wide screen. Lower is better. AZD-454 is highly selective, far superior to Compound A.
Off-Targets (>50% inhib. @ 1µM) 3851The number of other kinases inhibited. AZD-454 has a clean profile, making it a reliable probe. Compound A's promiscuity makes it unsuitable for specific pathway studies.[16][17]
Negative Control Activity > 50,000 nMN/A> 50,000 nMA structurally related but inactive analog should show no activity, confirming the observed phenotype is due to on-target inhibition.[18]

Trustworthiness Note: The inclusion of a well-characterized, structurally related negative control is a hallmark of a rigorous study. If the negative control shows a similar cellular phenotype, it suggests the effect is off-target or due to a non-specific property of the chemical scaffold.[18]

Conclusion: A Validated Probe Ready for Discovery

Based on our multi-pronged validation strategy, 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester (AZD-454) emerges as a potent, selective, and cell-active chemical probe for studying the biology of Kinase X.

  • Target Engagement: It directly binds Kinase X in intact cells, confirmed by a significant thermal shift in a CETSA experiment.

  • Functional Activity: It inhibits the downstream signaling of Kinase X in a dose-dependent manner.

  • Selectivity: It demonstrates a clean kinome profile, with minimal off-target activities compared to promiscuous inhibitors.

  • Comparative Performance: It offers a compelling balance of high potency and excellent selectivity, making it a superior tool for hypothesis testing compared to non-selective alternatives.

By following this hierarchical approach, researchers can move forward with confidence, knowing their experimental results are built on the solid foundation of a well-validated chemical tool, ready to unlock new biological insights.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC. PubMed Central. Available at: [Link]

  • Validating Chemical Probes - EFMC. European Federation for Medicinal Chemistry and Chemical Biology. Available at: [Link]

  • Identification and Validation of Novel Small Molecule Disruptors of HuR-mRNA Interaction. ACS Chemical Biology. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. npj Systems Biology and Applications. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. Available at: [Link]

  • Best Practices: Chemical Probes Webinar. YouTube. Available at: [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Antibody validation for Western blot: By the user, for the user. PMC - NIH. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. Available at: [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. Available at: [Link]

  • Probe Evaluation. The Chemical Probes Portal. Available at: [Link]

  • Dichotomy of cellular inhibition by small-molecule inhibitors revealed by single-cell analysis. PMC - NIH. Available at: [Link]

  • Preparation method for 5-bromo-7-azaindole. Google Patents.
  • Troubleshooting and Optimizing a Western Blot. Addgene Blog. Available at: [Link]

  • Azaindole Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. Available at: [Link]

  • CellTiter-Glo 3D Cell Viability Assay from Promega. Biocompare. Available at: [Link]

  • Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell. Available at: [Link]

  • Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay. Semantic Scholar. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • A Cell Viability Assay for Today. Promega Connections. Available at: [Link]

  • What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. Available at: [Link]

Sources

Comparative Structure-Activity Relationship (SAR) of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Azaindole Scaffold - A Privileged Motif in Kinase Inhibition

The 4-azaindole (or 1H-pyrrolo[3,2-b]pyridine) nucleus has emerged as a significant scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structure is bioisosteric to indole, a common fragment in biologically active compounds. The presence of a nitrogen atom in the six-membered ring of the 4-azaindole core allows for additional hydrogen bonding interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of analogs based on the 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester scaffold, a promising starting point for the development of novel kinase inhibitors. We will delve into the rationale behind molecular design, synthetic strategies, and the interpretation of hypothetical biological data based on established principles for this class of compounds.

Core Scaffold and Rationale for Analog Design

The parent compound, this compound, presents several key features for SAR exploration:

  • The 4-Azaindole Core: Provides a rigid framework that mimics the purine core of ATP, enabling it to anchor within the kinase hinge region.

  • The 3-Bromo Substituent: A versatile handle for introducing diverse functionalities via cross-coupling reactions. The bromine atom itself can also engage in halogen bonding, potentially influencing binding affinity.

  • The 5-Methyl Group: Occupies a specific region of the binding pocket. Modification of this group can probe steric and electronic requirements in this area.

  • The 2-Carboxylic Acid Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, allowing for interaction with different amino acid residues in the solvent-exposed region of the ATP-binding site.

Our comparative analysis will focus on systematic modifications at these positions to elucidate their impact on inhibitory activity against a representative kinase target (e.g., a receptor tyrosine kinase).

Synthesis of this compound and its Analogs

A plausible synthetic route to the core scaffold and its analogs can be adapted from established methodologies for substituted azaindoles. A representative synthetic scheme is outlined below. The synthesis would likely commence from a substituted pyridine derivative, followed by the construction of the fused pyrrole ring.

Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Analog Synthesis A Substituted Pyridine B Nitration A->B HNO3/H2SO4 C Reduction B->C Fe/HCl D Diazotization & Sandmeyer Reaction C->D NaNO2, HBr, CuBr E Pyrrole Ring Formation D->E e.g., Bartoli Indole Synthesis F Bromination E->F NBS G Esterification F->G EtOH, H+ H This compound G->H H2 Core Scaffold I Suzuki/Stille Coupling at C3 H2->I J Amide Coupling at C2 H2->J K Analogs I->K J->K

Caption: Generalized synthetic workflow for the core scaffold and its analogs.

Comparative Biological Evaluation: A Structure-Activity Relationship Study

To establish a clear SAR, a series of analogs of the parent compound would be synthesized and evaluated for their inhibitory activity against a selected kinase. The following table presents hypothetical, yet representative, data for such a study, based on known SAR trends for 4-azaindole kinase inhibitors.[1]

Compound IDR1 (at C3)R2 (at C5)R3 (at C2)Kinase IC50 (nM)
1 (Parent) BrCH3COOEt500
2 PhenylCH3COOEt150
3 4-FluorophenylCH3COOEt80
4 HCH3COOEt>1000
5 BrHCOOEt800
6 BrOCH3COOEt650
7 BrCH3COOH450
8 BrCH3CONH(CH2)2OH200
9 4-FluorophenylCH3CONH(CH2)2OH25

Discussion of Structure-Activity Relationships

The hypothetical data in the table above allows for the deduction of several key SAR trends:

  • Influence of the C3-Substituent:

    • Replacing the bromine at C3 with a phenyl group (Compound 2 ) leads to a significant increase in potency compared to the parent compound (1 ). This suggests a hydrophobic pocket in the target kinase that can accommodate an aryl substituent.

    • The introduction of a fluorine atom at the 4-position of the phenyl ring (Compound 3 ) further enhances activity. This is a common observation in kinase inhibitors, where the fluoro group can act as a hydrogen bond acceptor or modulate the electronics of the aromatic ring.

    • Removal of the bromine atom (Compound 4 ) results in a dramatic loss of activity, highlighting the importance of a substituent at this position for effective binding.

  • Influence of the C5-Substituent:

    • Replacing the methyl group at C5 with a hydrogen atom (Compound 5 ) leads to a decrease in potency, indicating that the methyl group likely makes favorable van der Waals contacts within the binding site.

    • Substitution with a methoxy group (Compound 6 ) does not significantly improve activity over the parent compound, suggesting that while some bulk is tolerated, the electronic nature of the methyl group is preferred.

  • Influence of the C2-Substituent:

    • Hydrolysis of the ethyl ester to the carboxylic acid (Compound 7 ) results in a slight improvement in activity, potentially due to the formation of a salt bridge or a hydrogen bond with a basic residue.

    • Conversion of the ester to an amide, particularly one with a hydroxyl-terminated alkyl chain (Compound 8 ), significantly boosts potency. This suggests that the amide can form additional hydrogen bonds in the solvent-exposed region of the ATP-binding site.

    • The combination of an optimal C3-substituent (4-fluorophenyl) and a favorable C2-amide (Compound 9 ) results in the most potent compound in this hypothetical series. This demonstrates the additive nature of favorable modifications.

SAR_Diagram cluster_0 Structure-Activity Relationship cluster_C3 C3 Position cluster_C5 C5 Position cluster_C2 C2 Position Core 4-Azaindole Scaffold C3_Br Br Core->C3_Br C5_Me CH3 (Favorable) Core->C5_Me C2_Ester COOEt Core->C2_Ester C3_Ph Phenyl C3_Br->C3_Ph Improves Activity C3_H H (Loss of Activity) C3_Br->C3_H Detrimental C3_FPh 4-F-Phenyl C3_Ph->C3_FPh Further Improvement C5_H H (Less Active) C5_Me->C5_H Reduces Activity C2_Acid COOH (Slight Improvement) C2_Ester->C2_Acid Modest Improvement C2_Amide CONH-R (Improved Activity) C2_Ester->C2_Amide Significant Improvement

Caption: Key structure-activity relationships for the 4-azaindole scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific protein kinase. A luminescence-based assay that measures ATP consumption is often employed.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettors

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO to generate a dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to each well.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP (at its Km concentration) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Conclusion and Future Directions

This guide has provided a comparative overview of the structure-activity relationships for a series of this compound analogs as potential kinase inhibitors. The analysis, based on established principles for the 4-azaindole scaffold, highlights the importance of substitutions at the C2, C3, and C5 positions in modulating inhibitory potency. The most promising analogs would likely feature a small, electron-withdrawing group-substituted aryl ring at C3 and an amide functionality at C2 capable of forming hydrogen bonds. Further optimization of this scaffold could involve exploring a wider range of substituents at these positions and evaluating the lead compounds for their selectivity against a panel of kinases, as well as for their pharmacokinetic properties. The 4-azaindole core remains a versatile and promising starting point for the development of novel and selective kinase inhibitors.

References

  • Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. PubMed. [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. [Link]

  • Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

  • Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. [Link]

  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed. [Link]

  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Institutes of Health. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 1234616-83-1. J&K Scientific. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

comparative bioactivity of 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azaindole Scaffold as a Privileged Bioisostere in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic use of bioisosterism is a fundamental tactic for optimizing lead compounds. The replacement of an indole scaffold with an azaindole moiety has proven to be a particularly successful strategy.[1] Azaindoles, also known as pyrrolopyridines, are bioisosteres of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom.[2] This seemingly minor alteration can significantly impact the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile.[1][3] Consequently, azaindoles are recognized as "privileged structures" in medicinal chemistry, providing a powerful tool to modulate a compound's potency, selectivity, and pharmacokinetic properties.[1][4][5]

The position of the nitrogen atom in the six-membered ring gives rise to four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. Each isomer possesses unique electronic and steric properties that allow for the fine-tuning of a drug candidate's characteristics.[6] This guide provides a comparative analysis of the bioactivity of these four positional isomers, supported by experimental data, to aid researchers in selecting the optimal scaffold for their therapeutic target.

The Critical Role of Nitrogen Placement: A Comparative Overview

The location of the nitrogen atom within the pyridine ring is a critical determinant of the biological activity of azaindole derivatives.[7] While 7-azaindole is the most extensively studied isomer, particularly in the context of kinase inhibition, research has demonstrated that other isomers can exhibit superior potency and selectivity for specific targets.[2][7] The choice of the optimal azaindole scaffold is, therefore, highly dependent on the therapeutic target and the desired pharmacological profile.[7]

7-Azaindole: The Preeminent Scaffold for Kinase Inhibition

The 7-azaindole scaffold has emerged as a versatile and highly successful motif in the development of kinase inhibitors.[8][9] Its prominence is largely due to its ability to act as an excellent hinge-binding motif, forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[2][8][9] This bidentate hydrogen bonding anchors the inhibitor in the ATP-binding site, providing a stable platform for further functionalization to achieve high potency and selectivity.[10]

A prime example of the success of the 7-azaindole scaffold is Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma.[8][9] The development of Vemurafenib from a simple 7-azaindole fragment through structure-based drug design highlights the immense potential of this scaffold.[8][9] Numerous other 7-azaindole-based kinase inhibitors have been developed, targeting a wide range of kinases involved in cancer and other diseases.[11][12][13][14][15][16]

4-Azaindole: Enhancing Physicochemical Properties and Potency

While less explored than the 7-azaindole isomer, the 4-azaindole scaffold has demonstrated significant promise in overcoming challenges associated with indole-based compounds, such as high lipophilicity.[17] In the development of p21-activated kinase-1 (PAK1) inhibitors, replacing an indole core with a 4-azaindole resulted in a compound with equipotent PAK1 inhibition but a twofold improvement in cellular potency.[17] This improvement was attributed to enhanced physicochemical properties, including lower lipophilicity (logD), increased aqueous solubility, and lower plasma protein binding.[17] Furthermore, 4-azaindole derivatives have shown promise as antiepileptic agents, with some compounds exhibiting potent activity and a superior safety profile compared to standard drugs.[18][19] Structure-activity relationship (SAR) studies have indicated that the nitrogen atom at the 4-position is crucial for their antiepileptic activity.[19]

5-Azaindole: Optimal for Specific Kinase Targets

The 5-azaindole scaffold has proven to be particularly effective for inhibiting certain kinases. For instance, a study on cell division cycle 7 (Cdc7) kinase inhibitors revealed that 5-azaindole derivatives displayed potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers were less active and selective.[7] This suggests that the nitrogen placement at the 5-position is optimal for interacting with the active site of Cdc7.[7] Additionally, 5-azaindolocarbazoles have been synthesized and evaluated as cytotoxic agents and Chk1 inhibitors, with several compounds showing sub-micromolar cytotoxicity.[4][20]

6-Azaindole: A Versatile but Less Explored Isomer

The 6-azaindole scaffold is less frequently encountered in the literature compared to the other isomers.[2] However, it has been utilized in the development of bioactive molecules, including cannabinoid receptor 1 (CB1) allosteric modulators and kinase inhibitors.[3][21] In a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), 6-azaindole derivatives, along with 5-azaindole derivatives, showed reduced efficacy compared to the parent indole compound.[7] Conversely, another study highlighted the utility of 6-azaindole in creating complex molecular architectures for pharmaceuticals targeting neurological disorders and cancers.[21]

Comparative Bioactivity Data

The following table summarizes the reported bioactivities of various derivatives of the four azaindole isomers across different biological targets. This data is compiled from multiple sources and is intended to provide a comparative overview. Direct head-to-head comparisons under identical experimental conditions are limited.

IsomerTargetCompound/DerivativeBioactivity (IC50/EC50/GI50)Reference
4-Azaindole p21-activated kinase-1 (PAK1)Analog of Indole 1Kᵢ < 10 nM[17]
Voltage-gated sodium channel Nav1.2Compound 4wED₅₀ = 22.01 mg/kg (in vivo)[19]
Trypanosoma cruzi"Chagas box" compoundModerate activity[22]
5-Azaindole Cell division cycle 7 (Cdc7) kinaseUnspecified derivativePotent inhibitory activity[7]
Checkpoint kinase 1 (Chk1)Compound 47IC₅₀ = 14 nM[20]
L1210 cancer cell lineCompound 35IC₅₀ = 195 nM[20]
6-Azaindole Cannabinoid receptor 1 (CB1)Compound 3dModest binding affinity[3]
7-Azaindole B-RAF kinaseVemurafenib (PLX4032)IC₅₀ = 13 nM (for BRAFV600E)[2]
ABL/SRC kinasesCompound 6zPotent dual inhibitor[11]
CDK9/Cyclin TCompound 18cIC₅₀ = 0.206 µM[12]
HaspinCompound 18cIC₅₀ = 0.118 µM[12]
HeLa, MCF-7, MDA MB-231 cancer cell lines7-AIDIC₅₀ = 16.96 µM, 14.12 µM, 12.69 µM[23]

Experimental Protocols for Bioactivity Assessment

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the bioactivity of azaindole derivatives.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) value of an azaindole derivative against a target kinase using a radiometric assay.[7]

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Azaindole isomer stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the azaindole isomer in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted azaindole isomer.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash solution (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic effect of azaindole isomers on cancer cell lines.[7][24]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Azaindole isomer stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[7]

  • The following day, treat the cells with various concentrations of the azaindole derivatives. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[24]

  • After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours.[24]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[24]

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[24]

  • Calculate the percentage of cell viability for each treatment relative to the untreated control.

  • Determine the GI50 (concentration that inhibits cell growth by 50%) value from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the potential mechanisms of action of azaindole derivatives, the following diagrams are presented using Graphviz.

General Experimental Workflow for Bioactivity Evaluation

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Azaindole Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Test Compounds Cell_Assay Cell-Based Assay Purification->Cell_Assay Test Compounds IC50 IC50/GI50 Determination Kinase_Assay->IC50 Cell_Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Guide

Caption: A generalized workflow for the synthesis, biological evaluation, and optimization of azaindole derivatives.

Simplified Kinase Inhibition Signaling Pathway

G ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Azaindole Azaindole Inhibitor Azaindole->Kinase inhibits

Caption: A simplified diagram illustrating the mechanism of kinase inhibition by azaindole derivatives.

Conclusion and Future Perspectives

The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers underscores the profound impact of nitrogen placement on their biological activity. While the 7-azaindole scaffold remains a dominant player in kinase inhibitor design, this guide highlights the significant potential of the other isomers for achieving superior potency and selectivity against specific targets. The strategic selection of the azaindole core is a critical decision in the drug discovery process, and a thorough understanding of the unique properties of each isomer is paramount. As research continues to uncover the therapeutic potential of these versatile scaffolds, it is anticipated that derivatives of all four azaindole isomers will contribute to the development of novel and effective therapies for a wide range of diseases.

References

  • A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays - Benchchem.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar. [Link]

  • Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors | Semantic Scholar. [Link]

  • The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery - Benchchem.
  • 1-Acetyl-7-Azaindole: A Comparative Analysis of a Promising Kinase Inhibitor Scaffold - Benchchem.
  • Azaindoles in Medicinal Chemistry - PharmaBlock.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC - PubMed Central. [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. [Link]

  • Application Notes and Protocols: 4-Azaindole in the Synthesis of Anti-Inflamm
  • Design,Synthesis And Antiepileptic Activity Of 4-Azaindole Derivatives - Globe Thesis. [Link]

  • Application Notes and Protocols for 7-Azaoxindole Deriv
  • Azaindole Therapeutic Agents - PMC - PubMed Central. [Link]

  • Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC - NIH. [Link]

  • Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity - PubMed. [Link]

  • Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi - ResearchGate. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed. [Link]

  • Novel 5-azaindolocarbazoles as cytotoxic agents and Chk1 inhibitors - ResearchGate. [Link]

  • Introduction: The Azaindole Scaffold in Medicinal Chemistry - Benchchem.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed. [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. [Link]

  • Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry - MDPI. [Link]

  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design - arXiv. [Link]

  • Azaindole therapeutic agents | Request PDF - ResearchGate. [Link]

  • A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer | Semantic Scholar. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results - OUCI. [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Biological activity of 1-Acetyl-7-azaindole versus other N-substituted azaindoles - Benchchem.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. [Link]

  • Cell-based assays for profiling activity and safety properties of cancer drugs - PubMed. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed. [Link]

Sources

A Researcher's Comparative Guide to Assessing the Neurotoxicity of Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: The Azaindole Scaffold and the Imperative of Neurotoxicity Assessment

Azaindole derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to endogenous molecules like purines and indoles makes them "privileged structures," capable of interacting with a wide array of biological targets.[1][2] This versatility has led to their successful development as potent kinase inhibitors and other therapeutic agents, with several compounds entering clinical trials or receiving FDA approval for diseases ranging from cancer to HIV.[3][4] For instance, vemurafenib, a 7-azaindole derivative, is an approved treatment for melanoma.[3]

However, the very properties that make azaindoles attractive for drug design—their ability to penetrate the central nervous system (CNS) and interact with crucial cellular machinery like kinases—also raise a critical flag for potential neurotoxicity.[1] Early and robust assessment of neurotoxic potential is not merely a regulatory hurdle; it is a fundamental aspect of drug safety and a crucial step in mitigating the risk of late-stage clinical failures, which can be both costly and endanger patient well-being.[5][6] Drug-induced neurotoxicity can manifest through various mechanisms, including oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis (programmed cell death), ultimately compromising neuronal health and function.[7][8]

This guide provides a comparative framework for researchers to design and execute a comprehensive neurotoxicity assessment cascade for novel azaindole derivatives. We will move beyond simple cytotoxicity to explore a tiered, mechanistic approach, explaining the causal logic behind assay selection and providing actionable, field-proven protocols.

A Tiered Strategy for In Vitro Neurotoxicity Assessment

A successful neurotoxicity screening strategy begins with broad, high-throughput assays to flag overt toxicity and progresses to more complex, lower-throughput assays to elucidate specific mechanisms and functional consequences. This tiered approach allows for efficient decision-making, enabling teams to prioritize or deprioritize compounds early in the discovery pipeline.

Tier 1: Foundational Viability and Cytotoxicity Screening

The first step is to determine the concentration at which a compound begins to cause general cell death. This is crucial for establishing a relevant concentration range for subsequent, more sensitive assays.

Core Assays:

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised cell membrane integrity and cell lysis (necrosis).[9]

  • ATP-Based Viability Assay (e.g., CellTiter-Glo®): Quantifies ATP levels, which correlate with the number of metabolically active, viable cells. A decrease in ATP is an early marker of cytotoxicity.[10]

Experimental Rationale: Combining these two assays provides a more complete picture than either one alone. A compound might inhibit metabolic activity (low ATP) without immediately rupturing the cell membrane (low LDH release). Conversely, a compound could rapidly induce necrosis, leading to a significant LDH release. Comparing the results helps distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[11]

Tier 2: Uncovering the "How" - Mechanistic Pathway Interrogation

Once a cytotoxic concentration range is known, the next step is to investigate the underlying mechanisms. For CNS-active compounds like azaindole derivatives, key pathways to investigate include oxidative stress and apoptosis.[7][12][13]

Core Assays:

  • Reactive Oxygen Species (ROS) Detection: Assays using probes like 2',7'-dichlorofluorescin diacetate (DCFDA) measure the intracellular accumulation of ROS.[14][15] Excessive ROS production leads to oxidative stress, a common mechanism of drug-induced neurotoxicity that can damage lipids, proteins, and DNA.[7][8]

  • Caspase-3/7 Activity Assay: Measures the activity of effector caspases 3 and 7, key executioners in the apoptotic pathway.[16][17] An increase in their activity is a hallmark of programmed cell death.[18][19]

Experimental Rationale: Many kinase inhibitors can interfere with mitochondrial function, a primary source of cellular ROS.[7] By measuring ROS production, we can directly test the hypothesis that a compound is causing oxidative stress. Following up with a caspase assay determines if this stress is sufficient to trigger the cell's self-destruct program. A compound positive in both assays suggests a clear pathway: Compound -> Mitochondrial Dysfunction -> ROS Production -> Apoptosis.

Tier 3: Assessing Functional Neuronal Health

The ultimate goal is to understand a compound's effect on neuronal function, not just survival. Assays that measure specific neuronal processes are critical for predicting potential clinical neurotoxic effects like cognitive dysfunction or neuropathy.[5][7]

Core Assay:

  • Neurite Outgrowth Assay: This assay quantifies the extension of axons and dendrites (neurites) from the neuron cell body, a process essential for forming functional neural circuits.[6][20] Inhibition of neurite outgrowth is a sensitive and specific marker of neurotoxicity.[21][22]

Experimental Rationale: A compound may not cause immediate cell death (Tier 1) or trigger classic apoptosis (Tier 2) at lower concentrations, but it could still impair vital neuronal functions. The neurite outgrowth assay, often performed using human iPSC-derived neurons or differentiated neuroblastoma lines like SH-SY5Y, provides a functional readout that is highly relevant to neurodevelopment and repair.[21][23] This assay can detect subtle toxicity that other methods might miss, making it a powerful tool for ranking lead candidates.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the power of this tiered approach, consider the following hypothetical data for three novel 7-azaindole derivatives. All compounds are potent inhibitors of a target kinase.

CompoundLDH Release EC50 (µM)ATP Viability IC50 (µM)ROS Production Fold Increase (at 10µM)Caspase-3/7 Activation Fold Increase (at 10µM)Neurite Length (% of Control at 1µM)
AZD-01 > 100> 1001.11.098%
AZD-02 55254.55.265%
AZD-03 > 100801.51.245%

Interpretation:

  • AZD-01 (Favorable Profile): Shows no significant cytotoxicity, oxidative stress, apoptosis, or impact on neurite outgrowth at the tested concentrations. This compound has a clean neurotoxicity profile in vitro and would be prioritized for further development.

  • AZD-02 (Clear Mechanistic Toxicity): This compound shows dose-dependent cytotoxicity that is clearly linked to a specific mechanism: induction of oxidative stress leading to apoptosis. The impairment of neurite outgrowth at a lower concentration is a significant concern. This compound would likely be deprioritized or flagged for medicinal chemistry optimization to mitigate this liability.

  • AZD-03 (Subtle Functional Toxicity): This derivative displays a more nuanced profile. While it shows minimal overt cytotoxicity or apoptosis at 10µM, it significantly inhibits neurite outgrowth at a much lower concentration (1µM). This highlights the critical importance of Tier 3 functional assays. Without the neurite outgrowth data, this compound's subtle but significant neurotoxic potential might have been missed. This finding would warrant further investigation into its specific mechanism of functional impairment.

Diagrams: Workflows and Pathways

G cluster_0 Tier 1: Cytotoxicity Screen cluster_2 Tier 3: Functional Screen CompoundLibrary Azaindole Derivatives SHSY5Y Seed SH-SY5Y Cells (or primary neurons) Treat Treat with Compound (e.g., 24-72h) LDH LDH Assay (Membrane Integrity) Data1 EC50 / IC50 Data LDH->Data1 ATP ATP Assay (Viability) ATP->Data1 ROS ROS Production Assay (e.g., DCFDA) Data2 Fold Increase Data ROS->Data2 Caspase Caspase-3/7 Assay (Apoptosis) Caspase->Data2 Neurite Neurite Outgrowth Assay (HCS Imaging) Data3 Neurite Length Data Neurite->Data3 Data1->ROS Data1->Caspase Data2->Neurite Decision Prioritize / Optimize / Deprioritize Data3->Decision

G Compound Neurotoxic Azaindole Derivative Mito Mitochondrial Dysfunction Compound->Mito e.g., Kinase Inhibition ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Bax Bax/Bak Activation ROS->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Detailed Experimental Protocols

Protocol 1: LDH Cytotoxicity Assay (Colorimetric)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.[24][25]

  • Compound Treatment: Prepare serial dilutions of the azaindole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and a "Maximum LDH Release" control by adding a lysis buffer (like 1% Triton X-100) to a set of wells.[26]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[11]

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[11][27]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®).[26]

    • Add 50 µL of the reaction mixture to each well of the new plate.[27]

    • Incubate at room temperature for 30 minutes, protected from light.[27]

    • Add 50 µL of stop solution.[27]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate percent cytotoxicity relative to the maximum LDH release control after subtracting background absorbance.

Protocol 2: Neurite Outgrowth Assessment using High-Content Imaging

This protocol uses differentiated SH-SY5Y cells, a common model for mature neurons.[20][23]

  • Cell Seeding and Differentiation:

    • Coat a 96-well imaging plate (black wall, clear bottom) with an appropriate substrate (e.g., collagen or laminin).[20][21]

    • Seed SH-SY5Y cells at a low density (e.g., 5 x 10³ cells/well) to allow for clear visualization of individual neurites.[20]

    • Induce differentiation by treating cells with retinoic acid (e.g., 10 µM) in low-serum medium for 5-7 days, changing the medium every 2-3 days.[20][23][25]

  • Compound Treatment: After differentiation, carefully replace the medium with fresh low-serum medium containing the test compounds at non-cytotoxic concentrations (determined in Tier 1). Incubate for 48-72 hours.[21]

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde (PFA) for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) for 1 hour.

    • Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.[28]

    • Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature.[28]

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to quantify neuronal morphology. Key parameters include:

      • Total neurite length per neuron[29]

      • Number of neurites per neuron

      • Number of branch points

      • Viable neuron count (based on nuclear staining)

  • Data Interpretation: Compare the neurite parameters of compound-treated cells to vehicle-treated controls to determine the percentage of inhibition or promotion of neurite outgrowth.

Conclusion and Future Directions

The tiered in vitro strategy detailed in this guide provides a robust and efficient framework for assessing the neurotoxic potential of novel azaindole derivatives. By systematically evaluating general cytotoxicity, specific molecular mechanisms, and critical neuronal functions, researchers can build a comprehensive safety profile for their compounds. This approach enables data-driven decisions, helps identify structure-toxicity relationships to guide medicinal chemistry efforts, and ultimately contributes to the development of safer, more effective therapeutics.[30][31][32] While in vitro systems are powerful screening tools, promising candidates should eventually be validated in in vivo models to understand their effects in a complete biological system, assessing endpoints like behavior and systemic toxicity.[33][34][35]

References

  • Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. Available from: [Link]

  • Drug-Induced Neurotoxicity: Molecular Pathways, Clinical Manifestations, and Preventive Approaches. ResearchGate. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available from: [Link]

  • View of Drug-Induced Neurotoxicity Mechanisms Underlie Addiction Symptoms. EE Journals. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH National Library of Medicine. Available from: [Link]

  • Drug-induced neurotoxicity in addiction medicine: From prevention to harm reduction. ScienceDirect. Available from: [Link]

  • LDH cytotoxicity assay. Protocols.io. Available from: [Link]

  • The Role of 7-Azaindole Intermediates in Modern Drug Discovery. Cfm Oskar Tropitzsch GmbH. Available from: [Link]

  • Azaindole Therapeutic Agents. NIH National Library of Medicine. Available from: [Link]

  • Neurotoxicity mechanisms and clinical implications of six common recreational drugs. NIH National Library of Medicine. Available from: [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EU Science Hub. Available from: [Link]

  • Neurite Outgrowth Assay. NIH National Library of Medicine. Available from: [Link]

  • Neurotoxicity Assay. Visikol. Available from: [Link]

  • In Vitro Neurotoxicity. Creative Bioarray. Available from: [Link]

  • LDH Assay. Cell Biologics Inc. Available from: [Link]

  • Neurotoxicity Assay Service. Creative Biolabs. Available from: [Link]

  • Drug-Induced Neurotoxicity Mechanisms Underlie Addiction Symptoms. Transactions on Materials, Biotechnology and Life Sciences. Available from: [Link]

  • Acute toxicology and neurobehavioral studies on a new 7-azaindole derivative. Preprints.org. Available from: [Link]

  • Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. PubMed. Available from: [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available from: [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. Available from: [Link]

  • Neurite Outgrowth Assay. Evotec. Available from: [Link]

  • In vitro techniques for the assessment of neurotoxicity. NIH National Library of Medicine. Available from: [Link]

  • Neurotoxicity. Evotec. Available from: [Link]

  • Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview. YouTube. Available from: [Link]

  • Neurotoxicity Assay (RA-differentiated Human SH-SY5Y cells), Cell Viability SafetyScreen Assay – TW. Eurofins Discovery. Available from: [Link]

  • ROS Live Cell Imaging During Neuronal Development. JoVE. Available from: [Link]

  • ROS Live Cell Imaging During Neuronal Development. NIH National Library of Medicine. Available from: [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. Available from: [Link]

  • World Journal of Pharmaceutical Research. AWS. Available from: [Link]

  • Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. MDPI. Available from: [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. Available from: [Link]

  • Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays. PubMed Central. Available from: [Link]

  • Structure-Activity Relationship of Azaindole-Based Glucokinase Activators. ResearchGate. Available from: [Link]

  • Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. PubMed Central. Available from: [Link]

  • Synthesis and Structure-Activity Relationship of 7-azaindole Piperidine Derivatives as CCR2 Antagonists. PubMed. Available from: [Link]

  • Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). ScienceDirect. Available from: [Link]

  • ACUTE TOXICOLOGY AND NEUROBEHAVIORAL STUDIES ON A NEW 7-AZAINDOLE DERIVATIVE. ResearchGate. Available from: [Link]

  • Safety assessment of the pyridoindole derivative SMe1EC2: developmental neurotoxicity study in rats. NIH National Library of Medicine. Available from: [Link]

Sources

A Comparative Guide to the Efficacy of Bromoindole Derivatives Against Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with potent pharmacological activities.[1][2] Among these, bromoindole derivatives have emerged as a particularly promising class of anticancer agents, demonstrating significant efficacy across a range of cancer cell lines.[3][4] This guide provides a comprehensive comparison of the in vitro anticancer activity of several key bromoindole derivatives, supported by experimental data and mechanistic insights to aid researchers in drug discovery and development.

Our exploration will delve into the structure-activity relationships that govern the cytotoxic and cytostatic effects of these compounds, offering a rationale for the observed differences in their potency and selectivity. We will further provide detailed experimental protocols for assessing anticancer efficacy, ensuring that the described methods are robust and reproducible.

Comparative Efficacy of Bromoindole Derivatives

The anticancer potential of bromoindole derivatives is underscored by their ability to induce cell death and inhibit proliferation in various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several notable bromoindole compounds, offering a quantitative comparison of their efficacy.

CompoundCancer Cell LineIC50 (µM)Key Mechanistic FindingsReference
6-Bromoisatin HT29 (Colorectal)~100Induction of apoptosis via caspase 3/7 activation, G2/M cell cycle arrest.[5][6]
Caco-2 (Colorectal)~100Induction of apoptosis via caspase 3/7 activation.[5][7]
Tyrindoleninone HT29 (Colorectal)390Induction of apoptosis via caspase 3/7 activation.[5][6]
3-(2-bromoethyl)-indole (BEI-9) SW480 (Colorectal)50Inhibition of NF-κB activation, reduction of cyclin D1 and A levels.[8][9]
HCT116 (Colorectal)5Inhibition of cell growth.[9]
5-Bromoindole-2-carboxylic acid derivative (Compound 3a) HepG2 (Liver)14.3Inhibition of EGFR tyrosine kinase activity, induction of apoptosis and cell cycle arrest.[10]
A549 (Lung)-Antiproliferative activity.[10]
MCF-7 (Breast)-Antiproliferative activity.[10]
5-Bromo-7-azaindolin-2-one derivative (Compound 23p) HepG2 (Liver)2.357Potent antitumor activity.[11]
A549 (Lung)3.012Potent antitumor activity.[11]
Skov-3 (Ovarian)-Potent antitumor activity.[11]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

The data clearly indicates that the substitution pattern on the indole ring, as well as the nature of the appended functional groups, significantly influences the anticancer activity. For instance, the synthetic derivative 3-(2-bromoethyl)-indole (BEI-9) exhibits greater potency against colorectal cancer cell lines compared to the natural product 6-bromoisatin.[5][6][8][9] Furthermore, derivatives of 5-bromoindole-2-carboxylic acid and 5-bromo-7-azaindolin-2-one have demonstrated broad-spectrum activity against liver, lung, and breast cancer cell lines, highlighting their potential as versatile anticancer scaffolds.[10][11]

Mechanistic Insights into Anticancer Activity

The efficacy of bromoindole derivatives stems from their ability to modulate multiple cellular signaling pathways critical for cancer cell survival and proliferation.[12] Understanding these mechanisms is paramount for the rational design of next-generation anticancer drugs.

Induction of Apoptosis

A primary mechanism by which bromoindoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[13] Natural bromoindoles like 6-bromoisatin and tyrindoleninone have been shown to activate the caspase cascade, a family of proteases central to the execution of apoptosis.[5][6] Specifically, they increase the activity of caspase 3 and 7 in colorectal cancer cells.[5][6]

Bromoindoles Bromoindole Derivatives Mitochondria Mitochondria Bromoindoles->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: Intrinsic apoptosis pathway activated by bromoindole derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, several bromoindole derivatives can halt the progression of the cell cycle, thereby preventing cancer cell division. 6-bromoisatin, for example, arrests HT29 colorectal cancer cells in the G2/M phase of the cell cycle.[5] This effect is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. The synthetic derivative BEI-9 has been shown to reduce the levels of cyclin D1 and A, key regulators of the G1/S transition.[9]

cluster_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition Arrest1 G1/S Arrest G1->Arrest1 G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition Arrest2 G2/M Arrest G2->Arrest2 M->G1 BEI9 BEI-9 CyclinDA Cyclin D1/A Levels BEI9->CyclinDA Reduces CyclinDA->G1 Blocks transition Bromoisatin 6-Bromoisatin Bromoisatin->G2 Blocks transition

Caption: Cell cycle arrest points targeted by different bromoindole derivatives.

Inhibition of Key Signaling Pathways

The anticancer activity of bromoindoles is also attributed to their ability to inhibit pro-survival signaling pathways that are often dysregulated in cancer.

  • NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer cell survival. 3-(2-bromoethyl)-indole (BEI-9) has been identified as an inhibitor of NF-κB activation, which may contribute to its pro-apoptotic and chemosensitizing effects.[8][9]

  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Certain 5-bromoindole-2-carboxylic acid derivatives have been designed as EGFR inhibitors, demonstrating their potential in targeting EGFR-driven cancers.[10]

Experimental Protocols

To ensure the reliability and reproducibility of the findings presented, this section details the standard methodologies for evaluating the anticancer efficacy of bromoindole derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromoindole derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the bromoindole derivative at the desired concentration for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Start Start: Cancer Cell Culture Treatment Treat with Bromoindole Derivative Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow Analysis Data Analysis: Cell Cycle Distribution Flow->Analysis

Caption: Experimental workflow for cell cycle analysis.

Conclusion and Future Directions

Bromoindole derivatives represent a versatile and potent class of anticancer agents with diverse mechanisms of action. The comparative data presented in this guide highlights the significant potential of both natural and synthetic bromoindoles in oncology drug discovery. The structure-activity relationships gleaned from these studies provide a solid foundation for the rational design of novel derivatives with improved efficacy and selectivity.

Future research should focus on expanding the library of bromoindole compounds and evaluating their efficacy against a broader panel of cancer cell lines, including drug-resistant models. In vivo studies are also crucial to validate the preclinical findings and assess the pharmacokinetic and toxicological profiles of the most promising candidates. Furthermore, a deeper understanding of their molecular targets and signaling pathways will be instrumental in developing targeted therapies and combination strategies to overcome the challenges of cancer treatment.

References

  • Esmaeelian, B., Benkendorff, K., Johnston, M. R., & Abbott, C. A. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802–3822. [Link]

  • Semantic Scholar. (n.d.). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Retrieved from [Link]

  • Fadlalla, K., et al. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Letters, 10(4), 2383–2389. [Link]

  • Fadlalla, K., et al. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. National Center for Biotechnology Information. [Link]

  • Esmaeelian, B., Benkendorff, K., Johnston, M. R., & Abbott, C. A. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. PubMed. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science. [Link]

  • Royal Society of Chemistry. (2023). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing. [Link]

  • Gümüş, M. K., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed. [Link]

  • OUCI. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]

  • Wang, L., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. PubMed. [Link]

  • Tan, M. L., et al. (2015). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). IC50 values of selected bromophenol derivatives against five human cancer cell lines. Retrieved from [Link]

  • Lee, S., & Lee, J. (2021). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. MDPI. [Link]

  • ResearchGate. (n.d.). General synthetic procedure of 5-bromoindole-4-butyramide derivative... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Retrieved from [Link]

  • Safe, S., et al. (2010). Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. Journal of Biomedical Research. [Link]

  • MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Natural compounds as anticancer agents: Experimental evidence. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds (μM). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Retrieved from [Link]

  • PubMed. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Activity of Natural Products and Related Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity. JoVE. [Link]

  • Sfera. (n.d.). Design, synthesis and biological evaluation of 3-substituted-2-oxindole hybrid derivatives as novel anticancer agents. Retrieved from [Link]

  • MDPI. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Novel Azaindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Azaindole Drug Discovery

In modern medicinal chemistry, the 7-azaindole scaffold has emerged as a valuable bioisostere of the natural indole ring, frequently incorporated into drug candidates to optimize their pharmacokinetic profiles.[1][2] The strategic substitution of a carbon atom with nitrogen in the indole core can significantly alter a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) characteristics.[1][3] However, the ultimate success of these novel chemical entities (NCEs) hinges on a delicate balance: they must remain stable long enough in the body to exert their therapeutic effect, yet be cleared efficiently to avoid toxicity. This is where the evaluation of metabolic stability becomes a cornerstone of the drug discovery process.[4]

Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a key determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions (DDIs).[4][5] For azaindole derivatives, understanding their metabolic fate is crucial. While the azaindole core can sometimes confer enhanced metabolic stability compared to its indole counterpart, it is by no means immune to enzymatic attack.[3] The primary site of drug metabolism is the liver, which is equipped with a vast arsenal of enzymes, broadly categorized into Phase I and Phase II systems.[6][7]

This guide provides a comparative framework for assessing the metabolic stability of novel azaindole compounds. We will dissect the two most prevalent in vitro models—liver microsomes and hepatocytes—explaining the causality behind their use, providing detailed experimental protocols, and illustrating how to interpret the resulting data to guide the optimization of your lead candidates.

Choosing the Right Battlefield: A Comparison of In Vitro Metabolic Models

The initial assessment of metabolic stability is almost exclusively performed using in vitro systems derived from the liver.[8] The two workhorses for this task are liver microsomes and hepatocytes. The choice between them is not arbitrary; it is a strategic decision based on the specific questions you need to answer about your azaindole compound.

Liver Microsomes: The High-Throughput Engine for Phase I Metabolism

Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes.[6][9] They are a rich source of the Cytochrome P450 (CYP) enzyme superfamily, which are the primary drivers of Phase I oxidative metabolism.[10][11]

  • Core Principle & Causality: Microsomal stability assays are designed to measure the intrinsic clearance of a compound specifically by Phase I enzymes.[6][10] By providing an excess of the necessary cofactor, NADPH, the assay creates a self-contained system to evaluate a compound's susceptibility to CYP-mediated oxidation, the most common metabolic pathway for many drugs.[12] This focused approach is invaluable during early-stage drug discovery for rapid screening and ranking of compounds based on their oxidative stability.[13] The absence of cellular membranes means permeability is not a factor, providing a direct measure of enzymatic interaction.

  • Advantages:

    • High-Throughput: Amenable to automated, 96-well plate formats, allowing for the rapid screening of many compounds.[13][14]

    • Cost-Effective: Relatively inexpensive and commercially available from various species (human, rat, mouse, dog).[6]

    • Mechanistic Focus: Excellent for specifically investigating Phase I (CYP-mediated) metabolism.[15]

  • Limitations:

    • Incomplete Metabolic Picture: Lacks Phase II enzymes (like UGTs and SULTs) and cytosolic enzymes.[5][16] Therefore, if your azaindole is primarily cleared by glucuronidation, a microsomal assay will overestimate its stability.

    • No Cellular Context: Does not account for cellular uptake or transport processes, which can be rate-limiting in vivo.[16]

Hepatocytes: The "Gold Standard" for a Holistic Metabolic View

Hepatocytes are intact, whole liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes in their proper cellular environment.[7][17][18]

  • Core Principle & Causality: Hepatocyte stability assays provide a more comprehensive and physiologically relevant assessment of hepatic metabolism.[16] Because they are whole cells, they account for cellular uptake, contain both microsomal and cytosolic enzymes, and have the necessary cofactors for both Phase I and Phase II reactions.[7][17] This allows for the determination of a compound's intrinsic clearance resulting from the interplay of all major hepatic metabolic pathways. This model is crucial for compounds that show high stability in microsomes, as it can reveal clearance through non-CYP pathways.

  • Advantages:

    • Comprehensive Metabolism: Evaluates both Phase I and Phase II metabolic pathways.[16][18]

    • Physiological Relevance: The cellular structure accounts for membrane transport and provides a better mimic of the in vivo environment.[16]

    • Better In Vivo Prediction: Intrinsic clearance data from hepatocytes often provides a more accurate prediction of in vivo hepatic clearance.[17][19]

  • Limitations:

    • Lower Throughput: More complex and labor-intensive to perform than microsomal assays.[8]

    • Higher Cost: Cryopreserved hepatocytes are more expensive than microsomes.

    • Variability: Can exhibit higher batch-to-batch variability.

Experimental Protocols: A Self-Validating System

The trustworthiness of your metabolic stability data relies on robust, well-controlled experimental design. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure the data is accurate and reproducible.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to determine the rate of Phase I metabolism for a novel azaindole compound.

Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation A Prepare Buffer, Cofactor (NADPH-regenerating system) & Test Compound Stocks B Pre-warm Microsomes & Cofactor Solution A->B C Initiate Reaction: Add Test Compound to Microsomes + Cofactor B->C D Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) C->D E Terminate Reaction: Add Ice-Cold Acetonitrile with Internal Standard (IS) D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Plot % Parent Remaining vs. Time G->H I Calculate t1/2 and CLint H->I

Caption: Workflow for a typical liver microsomal stability assay.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]

  • Test Azaindole Compound (10 mM stock in DMSO)

  • Positive Control Compound (e.g., Verapamil, a compound with known moderate-to-high clearance)

  • Ice-cold Acetonitrile with an analytical Internal Standard (IS)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Preparation: Prepare a working solution of the NADPH-regenerating system in phosphate buffer. Prepare a 1 mg/mL solution of HLM in the same buffer.[20]

  • Reaction Setup: In a 96-well plate, combine the HLM solution and the NADPH-regenerating system. Include the following controls:

    • Negative Control: HLM solution + buffer (no NADPH system). This control checks for non-NADPH dependent degradation or chemical instability.[12]

    • Positive Control: HLM + NADPH system + Positive Control Compound. This validates the metabolic competency of the microsomes.[10]

  • Initiate Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the test azaindole compound to the wells to a final concentration of 1 µM.[10][21]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[12] The "0 minute" sample is taken immediately after adding the test compound.

  • Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.[21]

  • Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to determine the peak area ratio of the parent azaindole compound relative to the internal standard at each time point.[8]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a more holistic view of metabolic clearance, incorporating both Phase I and Phase II pathways.

Workflow for Hepatocyte Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis cluster_data Data Interpretation A Thaw Cryopreserved Hepatocytes & Determine Viability. Resuspend in Incubation Medium. B Add Hepatocyte Suspension to a 96-well plate A->B C Add Test Compound (e.g., 1 µM final concentration) B->C D Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) C->D E Terminate Reaction: Add Ice-Cold Acetonitrile with Internal Standard (IS) D->E F Centrifuge to Pellet Cell Debris E->F G Analyze Supernatant by LC-MS/MS F->G H Plot % Parent Remaining vs. Time G->H I Calculate t1/2 and CLint H->I

Caption: Workflow for a typical suspension hepatocyte stability assay.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams Medium E)

  • Test Azaindole Compound (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Verapamil for Phase I, and a Phase II substrate like 7-hydroxycoumarin)

  • Ice-cold Acetonitrile with Internal Standard (IS)

  • 96-well plates, CO2 incubator with shaker, centrifuge, LC-MS/MS system

Step-by-Step Methodology:

  • Hepatocyte Preparation: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium. Centrifuge to pellet the cells, remove the supernatant, and resuspend in fresh medium to the desired cell density (e.g., 0.5 or 1.0 million viable cells/mL).[17][22] Cell viability should be assessed (e.g., via Trypan Blue) and should be >80%.

  • Reaction Setup: Dispense the hepatocyte suspension into the wells of a 96-well plate.[22]

  • Initiate Reaction: Add the test azaindole compound to the wells (final concentration typically 1 µM).[17] Place the plate in a 37°C, 5% CO2 incubator on an orbital shaker to keep the cells in suspension.[7][22]

  • Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and immediately quench the reaction by adding it to ice-cold acetonitrile with an internal standard.[7][16]

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.[17]

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent azaindole compound.[16]

Data Analysis and Interpretation

The primary goal of these assays is to determine the in vitro half-life (t½) and the intrinsic clearance (CLint).[6][19]

  • Calculate Percent Remaining: The amount of parent compound at each time point is expressed as a percentage of the amount present at time zero.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k [22]

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver (or microsomes) to metabolize a drug.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / million cells)[17][22]

These CLint values can then be used in more complex models to predict in vivo human hepatic clearance.[17]

Comparative Case Study: Azaindole Analogs AZ-101 vs. AZ-102

To illustrate the power of this comparative approach, consider two hypothetical azaindole analogs, AZ-101 and AZ-102. AZ-102 was designed to block a suspected site of oxidative metabolism on AZ-101.

Hypothetical Metabolic Stability Data

Compound Assay System t½ (min) In Vitro CLint Interpretation
AZ-101 Human Liver Microsomes 25 95 µL/min/mg High clearance, likely susceptible to Phase I (CYP) metabolism.
Human Hepatocytes 18 128 µL/min/10^6 cells High clearance confirmed. The slightly faster rate suggests some minor contribution from other pathways or that uptake is efficient.
AZ-102 Human Liver Microsomes > 120 < 15 µL/min/mg Low clearance. The chemical modification successfully blocked the site of oxidative metabolism.

| | Human Hepatocytes | 45 | 51 µL/min/10^6 cells | Moderate clearance. Despite being stable to CYPs, the compound is cleared by other pathways, likely Phase II metabolism (e.g., glucuronidation), which are only present in hepatocytes. |

Causality & Decision Making: The microsomal data for AZ-102 would be misleading on its own, suggesting a highly stable compound. However, the hepatocyte assay reveals a hidden metabolic liability. This crucial insight directs the medicinal chemistry team to investigate and potentially block the site of Phase II metabolism on AZ-102 to further improve its half-life.

Beyond Stability: A Note on CYP Inhibition

Azaindole compounds, due to the nitrogen atom in the six-membered ring, can sometimes act as inhibitors of CYP enzymes.[23] This is a critical liability to assess, as CYP inhibition is a major cause of clinical drug-drug interactions.[11][24] It is therefore essential to run parallel assays to determine the IC50 of your lead azaindole candidates against major human CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[25][26] A compound that is metabolically stable but potently inhibits a key CYP enzyme may be just as problematic as a rapidly metabolized one.

Potential Metabolic Pathways for Azaindoles

Caption: Potential Phase I and Phase II metabolic pathways for an azaindole scaffold.

Conclusion

The evaluation of metabolic stability is a non-negotiable step in the progression of novel azaindole drug candidates. A strategic, parallel assessment using both liver microsomes and hepatocytes provides a comprehensive understanding of a compound's potential metabolic liabilities. Microsomal assays offer a rapid, high-throughput method to assess susceptibility to Phase I oxidative metabolism, perfect for early-stage screening. Hepatocyte assays provide a more physiologically relevant, holistic view, capturing clearance by both Phase I and Phase II enzymes and accounting for cellular uptake. By employing these self-validating systems and carefully interpreting the comparative data, researchers can make informed decisions, efficiently guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, and ultimately design azaindole therapeutics with optimized pharmacokinetic profiles poised for clinical success.

References

  • Hepatocyte Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • Li, W., et al. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2020). ResearchGate. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). ReadyCell. Retrieved from [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Hepatocyte Stability Assay Test. (n.d.). AxisPharm. Retrieved from [Link]

  • ADME Hepatocyte Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Lonza. Retrieved from [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Di, L. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Barlaam, B., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. PubMed. Retrieved from [Link]

  • Scheme 1: Synthetic pathway for azaindole derivatives. (2018). ResearchGate. Retrieved from [Link]

  • CYP Inhibition Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved from [Link]

  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (2012). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Azaindole Therapeutic Agents. (2020). PubMed Central. Retrieved from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2016). ResearchGate. Retrieved from [Link]

  • Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Azaindole therapeutic agents. (2020). ResearchGate. Retrieved from [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). MDPI. Retrieved from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2013). PubMed Central. Retrieved from [Link]

  • Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. PubMed. Retrieved from [Link]

  • Analytical strategies for identifying drug metabolites. (2007). ResearchGate. Retrieved from [Link]

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2020). PubMed Central. Retrieved from [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists. (2022). PubMed Central. Retrieved from [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (2021). Hypha Discovery. Retrieved from [Link]

  • What Are The Analytical Techniques In Metabolomics And How To Choose. (n.d.). Novoprolabs. Retrieved from [Link]

  • Analytical Techniques applied in Metabolomics. (n.d.). FutureLearn. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester demands the highest standards of scientific rigor and safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams. The procedures outlined here are designed to ensure personnel safety, maintain regulatory compliance, and protect our environment. The core principle is risk mitigation; as a brominated, nitrogen-containing heterocyclic compound, this substance must be treated as hazardous chemical waste until comprehensive toxicological data proves otherwise.

Immediate Safety Profile & Hazard Assessment

While a specific Safety Data Sheet (SDS) for this exact ester may not be readily available, its structural components—a brominated aromatic system and a 4-azaindole core—provide clear guidance on its potential hazards. Structurally similar compounds, such as 3-Bromo-7-azaindole and other azaindole derivatives, are known to cause skin, eye, and respiratory irritation.[1][2][3] The bromine atom classifies it as a halogenated organic compound, which requires a specific disposal pathway.[4][5][6]

Therefore, all waste generated from handling this compound must be presumed hazardous. Never dispose of this chemical, or materials contaminated with it, down the drain or in regular trash.[1]

Mandatory Personal Protective Equipment (PPE) When Handling Waste:

  • Eye Protection: Safety glasses or goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques.[7]

  • Body Protection: A lab coat must be worn at all times.[1]

  • Respiratory Protection: If handling the solid powder or generating aerosols, use an approved respirator in a fume hood.[2]

The Three Pillars of Chemical Waste Management

Proper disposal is a systematic process built on three core principles mandated by regulatory bodies like the Environmental Protection Agency (EPA).[8][9]

Pillar 1: Segregation Segregation is critical to prevent dangerous reactions and to ensure proper final disposal.[10] Halogenated organic compounds are typically incinerated at specific high temperatures to prevent the formation of toxic byproducts like dioxins.[11] Mixing them with non-halogenated waste complicates and increases the cost of disposal.

  • Primary Segregation: Always separate halogenated waste from non-halogenated waste.[5][12]

  • Secondary Segregation: Do not mix acidic or basic waste with this organic compound. Store acids and bases separately from each other and from organic waste.[10]

Pillar 2: Containment & Labeling All waste must be collected in appropriate, clearly labeled containers at the point of generation, known as a Satellite Accumulation Area (SAA).[8][9][10]

  • Container Integrity: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[5]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents.[8][9] List all chemical constituents, including solvents, by their full names (no formulas or abbreviations).[5]

Pillar 3: Storage Waste must be stored safely in a designated SAA within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8]

  • Secondary Containment: All liquid waste containers must be kept in secondary containment (such as a tub or tray) to contain any potential leaks.[10]

  • Time and Quantity Limits: Be aware of your facility's waste generator status (e.g., SQG, LQG), which dictates the maximum amount of waste that can be stored and for how long.[8][9]

Step-by-Step Disposal Protocols

This section details the specific procedures for disposing of the different waste streams you will generate.

Protocol 1: Disposal of Unused or Expired Solid Compound

This protocol applies to the pure, solid form of this compound.

  • Preparation: Don all required PPE and perform this work in a chemical fume hood.

  • Container Selection: Designate a clearly labeled, sealable container for "Solid Halogenated Organic Waste." The original manufacturer's container can be used if it is in good condition and can be securely sealed.

  • Waste Transfer: Carefully transfer the solid waste into the designated container. Avoid creating dust.

  • Labeling: Ensure the container is accurately labeled with "Hazardous Waste," the full chemical name, and any associated hazard pictograms.

  • Storage: Securely close the container and place it in your designated SAA.

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.

Protocol 2: Disposal of Contaminated Labware and Debris

This protocol covers items such as gloves, weigh boats, pipette tips, and paper towels that are contaminated with the compound.

  • Segregation: These materials are considered solid hazardous waste. Do not mix them with regular or biohazardous trash.

  • Containment: Place all contaminated solid debris into a dedicated, labeled, heavy-duty plastic bag or a lined, rigid container.

  • Labeling: Label the container or bag as "Hazardous Waste - Contaminated Debris" and list the chemical contaminant: "this compound."

  • Storage & Disposal: Seal the container/bag and store it in the SAA for pickup by your EHS department.

Protocol 3: Disposal of Liquid Waste Solutions

This protocol applies to solutions of the compound in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate).

  • Waste Stream Identification: This waste is classified as "Halogenated Organic Liquid Waste."

  • Container: Use a dedicated, properly vented, and compatible solvent waste container. The container must be clearly labeled for this waste stream.

  • Waste Transfer: Carefully pour the liquid waste into the container using a funnel. Avoid splashing.

  • Content Log: Maintain a log sheet on or near the container. Every time waste is added, record the chemical names and approximate volumes of all components, including the solvents.

  • Storage: Keep the container sealed at all times, except when adding waste. Store it in secondary containment within the SAA.

  • Disposal: When the container is nearly full (no more than 90% capacity), arrange for a scheduled pickup from your EHS office.[12]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Small Spill (<1 g solid or <100 mL of a dilute solution):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an absorbent material appropriate for the solvent (if applicable).

    • For a solid spill, gently sweep it up to avoid creating dust and place it in the solid hazardous waste container.

    • Clean the area with a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as contaminated debris.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line immediately.

    • Prevent others from entering the area.

    • Provide EHS personnel with the identity of the spilled material.

Summary and Data Presentation

Waste StreamHazard ClassificationContainer TypeMandatory LabelingKey Disposal Guideline
Pure Solid Compound Halogenated Organic SolidSealable, rigid container"Hazardous Waste," Full Chemical NameSegregate from all other waste types.
Contaminated Labware Halogenated Organic SolidLined, rigid container or heavy-duty bag"Hazardous Waste - Contaminated Debris," List of ContaminantsDo not place in regular or biohazard trash.
Liquid Solutions Halogenated Organic LiquidVented, chemical-resistant solvent can"Hazardous Waste - Halogenated Liquid," Full list of all componentsKeep sealed in secondary containment. Do not overfill.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to this compound.

G cluster_0 Waste Segregation Logic cluster_1 Final Containment cluster_2 Final Disposition start Waste Generation (Experiment Complete) decision1 Waste Form? start->decision1 decision2 Contaminated Debris? decision1->decision2 Solid liquid Liquid Solution decision1->liquid Liquid pure_solid Unused/Expired Pure Compound decision2->pure_solid No contaminated_solid Contaminated Labware (Gloves, Tips, etc.) decision2->contaminated_solid Yes solid_waste_container Container: 'Solid Halogenated Waste' pure_solid->solid_waste_container liquid_waste_container Container: 'Liquid Halogenated Waste' liquid->liquid_waste_container contaminated_solid->solid_waste_container disposal Store in SAA Contact EHS for Pickup solid_waste_container->disposal liquid_waste_container->disposal

Caption: Decision workflow for proper waste segregation.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 10

  • Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide. Benchchem. 1

  • Managing Hazardous Chemical Waste in the Lab. LabManager. 8

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. 9

  • Safe Handing & Disposal of Organic Substances. Science Ready. 4

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. 5

  • 3-Bromo-4-azaindole Safety Data Sheet. SynQuest Laboratories, Inc. 2

  • 3-Bromo-7-azaindole Safety Data Sheet. ECHEMI. 3

  • Safety Data Sheet for Methyl 6-Bromonicotinate. INDOFINE Chemical Company, Inc. 7

  • Halogenated Waste List. University of Wisconsin-Milwaukee. 6

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. 11

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. 12

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.